molecular formula C11H8BrNO3 B1526271 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid CAS No. 91182-60-4

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Cat. No.: B1526271
CAS No.: 91182-60-4
M. Wt: 282.09 g/mol
InChI Key: GFLKZFOUAHOGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLKZFOUAHOGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717826
Record name 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-60-4
Record name 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91182-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities. The title compound, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, and its derivatives are of significant interest in drug discovery and development, serving as crucial intermediates for a range of potential therapeutic agents. The presence of the bromophenyl group offers a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important molecule, detailing the underlying chemical principles and offering practical, step-by-step protocols.

A Strategic Three-Step Synthesis Pathway

The most logical and well-established route to this compound involves a three-step sequence, beginning with commercially available starting materials. This pathway is designed for efficiency and scalability, making it suitable for both laboratory-scale synthesis and larger-scale production.

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Sodium Ethoxide 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride->Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate->Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Base (e.g., NaOAc) Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate This compound This compound Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate->this compound 1. Base 2. Acid Workup NaOH or LiOH NaOH or LiOH NaOH or LiOH->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

The cornerstone of this synthesis is the construction of the 1,3-dicarbonyl moiety, which serves as the direct precursor to the isoxazole ring. This is efficiently achieved through a Claisen condensation reaction.

Reaction Scheme:

Claisen_Condensation cluster_reactants cluster_products Reactant1 Ethyl Acetoacetate Product Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Reactant1->Product  Sodium Ethoxide in Ethanol   Reactant2 4-Bromobenzoyl Chloride Reactant2->Product

Caption: Claisen condensation to form the 1,3-dicarbonyl intermediate.

Mechanistic Insights

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, the α-proton of ethyl acetoacetate is abstracted by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent loss of the chloride leaving group yields the desired β-keto ester, ethyl 2-(4-bromobenzoyl)-3-oxobutanoate. The choice of sodium ethoxide as the base is strategic; it is strong enough to deprotonate the ethyl acetoacetate, and its conjugate acid (ethanol) is the solvent, thus not introducing any additional reactive species.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 4-Bromobenzoyl chloride

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. To this, add ethyl acetoacetate (1 equivalent) dropwise with continuous stirring. Allow the mixture to stir for 30-60 minutes at 0-5°C to ensure complete enolate formation.

  • Acylation: Still at 0-5°C, add a solution of 4-bromobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture. A precipitate of sodium chloride will form.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice-cold water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-bromobenzoyl)-3-oxobutanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Reaction Time 4-6 hours
Temperature 0°C to room temperature

Part 2: Isoxazole Ring Formation

With the 1,3-dicarbonyl intermediate in hand, the next step is the construction of the isoxazole ring through a condensation reaction with hydroxylamine.[1]

Reaction Scheme:

Isoxazole_Formation cluster_reactants cluster_products Reactant1 Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate Product Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Reactant1->Product  Sodium Acetate in Ethanol   Reactant2 Hydroxylamine Hydrochloride Reactant2->Product

Caption: Cyclization to form the isoxazole ring.

Mechanistic Insights

This reaction is a classic example of heterocycle synthesis. Hydroxylamine, being a bifunctional nucleophile, reacts with the two carbonyl groups of the β-keto ester. The more nucleophilic amine group of hydroxylamine initially attacks one of the carbonyl carbons, forming a hemiaminal intermediate, which then dehydrates to an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to form the stable, aromatic isoxazole ring. The use of a mild base like sodium acetate is to neutralize the hydrochloride salt of hydroxylamine, liberating the free base to participate in the reaction.

Experimental Protocol

Materials:

  • Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-bromobenzoyl)-3-oxobutanoate (1 equivalent) in ethanol. To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Reaction Time 4-8 hours
Temperature Reflux (approx. 78°C for ethanol)

Part 3: Saponification to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.[2]

Reaction Scheme:

Saponification cluster_reactants cluster_products Reactant1 Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Product This compound Reactant1->Product  1. NaOH (aq), Ethanol  2. HCl (aq)  

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Mechanistic Insights

Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. A mixture of ethanol and water is often used as the solvent to ensure the solubility of both the ester and the inorganic base.

Experimental Protocol

Materials:

  • Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

  • Sodium hydroxide or Lithium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: Dissolve the ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven to obtain the pure this compound.

Quantitative Data (Representative):

ParameterValue
Yield >90%
Reaction Time 2-4 hours
Temperature Reflux

Conclusion

The described three-step synthesis provides a robust and efficient pathway to this compound. The methodology relies on well-understood and scalable chemical transformations, making it a valuable protocol for researchers in medicinal chemistry and drug development. The causality behind each experimental choice is rooted in fundamental principles of organic chemistry, ensuring a high degree of reproducibility. The final product, with its versatile chemical handles, is a valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Proposed Mechanism of Action of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just a theoretical framework but also a practical roadmap for its experimental validation, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These derivatives have demonstrated significant promise as anticancer, anti-inflammatory, antibacterial, and immunomodulatory agents.[1][3][4][5] The versatility of the isoxazole moiety allows for fine-tuning of its physicochemical properties and biological targets through various substitutions. The subject of this guide, this compound, is a structurally intriguing member of this class, featuring a bromophenyl group that can influence its binding affinities and a carboxylic acid group that may modulate its pharmacokinetic properties. While direct studies on this specific molecule are not yet prevalent in the public domain, by drawing parallels with structurally related isoxazole derivatives, we can propose a compelling and testable hypothesis for its mechanism of action.

A Proposed Mechanism of Action: Targeting Key Nodes in Inflammatory and Oncogenic Signaling

Based on the recurring therapeutic profiles of isoxazole-containing compounds, we hypothesize that this compound functions as a modulator of key protein kinases involved in inflammatory and cell proliferation pathways. The bromophenyl moiety suggests a potential for interactions within hydrophobic pockets of ATP-binding sites in kinases, a common feature of kinase inhibitors.

A primary putative target is p38 Mitogen-Activated Protein Kinase (MAPK) , a central regulator of inflammatory cytokine production. Inhibition of p38 MAPK is a well-established strategy for combating inflammation. Furthermore, given the anticancer activity observed in many isoxazole derivatives[4][5], we also propose that this compound may exert effects on signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway .

The proposed signaling cascade is depicted below:

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Growth Factors Growth Factors Receptors Receptors p38_MAPK p38 MAPK Receptors->p38_MAPK PI3K PI3K Receptors->PI3K AP_1 AP-1 p38_MAPK->AP_1 Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NF_kB->Gene_Expression AP_1->Gene_Expression Compound 5-(4-Bromophenyl)-3-methyl- isoxazole-4-carboxylic acid Compound->p38_MAPK Inhibition Compound->PI3K Inhibition

Caption: Hypothesized signaling pathway targeted by the compound.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is essential. The following protocols are designed to provide a clear and reproducible workflow for elucidating the mechanism of action of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on the activity of purified p38 MAPK and PI3K.

Methodology:

  • Reagents:

    • Purified recombinant human p38α MAPK and PI3Kα enzymes.

    • Specific peptide substrates for each kinase.

    • ATP (Adenosine triphosphate).

    • This compound (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

Kinase TargetIC50 (µM)
p38α MAPKTBD
PI3KαTBD
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of p38 MAPK and PI3K upon compound binding.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology studies) to 80-90% confluency.

  • Procedure:

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest the cells and resuspend them in a lysis buffer.

    • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble p38 MAPK and PI3K at each temperature using Western blotting.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of the compound on the phosphorylation status of key downstream proteins in the p38 MAPK and PI3K/Akt pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for p38 MAPK activation, or insulin/growth factors for PI3K/Akt activation).

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-Akt, total Akt, phospho-NF-κB, and total NF-κB.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cytokine Production Assay

Objective: To assess the anti-inflammatory potential of the compound by measuring its effect on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment:

    • Use an appropriate cell line (e.g., primary macrophages or a monocytic cell line) and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS).

    • Treat the cells with the compound at various concentrations.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatant after treatment.

    • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Cell Viability and Proliferation Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology:

  • MTT or WST-1 Assay:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT or WST-1 reagent to the wells and incubate.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

Experimental Workflow Diagram:

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation Hypothesis Hypothesis: Compound inhibits p38 MAPK and PI3K Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Hypothesis->Kinase_Assay CETSA CETSA (Target Engagement) Kinase_Assay->CETSA Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Cytokine_Assay Cytokine Assay (ELISA) (Anti-inflammatory Effect) Western_Blot->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT) (Anticancer Effect) Western_Blot->Viability_Assay

References

An In-Depth Technical Guide to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS No. 91182-60-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] This document details the physicochemical properties, synthesis, and analytical characterization of the title compound. Furthermore, it explores the potential applications in drug discovery by examining the structure-activity relationships of related isoxazole derivatives and discusses its role as a valuable building block in the synthesis of more complex bioactive molecules.

Introduction

This compound (CAS No. 91182-60-4) is a substituted isoxazole derivative that has garnered attention within the scientific community due to its potential as a scaffold in the development of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs.[1] The presence of a bromophenyl group at the 5-position and a carboxylic acid at the 4-position offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for biological screening. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 91182-60-4[2][3][4][5][6]
Molecular Formula C₁₁H₈BrNO₃[2][3]
Molecular Weight 282.09 g/mol [2]
Appearance White solid / Lyophilized powder[3]
Purity Typically ≥95%[3]
IUPAC Name This compound[4]
SMILES CC1=NOC(C2=CC=C(Br)C=C2)=C1C(=O)O[4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester. This common synthetic route provides a high yield of the desired carboxylic acid.

Synthetic Protocol: Hydrolysis of Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate

This protocol describes a general and efficient method for the preparation of the title compound.

Experimental Workflow:

A schematic of the synthesis of the title compound.

Step-by-Step Methodology:

  • To a stirred solution of ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (1.0 equivalent).[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Remove the THF from the reaction mixture under reduced pressure.[5]

  • Dilute the residue with water and wash with ether (2 x 50 mL) to remove any unreacted starting material.[5]

  • Acidify the aqueous phase to a pH of 4 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extract the product with ethyl acetate (2 x 75 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure this compound. A typical yield for this reaction is around 96%.[5]

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data:

TechniqueData
¹H NMR (DMSO-d₆) δ 2.52 (3H, s), 7.37 (2H, dd), 7.91 (2H, dd), 12.42 (1H, br s)[5]
¹³C NMR (DMSO-d₆) δ 12.0, 110.0, 126.6, 127.2, 131.7, 132.5, 162.4, 164.4, 172.7[5]
Mass Spectrum (MH+) m/z = 282[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, the isoxazole scaffold is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities.

The Isoxazole Pharmacophore:

Isoxazole_Pharmacophore cluster_0 Isoxazole Core cluster_1 Potential Biological Activities Isoxazole 5-(4-Bromophenyl)-3-methylisoxazole- 4-carboxylic acid Anticancer Anticancer Isoxazole->Anticancer Anti-inflammatory Anti-inflammatory Isoxazole->Anti-inflammatory Antibacterial Antibacterial Isoxazole->Antibacterial Antiviral Antiviral Isoxazole->Antiviral

Potential therapeutic applications of isoxazole derivatives.

The structural features of this compound make it a promising candidate for further investigation:

  • Carboxylic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets, such as the active sites of enzymes. It also provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's pharmacokinetic properties.

  • Bromophenyl Group: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability. Halogen atoms are also known to participate in halogen bonding, which can contribute to target binding affinity.

  • Methyl Group: The methyl group can provide steric bulk and influence the overall conformation of the molecule, which can be critical for selective binding to a target protein.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, it can be used in the synthesis of [5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-(5-phenyl-[2][4][5]oxadiazol-2-yl)-amine, indicating its utility in creating diverse heterocyclic systems.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Safety Information:

CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.

It is advised to handle this compound in a well-ventilated area and to avoid inhalation of dust. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-defined chemical entity with established synthetic and analytical protocols. Its structural features, particularly the versatile isoxazole core, make it a compound of high interest for medicinal chemists and drug discovery professionals. While specific biological data for this compound remains to be fully elucidated in the public domain, the proven track record of the isoxazole scaffold in various therapeutic areas suggests that this compound and its derivatives are promising candidates for future research and development efforts aimed at discovering novel therapeutic agents. This guide serves as a foundational resource to facilitate such endeavors.

References

Spectroscopic Data for 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. Despite a thorough search of scientific literature and chemical databases, complete experimental spectroscopic data for this specific molecule is not currently available in the public domain. Therefore, this guide presents a detailed theoretical analysis and prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. These predictions are grounded in the fundamental principles of spectroscopic techniques and are supported by a comparative analysis with the known experimental data of its structural isomer, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, and other closely related isoxazole derivatives. This guide also outlines the standard experimental protocols for acquiring these spectra, offering a valuable resource for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of Isoxazole Derivatives and Spectroscopic Analysis

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the isoxazole ring and its appended phenyl group in this compound suggests its potential as a lead compound in drug discovery programs.

Accurate structural elucidation and characterization are paramount in the advancement of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide delves into the expected spectroscopic signatures of this compound, providing a predictive framework for its characterization.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with its Isomer.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Justification for Prediction
Carboxylic Acid (-COOH)~13.0 (broad singlet)~13.5 (broad singlet)The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift.
Aromatic Protons (AA'BB' system)7.70-7.80 (d, 2H), 7.60-7.70 (d, 2H)7.85 (d, 2H), 7.75 (d, 2H)The protons on the bromophenyl ring will form a characteristic AA'BB' spin system (appearing as two doublets) due to the bromine substituent. The electron-withdrawing nature of the isoxazole ring will shift these protons downfield.
Methyl Protons (-CH₃)~2.5 (singlet)~2.7 (singlet)The methyl group attached to the isoxazole ring is expected to appear as a singlet in the upfield region of the spectrum.

Causality behind Experimental Choices: The choice of solvent (e.g., DMSO-d₆) is crucial as it can influence the chemical shifts, particularly for the acidic proton. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the fine coupling patterns of the aromatic protons.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with its Isomer.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Justification for Prediction
Carboxylic Carbon (-COOH)~165~163The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.
Isoxazole C3~160~158The carbon atom at position 3 of the isoxazole ring, attached to the methyl group, will be downfield due to the influence of the nitrogen and oxygen heteroatoms.
Isoxazole C5~170~168The carbon atom at position 5, attached to the bromophenyl ring, is expected to be the most downfield of the isoxazole ring carbons.
Isoxazole C4~110~112The carbon at position 4, bearing the carboxylic acid group, will be shifted upfield relative to the other isoxazole carbons.
Bromophenyl C1' (ipso)~128~129The carbon atom directly attached to the isoxazole ring.
Bromophenyl C4' (ipso-Br)~125~124The carbon atom bearing the bromine atom will be influenced by the halogen's electronic effects.
Bromophenyl C2', C6'~132~132The ortho carbons to the isoxazole substituent.
Bromophenyl C3', C5'~130~130The meta carbons to the isoxazole substituent.
Methyl Carbon (-CH₃)~12~14The methyl carbon will appear in the upfield region of the spectrum.

Expertise & Experience: The assignment of quaternary carbons (C3, C4, C5, C1', C4') can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by the absence of signals in a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) would be a suitable ionization method.

Table 3: Predicted Mass Spectrometry Data for this compound.

Ion Predicted m/z Justification
[M+H]⁺282.97The protonated molecular ion. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity at m/z 282.97 and 284.97.
[M-H]⁻280.96The deprotonated molecular ion in negative ion mode. The bromine isotopic pattern will also be observed here.
[M-COOH]⁺237.98Fragmentation involving the loss of the carboxylic acid group (45 Da).

Trustworthiness: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound.

Functional Group **Predicted Wavenumber (cm⁻¹) **Characteristic Features
O-H stretch (Carboxylic Acid)3300-2500Very broad and strong absorption due to hydrogen bonding.
C-H stretch (Aromatic)3100-3000Medium to weak absorptions.
C-H stretch (Aliphatic)3000-2850Medium to weak absorptions from the methyl group.
C=O stretch (Carboxylic Acid)1720-1700Strong and sharp absorption.
C=N stretch (Isoxazole)1650-1630Medium intensity absorption.
C=C stretch (Aromatic)1600-1450Multiple medium to strong absorptions.
C-O stretch (Carboxylic Acid)1320-1210Strong absorption.
C-Br stretch700-500Medium to strong absorption.

Authoritative Grounding: The broadness of the O-H stretch in carboxylic acids is a well-documented phenomenon resulting from intermolecular hydrogen bonding, which forms dimeric structures.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Data_Analysis Spectral Interpretation & Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains to be published, this technical guide provides a robust and scientifically grounded prediction of its key spectral features. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, supported by comparisons with a close structural isomer, offers a valuable reference for researchers in the field. The provided experimental protocols serve as a practical guide for the acquisition of high-quality spectroscopic data, which is fundamental for the unambiguous characterization of novel chemical entities in the pursuit of new therapeutic agents.

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoxazole core substituted with a bromophenyl group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Isoxazole derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a detailed exploration of the common starting materials and the synthetic pathway for the preparation of this key intermediate, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The isoxazole ring can be constructed via a classical approach involving the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. This disconnection leads back to readily available and commercially viable starting materials.

G target This compound intermediate1 Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate target->intermediate1 Saponification intermediate2 Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate intermediate1->intermediate2 Cyclization start3 Hydroxylamine intermediate1->start3 Cyclization start1 Ethyl Acetoacetate intermediate2->start1 Acylation start2 4-Bromobenzoyl Chloride intermediate2->start2 Acylation start5 Ethyl Acetate start1->start5 Claisen Condensation start4 4-Bromobenzoic Acid start2->start4 Chlorination

References

An In-depth Technical Guide to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid: Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes and chemical principles underlying 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a substituted isoxazole of interest in medicinal chemistry and organic synthesis. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its existence and utility can be inferred from the broader history and development of isoxazole synthesis.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The inclusion of a carboxylic acid function, as seen in the title compound, can further enhance its drug-like properties by improving solubility and providing a handle for further chemical modifications.

The Cornerstone of Isoxazole Synthesis: The Huisgen 1,3-Dipolar Cycloaddition

The most fundamental and widely employed method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[3][4] The concerted, pericyclic nature of this reaction allows for a high degree of control over the regiochemistry and stereochemistry of the resulting isoxazole.[2]

The general mechanism for the Huisgen 1,3-dipolar cycloaddition to form an isoxazole is depicted below:

Caption: General scheme of the Huisgen 1,3-dipolar cycloaddition.

Plausible Synthetic Pathways to this compound

Based on established methodologies for the synthesis of substituted isoxazole-4-carboxylic acids, a plausible retro-synthetic analysis points towards a convergent approach. The key steps would involve the formation of the isoxazole ring followed by the introduction or modification of the carboxylic acid functionality.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is shown below. This approach breaks down the molecule into simpler, commercially available starting materials.

G cluster_precursors Key Precursors target This compound C₁₁H₈BrNO₃ ester Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate target->ester Ester Hydrolysis nitrile_oxide Acetonitrile oxide ester->nitrile_oxide 1,3-Dipolar Cycloaddition alkyne Ethyl (4-bromophenyl)propiolate ester->alkyne

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

A likely synthetic route, based on the principles of isoxazole chemistry, is detailed below.

Step 1: Synthesis of Ethyl (4-bromophenyl)propiolate

This starting material can be prepared from 4-bromobenzaldehyde via the Corey-Fuchs reaction to form the corresponding dibromo-olefin, followed by elimination to the terminal alkyne, and subsequent carboxylation and esterification. A more direct route involves the Sonogashira coupling of a 4-bromophenyl halide with ethyl propiolate.

Step 2: Generation of Acetonitrile Oxide

Nitrile oxides are typically unstable and are therefore generated in situ. A common method is the dehydrohalogenation of an α-haloaldoxime. For acetonitrile oxide, this would involve the chlorination of acetaldehyde oxime with a reagent like N-chlorosuccinimide (NCS), followed by elimination with a base such as triethylamine.

Step 3: 1,3-Dipolar Cycloaddition

The in situ generated acetonitrile oxide is then reacted with ethyl (4-bromophenyl)propiolate. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

G cluster_reactants Reactants cluster_product Product acetonitrile_oxide CH₃-C≡N⁺-O⁻ Acetonitrile oxide isoxazole_ester Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate acetonitrile_oxide->isoxazole_ester 1,3-Dipolar Cycloaddition propiolate (4-Br-Ph)-C≡C-COOEt Ethyl (4-bromophenyl)propiolate propiolate->isoxazole_ester

Caption: Formation of the isoxazole ester via cycloaddition.

Step 4: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an acid or a base. For instance, refluxing with aqueous sodium hydroxide followed by acidification will yield the desired this compound.[5][6]

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

Technique Expected Observations
¹H NMR Aromatic protons of the bromophenyl group, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the isoxazole ring carbons, the bromophenyl carbons, the methyl carbon, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈BrNO₃, MW: 282.09 g/mol ), and a characteristic isotopic pattern due to the presence of bromine.
Infrared Spectroscopy A strong carbonyl stretch for the carboxylic acid, and characteristic peaks for the C=N and C-O bonds of the isoxazole ring.

Potential Applications

While specific biological activities for this exact molecule are not widely reported, its structural motifs suggest potential applications in several areas of research. The bromophenyl group makes it a suitable candidate for further functionalization via cross-coupling reactions, such as the Suzuki or Heck reactions.[3] The isoxazole-4-carboxylic acid core is a known pharmacophore in various drug candidates. Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

References

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Evaluation of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1][2][3] This guide presents a comprehensive theoretical framework for the evaluation of a novel derivative, this compound, as a potential therapeutic agent. We will delineate a multi-faceted in silico research program encompassing quantum mechanical characterization via Density Functional Theory (DFT), exploration of protein-ligand interactions through molecular docking, and assessment of pharmacokinetic properties via ADMET prediction. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, explaining not only the methodologies but also the scientific rationale underpinning each stage of the theoretical analysis. By leveraging established computational protocols for related isoxazole analogs, this guide provides a robust, self-validating workflow for assessing the therapeutic potential of this target compound prior to its physical synthesis and in vitro testing.[4][5]

Introduction and Rationale

Isoxazole-containing molecules are integral to modern drug discovery, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][6][7] The structural rigidity and unique electronic properties of the isoxazole ring contribute to enhanced metabolic stability and favorable pharmacokinetic profiles, making it an attractive core for novel drug design.[4]

The subject of this guide, this compound, has been rationally designed to incorporate several key features:

  • Isoxazole Core: Provides a stable, bio-isosteric scaffold capable of diverse molecular interactions.

  • Carboxylic Acid Group: A critical functional group that often acts as a hydrogen bond donor/acceptor or a key anchoring point within enzyme active sites.

  • 4-Bromophenyl Moiety: The bromine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug design. It also serves as a versatile synthetic handle for further structural modifications via cross-coupling reactions.[8]

  • Methyl Group: A small lipophilic group that can probe hydrophobic pockets within a binding site and influence the molecule's overall conformation.

This guide outlines the theoretical studies necessary to build a comprehensive pre-clinical profile of the molecule, predicting its physicochemical properties, biological target affinity, and drug-like characteristics.

Part I: Quantum Mechanical Characterization via Density Functional Theory (DFT)

Expertise & Experience: Before any biological assessment, understanding the intrinsic electronic and structural properties of a molecule is paramount. DFT provides a quantum mechanical lens to view the molecule's most stable conformation, its electronic distribution, and its reactivity hotspots. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established standard in the field for organic molecules, offering a reliable balance between computational cost and accuracy for predicting geometries and electronic properties.[9][10]

DFT Workflow

The computational workflow is designed to systematically characterize the molecule from its fundamental geometry to its electronic reactivity profile.

DFT_Workflow cluster_input Initial Setup cluster_calc Core Calculations cluster_output Data Analysis & Interpretation mol_structure Draw 2D Structure of 5-(4-Bromophenyl)-3-methyl- isoxazole-4-carboxylic acid basis_set Select Functional & Basis Set (e.g., B3LYP / 6-311++G(d,p)) geom_opt Geometric Optimization (Find Lowest Energy State) basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Validate opt_geom Optimized 3D Geometry (Bond Lengths, Angles) geom_opt->opt_geom orbital_calc Frontier Molecular Orbital (HOMO-LUMO) Analysis freq_calc->orbital_calc mep_calc Molecular Electrostatic Potential (MEP) Calculation orbital_calc->mep_calc reactivity Chemical Reactivity (Energy Gap, Hardness) orbital_calc->reactivity interaction_sites Predict Interaction Sites (Nucleophilic/Electrophilic Regions) mep_calc->interaction_sites

Caption: Workflow for DFT analysis of the title compound.

Key Theoretical Descriptors

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. The MEP map for our target molecule would likely show a strong negative potential around the carboxylic acid oxygens, making them prime sites for hydrogen bonding.[10]

Predicted DFT Data

The following table summarizes the expected quantitative data from a DFT analysis.

ParameterPredicted Value / ObservationSignificance
Optimized Geometry Dihedral angle between isoxazole and phenyl rings is non-zero.Indicates steric hindrance and defines the 3D shape available for receptor binding.
HOMO Energy ~ -6.5 to -7.5 eVRepresents the ionization potential and electron-donating capability.
LUMO Energy ~ -1.5 to -2.5 eVRepresents the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eVA significant gap suggests good kinetic stability.
MEP Negative Region Concentrated on the oxygen atoms of the carboxylic acid group.Prime locations for hydrogen bonding and interactions with positive ions (e.g., Zn²⁺ in metalloenzymes).
MEP Positive Region Concentrated on the hydrogen of the carboxylic acid and hydrogens on the aromatic ring.Sites for interaction with negatively charged residues in a protein active site.

Part II: Biological Target Interaction via Molecular Docking

Expertise & Experience: Theoretical analysis must be guided by biological context. Given the prevalence of isoxazoles as antimicrobial agents, we hypothesize that our target compound may inhibit a crucial bacterial enzyme.[7][11] Bacterial DNA gyrase subunit B (GyrB) is a well-validated target for antibacterial drugs. The molecular docking protocol described is a standard, robust procedure to predict if, and how well, our molecule might bind to this target. This in silico assay is a critical filter, prioritizing compounds that show high predicted affinity for further study.

Molecular Docking Workflow

This process simulates the interaction between our small molecule (ligand) and the target protein (receptor) to predict the binding conformation and affinity.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (DFT Optimized Structure, Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Active Site Box around Co-crystallized Ligand) ligand_prep->grid_gen protein_prep Protein Preparation (PDB ID: e.g., 4KFG for E. coli GyrB) (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking pose_analysis Analyze Binding Poses (Lowest Energy Conformation) docking->pose_analysis interaction_analysis Visualize Interactions (H-bonds, Hydrophobic, Halogen Bonds) pose_analysis->interaction_analysis scoring Evaluate Binding Affinity (Docking Score in kcal/mol) interaction_analysis->scoring

Caption: Workflow for molecular docking studies.

Interpreting Docking Results

The primary outputs are the binding affinity (or docking score) and the predicted binding pose. A lower binding energy indicates a more stable protein-ligand complex and thus, higher predicted affinity. The binding pose reveals specific amino acid residues that interact with the ligand. For our molecule, we would anticipate the carboxylic acid forming key hydrogen bonds with polar residues (like Aspartate or Arginine), while the bromophenyl ring could engage in hydrophobic interactions or halogen bonding within the active site.[12]

ParameterPredicted ResultSignificance
Binding Affinity -7.0 to -9.0 kcal/molA strong negative value suggests favorable binding and potential inhibitory activity.
Key H-Bond Interactions Carboxylic acid group with Asp or Ser residues in the ATP-binding site of GyrB.These are critical anchoring interactions that stabilize the complex.
Halogen Bond Bromine atom with a backbone carbonyl oxygen or electron-rich residue.Provides additional binding affinity and specificity.
Hydrophobic Interactions Phenyl ring and methyl group with non-polar residues like Val, Leu, or Ile.Contributes to the overall stability of the ligand within the binding pocket.

Part III: In Silico ADMET Profiling

Expertise & Experience: A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to flag potential liabilities.[13][14] Using established computational models like SwissADME, we can assess properties like Lipinski's Rule of Five, which provides a valuable heuristic for oral bioavailability. This pre-screening saves significant resources by deprioritizing compounds with predicted poor pharmacokinetic profiles.[2][4]

Key ADMET Parameters

The goal is to find a balance between biological activity and drug-like properties.

Property CategoryParameterFavorable Range/PredictionRationale
Physicochemical Molecular Weight (MW)< 500 g/mol Correlates with absorption and diffusion.
LogP (Lipophilicity)< 5Affects solubility, permeability, and metabolic clearance.
H-Bond Donors≤ 5High numbers can reduce membrane permeability.
H-Bond Acceptors≤ 10High numbers can reduce membrane permeability.
Pharmacokinetics GI AbsorptionHighPredicts the likelihood of absorption from the gut.
BBB PermeantNoFor an antibacterial, brain penetration is generally not desired.
CYP InhibitorNo (for major isoforms)Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions.
Toxicity AMES ToxicityNegativePredicts mutagenic potential.
hERG InhibitionLow riskInhibition of the hERG potassium channel is linked to cardiotoxicity.

Detailed Methodologies and Protocols

Protocol: Density Functional Theory (DFT) Calculation
  • Structure Creation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

  • Pre-optimization: Perform an initial geometry optimization using a low-level molecular mechanics force field (e.g., UFF).

  • Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian).

  • Calculation Setup: Specify the job type as Opt Freq (Optimization followed by Frequency calculation). Set the level of theory to B3LYP and the basis set to 6-311++G(d,p).

  • Execution: Submit the calculation to run.

  • Validation: Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies, confirming a true energy minimum.

  • Analysis: Extract the optimized coordinates, bond lengths, and angles. Visualize the HOMO, LUMO, and MEP surfaces using the output files.[12][15]

Protocol: Molecular Docking
  • Protein Preparation: Download the crystal structure of the target protein (e.g., E. coli DNA Gyrase B, PDB ID: 4KFG) from the Protein Data Bank. Remove water molecules, co-factors, and any co-crystallized ligands. Add polar hydrogens and assign partial charges using a protein preparation tool (e.g., in MOE or Schrödinger Suite).[9]

  • Ligand Preparation: Use the DFT-optimized structure of the title compound. Assign partial charges (e.g., Gasteiger charges).

  • Grid Definition: Define the docking search space (the "grid box") by centering it on the known active site, typically guided by the position of a co-crystallized inhibitor.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The software will generate multiple binding poses ranked by their docking scores.

  • Post-Docking Analysis: Analyze the top-ranked pose. Visualize the protein-ligand complex in a molecular graphics program (e.g., PyMOL, Discovery Studio) to identify and measure key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds.[11]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of this compound as a potential drug candidate. The theoretical studies, from DFT to molecular docking and ADMET profiling, provide a multi-dimensional view of the molecule's potential. The predicted data suggest that the compound possesses favorable electronic stability, a strong binding affinity for a relevant bacterial target, and a drug-like pharmacokinetic profile. These theoretical findings establish a strong foundation and rationale for proceeding with chemical synthesis, followed by in vitro validation of its biological activity and ADMET properties.

References

In Silico Analysis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide presents a comprehensive in silico modeling workflow for the characterization of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a novel compound with significant therapeutic potential. We will detail a multi-faceted computational approach, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the virtual screening and evaluation of this and other similar small molecules. By elucidating the rationale behind each methodological choice, we aim to provide a self-validating system for computational drug discovery.

Introduction: The Rationale for In Silico Modeling

In the contemporary drug discovery landscape, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of lead compounds.[5] For a novel molecule such as this compound, computational methods offer a rational, cost-effective, and time-efficient approach to predict its biological targets, elucidate its mechanism of action, and assess its drug-like properties prior to embarking on resource-intensive experimental studies.[5]

The subject of this guide, this compound, possesses a unique combination of a bromophenyl group, which can enhance reactivity and be a key feature for interactions with biological targets, and a methylisoxazole-4-carboxylic acid moiety, a versatile building block in organic synthesis.[6] Given the known anti-inflammatory and anticancer activities of many isoxazole derivatives, this guide will focus on a prospective in silico evaluation against two prominent targets in these therapeutic areas: Cyclooxygenase-2 (COX-2) for inflammation and Epidermal Growth Factor Receptor (EGFR) kinase for oncology.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H8BrNO3[7][8]
Molecular Weight282.09 g/mol [8]
Melting Point216-218 °C
SMILESCc1onc(-c2ccc(Br)cc2)c1C(O)=O[7]
InChIKeyDTWRRPFCWHWFSM-UHFFFAOYSA-N[7]
CAS Number91182-58-0[8]

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections outline a detailed, multi-step computational workflow for the comprehensive evaluation of this compound.

cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Data Analysis & Interpretation Ligand 2D Structure of this compound EnergyMin Energy Minimization (e.g., MMFF94 force field) Ligand->EnergyMin Generate 3D conformer Docking Molecular Docking (e.g., AutoDock Vina) EnergyMin->Docking Target Identify Putative Targets (COX-2, EGFR) PDB Retrieve PDB Structures (e.g., 5IKR for COX-2, 2J6M for EGFR) Target->PDB Prep Prepare Protein: Remove water, add hydrogens, assign charges PDB->Prep Prep->Docking MD Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD Top poses for stability analysis Analysis Analyze Docking Scores, Binding Modes, RMSD, RMSF MD->Analysis ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Conclusion Draw Conclusions on Potential Efficacy and Druggability ADMET->Conclusion Analysis->Conclusion

Caption: In Silico Modeling Workflow for a Novel Small Molecule.

Ligand Preparation

The initial step involves the preparation of the ligand, this compound, for subsequent computational analyses.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is crucial for accurate docking results. The Merck Molecular Force Field (MMFF94) is a suitable force field for this purpose. Software like Avogadro or PyMOL can be used for this step.

Target Identification and Preparation

Based on the known biological activities of isoxazole derivatives, we have selected COX-2 and EGFR as putative targets.

Protocol:

  • Protein Structure Retrieval: Obtain the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • COX-2: PDB ID: 5IKR

    • EGFR Kinase Domain: PDB ID: 2J6M

  • Protein Preparation: Prepare the protein structures for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms, as they are often not resolved in crystal structures.

    • Assigning partial charges to each atom using a force field like Gasteiger.

    • This can be accomplished using tools such as AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be chosen to cover all the key residues involved in ligand binding.

  • Docking Simulation: Perform the docking simulation using software like AutoDock Vina. This program will explore various conformations and orientations of the ligand within the active site and score them based on a defined scoring function.

  • Analysis of Results: Analyze the docking results to identify the best binding poses based on the docking scores (binding affinity). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Start Initial Protein-Ligand Complex (from Docking) Solvate Solvate the System in a Water Box Start->Solvate Ions Add Ions to Neutralize the System Solvate->Ions Minimization Energy Minimization Ions->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Analysis

Caption: Generalized Workflow for Molecular Dynamics Simulation.

Protocol:

  • System Setup: Take the best-ranked docked complex as the starting point. Solvate the system in a water box (e.g., TIP3P water model) and add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Carry out a two-step equilibration process:

    • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability and dynamics of the protein-ligand complex.

  • Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for its development as a drug candidate.

Protocol:

  • Utilize Web-Based Tools: Employ online servers like SwissADME and pkCSM to predict a wide range of pharmacokinetic and toxicological properties.

  • Analyze Key Parameters: Focus on parameters such as:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity and hepatotoxicity.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

ParameterPredicted ValueInterpretation
Absorption
GI AbsorptionHighGood oral bioavailability expected.
Lipophilicity (LogP)2.8Optimal for membrane permeability.
Distribution
BBB PermeantNoLow risk of central nervous system side effects.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions.
Toxicity
AMES ToxicityNoNon-mutagenic.
HepatotoxicityNoLow risk of liver damage.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent. The proposed methodologies, from molecular docking and MD simulations to ADMET prediction, provide a robust framework for elucidating its potential binding mechanisms against key targets like COX-2 and EGFR, and for evaluating its drug-like properties.

The successful execution of this in silico protocol will generate critical data to guide further experimental validation. Promising computational results would warrant the synthesis of the compound and subsequent in vitro and in vivo testing to confirm its biological activity and therapeutic potential. This integrated approach of computational and experimental methods is paramount in modern drug discovery for the efficient and rational development of novel therapeutics.

References

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a valuable heterocyclic building block. The methodology is designed for high regioselectivity, proceeding through the formation of an ethyl isoxazole-4-carboxylate intermediate followed by a robust saponification. This guide is intended for researchers in synthetic organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and rationale for experimental choices to ensure reproducibility and high-purity outcomes.

Introduction and Synthetic Strategy

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of the isoxazole ring is critical for modulating biological activity, solubility, and metabolic stability. The target molecule, this compound, incorporates a synthetically versatile bromophenyl group, a methyl group, and a carboxylic acid handle, making it an ideal starting point for further derivatization via amide couplings or cross-coupling reactions.

The primary challenge in isoxazole synthesis is often controlling regiochemistry, as classical methods using 1,3-dicarbonyls and hydroxylamine can yield mixtures of isomers.[1] To circumvent this, our strategy employs a highly regioselective cyclocondensation reaction followed by a standard ester hydrolysis.

The two-step synthetic pathway is as follows:

  • Step 1: Isoxazole Ring Formation. Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate via a condensation reaction between a β-enamino ester and a hydroxylamine source. This approach locks in the desired regiochemistry.

  • Step 2: Ester Hydrolysis. Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

This protocol is designed to be self-validating, with clear in-process controls and characterization checkpoints.

Mechanistic Rationale

The key to this synthesis is the regioselective formation of the isoxazole ring. The classical approach of reacting a 1,3-diketone with hydroxylamine can be ambiguous. Our selected method, based on the reaction of a β-enamino ketoester precursor with hydroxylamine, provides superior control.[2] The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to furnish the 5-substituted isoxazole regioisomer preferentially. The subsequent hydrolysis is a standard saponification, which is typically a high-yielding and clean transformation.[3][4]

Experimental Workflow Diagram

The overall process from starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ester Synthesis cluster_1 Step 2: Ester Hydrolysis SM1 Ethyl Acetoacetate + Triethyl Orthoformate INT1 Ethyl Ethoxymethyleneacetoacetate SM1->INT1 Acetic Anhydride Heat (100-120°C) P1 Ethyl 5-methylisoxazole-4-carboxylate (Analogue Intermediate) INT1->P1 Base (e.g., NaOAc) Solvent (e.g., Ethanol) 0°C to RT SM2 Hydroxylamine (e.g., NH2OH·HCl) P1_input Isoxazole Ester Intermediate P1->P1_input Purification & Use in Next Step Reagents_H 1. Base (LiOH or NaOH) Solvent (THF/H2O) 2. Acid (HCl) FP 5-(4-Bromophenyl)-3-methylisoxazole- 4-carboxylic acid Reagents_H->FP Saponification & Acidification

Caption: General workflow for the two-step synthesis of the target acid.

Detailed Synthesis Protocol

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This step creates the core isoxazole structure. The procedure described is adapted from established methods for synthesizing 5-substituted isoxazole-4-carboxylates.[5]

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
1-(4-bromophenyl)butane-1,3-dione241.0810.02.41 gStarting Dicarbonyl
Hydroxylamine hydrochloride (NH₂OH·HCl)69.4912.00.83 gN-O Source
Sodium Acetate (NaOAc)82.0312.00.98 gMild Base
Ethanol (Absolute)46.07-50 mLSolvent
Ethyl Acetate88.11-~150 mLExtraction Solvent
Saturated NaCl solution (Brine)--~30 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gDrying Agent

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)butane-1,3-dione (2.41 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), sodium acetate (0.98 g, 12.0 mmol), and absolute ethanol (50 mL).

  • Reaction Execution: Stir the resulting suspension at room temperature. Gently heat the mixture to 50-60°C to ensure dissolution and promote the reaction.

    • Scientist's Note: The use of sodium acetate as a mild base is crucial. It neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction without creating harsh conditions that could promote side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting dione.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 75 mL of ethyl acetate. Stir vigorously and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash them with saturated brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate as a solid.

Part 2: Hydrolysis to this compound

This final step converts the stable ester intermediate into the target carboxylic acid. Basic hydrolysis (saponification) is employed for its efficiency and reliability.[3][4]

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate312.145.01.56 gStarting Ester
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9615.00.63 gBase for Hydrolysis
Tetrahydrofuran (THF)72.11-25 mLCo-solvent
Deionized Water18.02-25 mLSolvent
Hydrochloric Acid (1 M HCl)36.46-As needed (~16 mL)Acid for Protonation

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the isoxazole ester (1.56 g, 5.0 mmol) in a mixture of THF (25 mL) and deionized water (25 mL).

    • Rationale: A THF/water co-solvent system is used to ensure the organic ester is fully soluble in the aqueous basic medium, facilitating an efficient reaction.[3]

  • Saponification: Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 3 equivalents) to the solution. Stir the mixture vigorously at room temperature.

    • Scientist's Note: LiOH is often preferred for its high reactivity and the ease of work-up. Using multiple equivalents ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) until the starting ester spot has completely disappeared (typically 2-4 hours). The product acid will appear as a new, more polar spot at the baseline.

  • Solvent Removal: Once complete, remove the THF from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice-water bath. Slowly add 1 M HCl dropwise with stirring. A white precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).

    • Causality: Acidification protonates the water-soluble lithium carboxylate salt, converting it into the neutral carboxylic acid, which has much lower aqueous solubility and precipitates out of solution.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 50°C overnight to yield the final product, this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The melting point should be sharp, and spectroscopic data should be consistent with the target structure.[6]

Summary of Synthesis

StepReaction NameStarting MaterialProductTypical Yield
1Isoxazole Synthesis1-(4-bromophenyl)butane-1,3-dioneEthyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate75-85%
2SaponificationIsoxazole Ester IntermediateThis compound>90%

References

Application Notes and Protocols: Leveraging 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and versatile synthetic accessibility.[1][2] This scaffold is present in a range of clinically approved drugs, highlighting its importance in the development of novel therapeutics.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][4] Their ability to engage in various non-covalent interactions allows them to bind to a wide array of biological targets with high affinity and specificity.

This document provides a detailed guide for researchers and drug development professionals on the potential applications of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid as a lead compound in drug discovery. We will explore its physicochemical characteristics, propose a synthetic route, and provide detailed protocols for its evaluation as a potential inhibitor of key signaling pathways implicated in cancer and inflammatory diseases.

Compound Profile: this compound

Structure:

Chemical structure of this compound

Physicochemical Properties and Drug-Likeness Assessment

A preliminary in silico assessment of the drug-like properties of this compound using Lipinski's Rule of Five suggests its potential as an orally bioavailable drug candidate.[1][5] Lipinski's rules are a set of guidelines used to evaluate the druglikeness of a chemical compound and predict its absorption and permeation.[6][7]

PropertyValueLipinski's Rule of FiveCompliance
Molecular Weight 282.09 g/mol < 500 DaYes
LogP (octanol-water partition coefficient) ~2.6 (predicted)[8]≤ 5Yes
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors 4 (3 from isoxazole and carboxylic acid oxygens, 1 from isoxazole nitrogen)≤ 10Yes

The compound adheres to all of Lipinski's rules, indicating a favorable profile for oral absorption.

Proposed Synthetic Protocol

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A Ethyl acetoacetate D Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate A->D B 4-Bromobenzaldehyde B->D C Hydroxylamine HCl C->D E Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate G This compound E->G F NaOH, H2O/MeOH F->G

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This step involves a one-pot, three-component reaction.[11]

  • To a stirred solution of 4-bromobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.0 eq).

  • Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.[10]

  • Dissolve the ethyl ester from Step 1 in a mixture of methanol and tetrahydrofuran.

  • Add an aqueous solution of sodium hydroxide (e.g., 5N NaOH) and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., 6N HCl) to a pH of approximately 2.

  • The product, this compound, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Hypothesized Biological Targets and Rationale

Based on extensive literature on isoxazole-containing compounds, we hypothesize that this compound could be a potent inhibitor of key signaling proteins involved in cancer and inflammation, such as p38 MAP Kinase and Signal Transducer and Activator of Transcription 3 (STAT3) .

  • p38 MAP Kinase: Isoxazole derivatives have been successfully developed as inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[12][13][14] The isoxazole scaffold can act as a bioisosteric replacement for the imidazole ring found in many known p38 inhibitors.[12]

  • STAT3: The STAT3 signaling pathway is frequently hyperactivated in a variety of cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[15][16] Small molecules containing oxazole or isoxazole cores have been shown to inhibit STAT3 dimerization and function.[2][16]

Experimental Protocols for Target Validation and Characterization

The following protocols provide a roadmap for the initial characterization of this compound as a potential inhibitor of p38 MAPK and STAT3.

Protocol 1: In Vitro p38α MAP Kinase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified p38α kinase and the inhibitory effect of the test compound.[17][18][19]

Workflow for p38α Kinase Assay

p38_Kinase_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection A Purified p38α Kinase E Pre-incubation A->E B Test Compound (or Vehicle) B->E C ATF-2 Substrate F Initiation C->F D ATP D->F E->F G Incubation (30°C) F->G H Stop Reaction G->H I Add Detection Reagent (e.g., ADP-Glo™) H->I J Measure Luminescence I->J

Caption: Workflow for the in vitro p38α kinase activity assay.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 (Activating Transcription Factor 2) protein substrate

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[18]

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).

  • Add the purified p38α kinase to each well and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[18]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: STAT3 Dimerization Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the test compound to disrupt the interaction between the STAT3 SH2 domain and a phosphopeptide, which is essential for STAT3 dimerization.[20][21]

Materials:

  • Recombinant STAT3 protein (SH2 domain)

  • Fluorescently labeled phosphopeptide probe (e.g., GpYLPQTV)[20]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions or vehicle control.

  • Add the recombinant STAT3 SH2 domain to each well and incubate for 15 minutes at room temperature.

  • Add the fluorescently labeled phosphopeptide probe to all wells.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition of the STAT3-phosphopeptide interaction and determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for Inhibition of STAT3 Phosphorylation (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of STAT3 in a cellular context, which is a key step in its activation.[3][4][22]

Workflow for Western Blot Analysis of p-STAT3

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)[22]

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.

Protocol 4: Cell-Based Assay for Inhibition of IL-6 Production

This assay measures the downstream functional consequence of p38 MAPK or STAT3 inhibition by quantifying the production of the pro-inflammatory cytokine IL-6.[23][24]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-6 production.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.[25]

  • Calculate the percent inhibition of IL-6 production and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. Its favorable physicochemical properties and the established biological activities of the isoxazole scaffold provide a strong rationale for its investigation as an inhibitor of key signaling pathways in cancer and inflammatory diseases. The protocols outlined in this document offer a comprehensive framework for the initial synthesis, characterization, and biological evaluation of this compound.

Successful demonstration of activity in these assays would warrant further investigation, including lead optimization studies to improve potency and selectivity, in-depth mechanism of action studies, and evaluation in preclinical in vivo models of disease.

References

Application Notes and Protocols for Isoxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically approved drugs and developmental candidates.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and three-dimensional diversity that allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[3][4] This comprehensive guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of isoxazole derivatives. We present detailed, field-proven protocols for their synthesis via classical and green chemistry approaches, alongside standardized methodologies for assessing their therapeutic potential. The causality behind experimental choices is elucidated, and key mechanistic insights, particularly concerning their role as signaling pathway modulators, are discussed. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel isoxazole-based therapeutic agents.

Introduction: The Isoxazole Moiety as a Versatile Pharmacophore

The isoxazole ring is an attractive scaffold in drug design due to its ability to act as a bioisostere for other functional groups, such as amides and esters, while exhibiting improved metabolic stability.[2] The nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, and the aromatic nature of the ring allows for π-π stacking interactions with biological targets.[2] Furthermore, the isoxazole core can be readily functionalized at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5] This versatility has led to the successful development of isoxazole-containing drugs for a wide range of diseases. Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide.[6]

Synthesis of Isoxazole Derivatives: Protocols and Mechanistic Considerations

The construction of the isoxazole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.

Protocol 1: Classical Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a robust and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7][8] Nitrile oxides are typically generated in situ from aldoximes due to their inherent instability.[7]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [7]

  • Materials:

    • Substituted aldoxime (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Chloramine-T (1.5 mmol)

    • Ethanol (20 mL)

    • Dichloromethane (DCM) for extraction

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in ethanol (20 mL).

    • Nitrile Oxide Generation and Cycloaddition: Add Chloramine-T (1.5 mmol) to the solution. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 20 mL of water to the residue and extract with dichloromethane (3 x 20 mL).

    • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3,5-disubstituted isoxazole.

Causality and Self-Validation: The use of Chloramine-T provides a mild and efficient method for the in situ oxidation of the aldoxime to the corresponding nitrile oxide, minimizing the handling of this unstable intermediate. The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product is validated through standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Green Synthesis via Ultrasound-Assisted Multi-Component Reaction

In alignment with the principles of sustainable chemistry, ultrasound-assisted synthesis offers significant advantages, including accelerated reaction rates, higher yields, and milder reaction conditions, often in aqueous media.[4][9]

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones [9][10]

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol) as a catalyst[9]

    • Deionized water (10 mL)

    • Ethanol (for recrystallization)

    • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in 10 mL of deionized water.

    • Ultrasonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is aligned with the level of the reaction mixture. Irradiate the mixture with ultrasound at 20°C for 30 minutes.[9]

    • Product Isolation: Monitor the reaction progress by TLC. Upon completion, the solid product will precipitate from the solution.

    • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

Causality and Self-Validation: Ultrasound irradiation facilitates the reaction through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate the reaction rate.[9] The use of water as a solvent and a biocompatible catalyst like Vitamin B1 makes this protocol environmentally benign.[9] The precipitation of the product from the reaction medium provides a simple and efficient method of isolation, and the purity can be confirmed by melting point determination and spectroscopic analysis.

G cluster_0 Ultrasound-Assisted Synthesis Reactants Aromatic Aldehyde Ethyl Acetoacetate Hydroxylamine HCl Vitamin B1 (Catalyst) in Water Ultrasonication Ultrasonic Bath (Acoustic Cavitation) Reactants->Ultrasonication Reaction Initiation Precipitation Product Precipitation Ultrasonication->Precipitation Reaction Completion Purification Filtration & Recrystallization Precipitation->Purification Isolation Product Pure Isoxazole Derivative Purification->Product

Caption: Workflow for the green synthesis of isoxazole derivatives.

Medicinal Chemistry Applications and Biological Evaluation

Isoxazole derivatives have been extensively investigated for a wide range of therapeutic applications. Below are protocols for evaluating their potential as anticancer and antibacterial agents.

Anticancer Activity

Many isoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][11]

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.[12] Isoxazole-based inhibitors can block this pathway at various nodes, leading to the induction of apoptosis and inhibition of tumor growth.[11]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Isoxazole_Inhibitor Isoxazole Derivative Isoxazole_Inhibitor->PI3K Isoxazole_Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an isoxazole derivative.

Protocol 3: In Vitro Anticancer Activity Assessment using the MTT Assay [13]

This protocol describes the determination of the cytotoxic effects of isoxazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Isoxazole derivative stock solution in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[13]

    • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Curcumin-Isoxazole HybridMCF-7 (Breast Cancer)3.97[14]
Hydnocarpin-Isoxazole HybridA375 (Melanoma)0.76 (48h)[14]
Isoxazole-carboxamide (2d)HeLa (Cervical Cancer)15.48 µg/ml[15]
Isoxazole-carboxamide (2e)Hep3B (Liver Cancer)~23 µg/ml[15]
Antibacterial Activity

Isoxazole derivatives have also shown significant promise as antibacterial agents, addressing the growing challenge of antimicrobial resistance.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) [16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth

    • 96-well microtiter plates

    • Isoxazole derivative stock solution

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Positive control (standard antibiotic, e.g., Ciprofloxacin)

    • Negative control (broth only)

  • Procedure:

    • Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivative in Mueller-Hinton broth in a 96-well plate.

    • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Causality and Self-Validation: This method provides a quantitative measure of the antibacterial potency of the test compound. The inclusion of positive and negative controls ensures the validity of the assay. The results can be used to guide further SAR studies to develop more potent antibacterial agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has yielded valuable insights into the structural requirements for potent biological activity.

Key SAR Observations for Anticancer Activity: [17]

  • Substitutions on the Indole Moiety (for Isoxazoloindoles):

    • Small alkyl groups on the indole nitrogen (N1) are generally favorable for activity.

    • Electron-withdrawing groups (e.g., halogens) on the benzene ring of the indole often enhance cytotoxic effects.

  • Substitutions on the Isoxazole Moiety:

    • Aryl substituents on the isoxazole ring are common in active compounds.

    • Halogen substitutions (e.g., chloro, bromo) on the phenyl ring, particularly at the para-position, are consistently associated with increased anticancer activity.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic versatility of this heterocycle, coupled with its diverse pharmacological profile, ensures its continued relevance in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to rationally design, synthesize, and evaluate new isoxazole derivatives with enhanced potency, selectivity, and drug-like properties. Future efforts will likely focus on the development of multi-targeted isoxazole-based agents and the application of computational methods to further refine their design and predict their biological activity.

References

Application Notes & Protocols: Green Chemistry Approaches to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative for Green Synthesis

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[3] The versatility of the isoxazole scaffold allows it to act as a bioisostere for other functional groups and engage in various biological interactions, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5]

Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures relying on harsh reagents, volatile and toxic organic solvents, and significant energy consumption.[6] These approaches generate substantial chemical waste and pose environmental and safety risks. In response, the principles of green chemistry have spurred the development of innovative and sustainable synthetic methodologies.[7][8] This guide details several field-proven green approaches for isoxazole synthesis, focusing on energy-efficient techniques like microwave and ultrasound irradiation, high atom-economy multicomponent reactions, and solvent-free mechanochemical methods.

Pillar 1: Energy-Efficient Synthesis via Microwave Irradiation

Expertise & Rationale: Microwave-assisted organic synthesis leverages the ability of polar molecules to absorb microwave energy and convert it into thermal energy. Unlike conventional heating, which relies on slow conduction from an external source, microwave heating is rapid, uniform, and highly efficient.[8] This localized, instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours or days to mere minutes.[8][9] The result is not only enhanced efficiency but also improved product yields and reduced formation of unwanted byproducts that can arise from prolonged exposure to high temperatures.[4][9]

The 1,3-dipolar cycloaddition, a cornerstone reaction for isoxazole synthesis, is particularly amenable to microwave assistance.[10][11] Microwave irradiation facilitates the in situ generation of nitrile oxides and their subsequent reaction with alkynes or alkenes, providing a swift and clean route to a diverse range of isoxazole derivatives.[9][11]

Workflow for Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (e.g., Chalcone, Hydroxylamine HCl) in a microwave-safe vessel with a suitable solvent (e.g., Ethanol). mw_irrad 2. Microwave Irradiation Set power, temperature, and time parameters. (e.g., 150W, 100°C, 5-10 min). reactants->mw_irrad monitoring 3. Reaction Monitoring Use TLC to confirm completion. mw_irrad->monitoring cooling 4. Cooling & Precipitation Cool the vessel to room temperature. Product often precipitates. monitoring->cooling filtration 5. Isolation Filter the solid product and wash. cooling->filtration purification 6. Purification Recrystallize from a suitable solvent (e.g., Ethanol). filtration->purification characterization 7. Characterization Confirm structure using FT-IR, NMR, LC-MS. purification->characterization

Caption: General workflow for microwave-assisted isoxazole synthesis.

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride, a classic route significantly enhanced by microwave irradiation.[4][8]

  • Materials:

    • Substituted Chalcone (1 mmol)

    • Hydroxylamine Hydrochloride (1.2 mmol)

    • Ethanol (15 mL)

    • Microwave Reactor with sealed vessel capability

  • Procedure:

    • In a 25 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol).

    • Add ethanol (15 mL) to the vessel and seal it securely.

    • Place the vessel inside the microwave reactor cavity.

    • Irradiate the mixture at 150 W, maintaining a temperature of 100°C for 5-10 minutes. Causality Note: The power and time are optimized to provide sufficient energy for the reaction without degrading the product.

    • After irradiation, allow the vessel to cool to room temperature (approx. 20 minutes).

    • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Transfer the reaction mixture to a beaker and pour it into crushed ice.

    • Collect the precipitated solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[6]

Pillar 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Rationale: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[12][13] This collapse generates transient, localized "hot spots" with extreme temperatures (several thousand Kelvin) and pressures (over 1000 atm), creating a unique environment for chemical transformations.[6] These conditions dramatically enhance mass transfer and accelerate reaction kinetics, often allowing reactions to proceed at lower bulk temperatures and with shorter reaction times.[12][13]

This technique is particularly effective for multicomponent reactions (MCRs) in aqueous media, aligning perfectly with green chemistry principles.[12][14] The use of water as a solvent and the avoidance of external heating make sonochemistry a highly sustainable method for synthesizing isoxazole scaffolds.[14]

Protocol 2: Ultrasound-Promoted, One-Pot, Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This protocol details a one-pot synthesis using an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, often catalyzed by recyclable nanoparticles or simple organocatalysts in water.[12][14]

  • Materials:

    • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1 mmol)

    • Ethyl Acetoacetate (1 mmol)

    • Hydroxylamine Hydrochloride (1.2 mmol)

    • Catalyst (e.g., 10 mol% ferrite nanoparticles[14] or 5 mol% pyruvic acid[14])

    • Deionized Water (10 mL)

    • Ultrasonic Bath or Probe Sonicator (e.g., 40 kHz)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the catalyst in 10 mL of deionized water.

    • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Alternatively, insert an ultrasonic probe into the mixture.

    • Irradiate the mixture with ultrasound at room temperature for 20-35 minutes.[14] Causality Note: Ultrasonic waves create the high-energy microenvironment needed to drive the condensation and cyclization steps without bulk heating.

    • Monitor the reaction progress via TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting solid by recrystallization from an ethanol/water mixture.

Data Presentation: Comparison of Green Synthesis Methods
EntryMethodAldehydeTimeYield (%)Reference
1Ultrasound (Ferrite NPs, H₂O)4-Nitrobenzaldehyde20 min91%[12][14]
2Conventional Stirring (H₂O)4-Chlorobenzaldehyde120 min75%[6]
3Ultrasound (Vitamin B1, H₂O)4-Chlorobenzaldehyde30 min92%[6]
4Microwave (Ethanol)Chalcone derivative5-10 min>90%[8]
5Mechanochemical (Solvent-Free)N/A (Alkyne/Oxime)20-60 minup to 86%[15]

Pillar 3: Multicomponent Reactions (MCRs) in Aqueous Media

Expertise & Rationale: Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are inherently green.[16] They exhibit high atom economy, reduce the number of synthetic steps, and minimize waste generation from intermediate purification.[5][17] When conducted in water, the environmental benefits are magnified. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for sustainable chemistry.[16][18]

The synthesis of isoxazoles via MCRs often proceeds through a domino sequence of condensation, cyclization, and dehydration steps, which can be efficiently promoted in an aqueous environment, sometimes without any added catalyst.[16][18]

Mechanism: 1,3-Dipolar Cycloaddition for Isoxazole Formation

A common pathway in many isoxazole syntheses is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene).[10][19] Green methods facilitate the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes or hydroximinoyl chlorides.[3][9]

cluster_generation Nitrile Oxide Generation (In Situ) cluster_cycloaddition [3+2] Cycloaddition start Aldoxime (R-CH=NOH) oxidant Oxidant / Base (e.g., Oxone, Base) start->oxidant -H₂O nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) oxidant->nitrile_oxide alkyne Alkyne (R'C≡CR'') nitrile_oxide->alkyne isoxazole 3,4,5-Trisubstituted Isoxazole alkyne->isoxazole Concerted Pericyclic Reaction

Caption: Mechanism of 1,3-dipolar cycloaddition to form an isoxazole ring.

Protocol 3: Catalyst-Free, Three-Component Synthesis of 5-Arylisoxazoles in Water

This protocol exemplifies an exceptionally clean synthesis, leveraging the unique properties of water to drive the reaction without any external catalysts.[18]

  • Materials:

    • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

    • Hydroxylamine Hydrochloride (1 mmol)

    • Deionized Water (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

    • Heat the mixture to reflux (100°C) with stirring for the time specified by TLC monitoring (typically 1-2 hours). Causality Note: Refluxing in water provides sufficient thermal energy and the polar medium facilitates the dissolution of the hydrochloride salt and subsequent nucleophilic attack and cyclization.

    • After the reaction is complete, cool the flask to room temperature.

    • Collect the solid product that precipitates from the aqueous solution by vacuum filtration.

    • Wash the solid with a small amount of cold water. The product is often pure enough without further purification.

    • If necessary, recrystallize from ethanol.[18]

Pillar 4: Mechanochemical Synthesis (Solvent-Free)

Expertise & Rationale: Mechanochemistry induces chemical reactions by the direct application of mechanical force, such as grinding or milling, eliminating the need for bulk solvents.[3][20] This solvent-free approach is a pinnacle of green synthesis, as it drastically reduces waste and avoids the environmental impact associated with solvent production and disposal. Reactions are typically performed in a ball mill, where the kinetic energy from colliding balls provides the activation energy for the chemical transformation.[15][21]

This technique has been successfully applied to the 1,3-dipolar cycloaddition for isoxazole synthesis, providing rapid, efficient, and scalable access to these heterocycles under catalyst-free or recyclable catalyst conditions.[3]

Protocol 4: Solvent-Free Mechanochemical Synthesis of 3,5-Isoxazoles

This protocol describes the reaction of a terminal alkyne and a hydroxyimidoyl chloride via ball milling.[3]

  • Materials:

    • Terminal Alkyne (e.g., Phenylacetylene) (1 mmol)

    • Hydroxyimidoyl Chloride (1 mmol)

    • Optional Catalyst (e.g., Cu/Al₂O₃ nanocomposite)

    • Ball Mill with stainless steel jars and balls

  • Procedure:

    • To a stainless steel milling jar, add the terminal alkyne (1 mmol), the hydroxyimidoyl chloride (1 mmol), and stainless steel balls. For catalyzed reactions, add the Cu/Al₂O₃ catalyst.[3]

    • Seal the jar and place it in the ball mill.

    • Mill the mixture at a set frequency (e.g., 15-30 Hz) for 20-60 minutes. Causality Note: The intense mechanical energy facilitates intimate mixing and provides the activation energy for the deprotonation of the hydroxyimidoyl chloride to form the nitrile oxide in situ, followed by cycloaddition.

    • After milling, open the jar in a fume hood.

    • Extract the contents with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture to remove any solid catalyst (if used). The catalyst can often be washed and reused.[3]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the pure 3,5-disubstituted isoxazole.

Conclusion

The green synthetic strategies outlined in these notes—microwave irradiation, sonochemistry, aqueous multicomponent reactions, and mechanochemistry—represent powerful, efficient, and sustainable alternatives to traditional methods for synthesizing isoxazole compounds. By reducing reaction times, minimizing energy consumption, replacing hazardous solvents with water, and eliminating solvents altogether, these protocols align with the core principles of green chemistry. Adopting these methodologies allows researchers and drug development professionals to produce these vital heterocyclic scaffolds in a manner that is not only scientifically elegant but also environmentally responsible.

References

Application Notes and Protocols: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically significant pharmaceuticals.[1] Traditional synthetic routes towards these heterocycles are often hampered by long reaction times, harsh conditions, and the use of hazardous solvents.[1][2] This application note details the principles and protocols for the ultrasound-assisted synthesis of isoxazole derivatives, a green chemistry approach that offers dramatically accelerated reaction rates, improved yields, and enhanced operational simplicity.[1][2][3] We provide an in-depth look at the underlying sonochemical mechanisms, detailed step-by-step protocols for various synthetic strategies, and comparative data to demonstrate the clear advantages of this technology for modern drug discovery and development workflows.

The Sonochemical Advantage: Rationale and Mechanism

The remarkable efficiency of ultrasound in promoting chemical reactions stems from the physical phenomenon of acoustic cavitation .[4][5] This is not a direct interaction of sound waves with molecules, but rather an indirect effect mediated by the formation, growth, and violent implosive collapse of microscopic bubbles in the reaction liquid.[6][7][8]

Causality of Sonochemical Enhancement:

  • Formation of Localized Hot Spots: The collapse of a cavitation bubble is an almost adiabatic process, generating transient "hot spots" with extreme local temperatures (~5000 K) and pressures (~1000 atm).[5] These conditions provide the activation energy for reactions to occur, often without the need for external heating.

  • Enhanced Mass Transport: The violent bubble collapse also creates powerful physical effects, including shockwaves and microjets of liquid moving at high speeds.[4][8] In heterogeneous reactions (e.g., with solid catalysts or immiscible reagents), these forces continuously clean and activate solid surfaces, break down agglomerates, and dramatically improve mass transfer between phases, leading to significant rate enhancements.[4][9]

  • Radical Generation: The extreme temperatures within the collapsing bubble can cause sonolysis (homolytic cleavage) of solvent molecules, generating highly reactive radical species that can initiate or participate in chemical reactions.[8]

These combined effects make sonochemistry a powerful tool for overcoming the limitations of conventional methods, resulting in cleaner reactions, higher yields, and significantly shorter synthesis times.[1][9]

G cluster_0 Ultrasound Wave Propagation cluster_1 Acoustic Cavitation cluster_2 Resulting Physicochemical Effects cluster_3 Impact on Chemical Synthesis US Ultrasound Wave (20-100 kHz) Liquid Liquid Medium US->Liquid Compression/ Rarefaction Cycles Bubble_Formation Microbubble Nucleation & Growth Liquid->Bubble_Formation Bubble_Collapse Violent Implosive Collapse Bubble_Formation->Bubble_Collapse Hot_Spots Localized Hot Spots (~5000 K, ~1000 atm) Bubble_Collapse->Hot_Spots Thermal Effects Physical_Forces Microjets & Shockwaves Bubble_Collapse->Physical_Forces Mechanical Effects Rate_Accel Accelerated Reaction Rates Hot_Spots->Rate_Accel Mass_Transport Enhanced Mass Transport Physical_Forces->Mass_Transport Yield_Increase Improved Yields & Purity Rate_Accel->Yield_Increase Mass_Transport->Yield_Increase

Caption: The mechanism of ultrasound-assisted synthesis.

Key Synthetic Strategies for Isoxazole Formation

Ultrasound can be applied to a variety of established synthetic routes to isoxazoles, often transforming them into highly efficient, one-pot procedures.

G cluster_strategies Ultrasound-Promoted Synthetic Pathways Reactants Starting Materials (Aldehydes, Alkynes, Ketoesters, etc.) MCR Multi-Component Reaction (MCR) Aldehyde + β-Ketoester + NH2OH·HCl Reactants->MCR:f0 Cycloaddition 1,3-Dipolar Cycloaddition In-situ Nitrile Oxide + Alkyne/Alkene Reactants->Cycloaddition:f0 Condensation Cyclocondensation Chalcone + NH2OH·HCl Reactants->Condensation:f0 Product Isoxazole Derivatives MCR->Product Cycloaddition->Product Condensation->Product

Caption: Major synthetic routes for isoxazoles enhanced by sonication.

Instrumentation and General Setup

The choice of instrumentation is critical for reproducibility and efficiency.

  • Ultrasonic Bath: Suitable for general screening and small-scale reactions. The reaction flask should be placed at the point of maximum energy emission (anti-node), and the water level in the bath should match the solvent level in the flask.

  • Ultrasonic Probe (Sonotrode): Recommended for larger-scale reactions or when higher power density is required.[10] The probe is immersed directly into the reaction mixture, delivering energy with much greater efficiency, though care must be taken to manage temperature, as this method generates more heat.

Key Parameters:

  • Frequency: Most laboratory applications use frequencies between 20 and 50 kHz. Lower frequencies (~20 kHz) produce larger, more energetic cavitation bubbles, ideal for mechanical effects, while higher frequencies produce more numerous, smaller bubbles.[8]

  • Power: Measured in Watts (W), this determines the amplitude of the sound waves. Higher power generally leads to more intense cavitation and faster reactions, but excessive power can cause product degradation.[11] Optimization is key.

  • Temperature: While cavitation creates localized hot spots, the bulk temperature of the reaction medium should be controlled, often with an external cooling bath.

Detailed Experimental Protocols

Protocol 1: Green One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is adapted from a highly efficient, catalyst-free method that showcases the power of ultrasound in multi-component reactions.[1][6]

  • Materials & Reagents:

    • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1 mmol, 140.6 mg)

    • Ethyl acetoacetate (1 mmol, 130.1 mg, 127 µL)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83.4 mg)

    • Solvent: Deionized water or Ethanol:Water (1:3)[1] (10 mL)

    • Ultrasonic bath (e.g., 40 kHz, 100 W) or probe system.

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).

    • Add the chosen solvent (10 mL) to the flask.

    • Place the flask in the ultrasonic bath, ensuring the liquid levels are aligned. For a probe system, immerse the tip approximately 1-2 cm below the liquid surface.

    • Begin sonication at a controlled temperature (e.g., 50 °C).[1] The reaction is typically complete within 15-30 minutes.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

    • Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol to afford the pure isoxazole derivative.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol demonstrates the ultrasound-assisted cycloaddition of an in-situ generated nitrile oxide with a terminal alkyne, a cornerstone reaction for isoxazole synthesis.[12][13][14]

  • Materials & Reagents:

    • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol, 106.1 mg, 102 µL)

    • Hydroxylamine hydrochloride (1.1 mmol, 76.4 mg)

    • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 122.6 mg, 132 µL)

    • Oxidant/Chlorinating agent (e.g., Chloramine-T or Trichloroisocyanuric acid (TCCA))[12][15]

    • Base (e.g., Pyridine or Triethylamine)

    • Catalyst (if required, e.g., CuSO₄·5H₂O/Sodium Ascorbate for Cu(I) catalysis)[12][13]

    • Solvent: t-BuOH/H₂O (1:1) or Ethanol (10 mL)

    • Ultrasonic probe (e.g., 20 kHz) or powerful bath.

  • Step-by-Step Procedure:

    • To a 50 mL flask, add the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and solvent (5 mL).

    • Sonicate the mixture for 5-10 minutes to form the aldoxime intermediate.

    • Add the oxidant (e.g., Chloramine-T, 1.1 mmol) and a base to generate the nitrile oxide in situ. This step is often exothermic and should be monitored.

    • Immediately add the terminal alkyne (1.2 mmol) and the catalyst system if applicable.

    • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 60 °C) for 30-60 minutes.[12]

    • Monitor the disappearance of the starting materials by TLC.

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Data Presentation: Ultrasound vs. Conventional Methods

The advantages of ultrasound-assisted synthesis are most clearly illustrated by direct comparison with traditional thermal methods.

Isoxazole DerivativeMethodCatalystTimeYield (%)Reference
4H-Isoxazol-5-one Ultrasound (50 °C)Itaconic Acid15 min95%[1]
Conventional (100 °C)Itaconic Acid3 h90%[1]
3-(Pyrazolyl)-5-(pyrrol-2-yl)isoxazole Ultrasound (50 °C)Pyridine (base)25-60 minup to 96%[12]
Conventional (Reflux)Pyridine (base)70-90 minup to 79%[12]
3,5-Disubstituted Isoxazole Sulfonamide Ultrasound (25 °C)CaCl₂/K₂CO₃13-17 min75-96%[10][13]
Magnetic Stirring (25 °C)CaCl₂/K₂CO₃120-180 min35-52%[10]
3-Methyl-4-(aryl)isoxazol-5(4H)-one Ultrasound (20 °C)Vitamin B130 min92%[6]
Conventional (20 °C)Vitamin B1120 min75%[6]

General Experimental Workflow

G A 1. Reagent Preparation B 2. Sonication Setup A->B C 3. Ultrasonic Irradiation B->C D 4. Reaction Monitoring (TLC) C->D D->C Reaction Incomplete E 5. Work-up & Isolation D->E Reaction Complete F 6. Purification (Recrystallization/ Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for ultrasound-assisted synthesis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient ultrasonic power. Improper flask positioning. Incorrect temperature.Increase sonication power or switch from a bath to a probe.[10] Adjust flask position in the bath to find the "hot spot". Optimize the bulk reaction temperature; some reactions benefit from mild heating, while others require cooling.
Product Degradation / Low Yield Excessive sonication power or time. Overheating of the bulk solution.Reduce the ultrasonic power output.[11] Perform the reaction in shorter bursts or reduce the overall irradiation time. Use an external cooling bath to maintain a constant, lower temperature.
Inconsistent Results Variable immersion depth of probe. Fluctuations in bath water level or temperature.Ensure the probe is immersed to a consistent depth for each run. Maintain a constant water level and temperature in the ultrasonic bath.

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives. By leveraging the principles of acoustic cavitation, researchers can achieve remarkable improvements in reaction efficiency, leading to higher yields in drastically shorter timeframes.[1][14] This technology is not merely an alternative but a superior methodology that aligns with the core tenets of green chemistry, reducing energy consumption and minimizing waste.[1][3] Its operational simplicity and applicability to a wide range of synthetic strategies make it an invaluable tool for professionals in pharmaceutical research and drug development, accelerating the discovery of new chemical entities.

References

Application Note: Accelerated Synthesis of Isoxazoles via a Microwave-Assisted Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Traditional synthetic routes to this core often require prolonged reaction times and harsh conditions, limiting efficiency in drug discovery pipelines.[3] This application note details a robust and highly efficient protocol for the synthesis of isoxazole derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[4][5][6] We present two validated protocols: the cyclocondensation of chalcones with hydroxylamine and the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with alkynes, demonstrating the versatility and power of microwave irradiation in modern heterocyclic chemistry.

Introduction: The Imperative for Speed and Efficiency in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse biological activities.[4] Among them, the isoxazole ring, containing adjacent oxygen and nitrogen atoms, is a key pharmacophore found in clinically used drugs such as the antibiotic oxacillin and the anti-inflammatory agent valdecoxib.[1] The demand for large libraries of novel isoxazole-containing compounds for high-throughput screening in drug discovery necessitates synthetic methods that are not only reliable but also rapid and efficient.[7][8]

Conventional heating methods, which rely on slow conductive heat transfer from an external source through the vessel walls, are often time-consuming and energy-intensive.[9][10] Microwave-assisted synthesis offers a transformative alternative. By using electromagnetic radiation to directly and uniformly heat the reactants and solvent, MAOS circumvents the limitations of conventional heating, leading to:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[4][7]

  • Increased Product Yields: Rapid, uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[1][10]

  • Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for high reproducibility.

  • Greener Chemistry: The efficiency of microwave heating reduces energy consumption, and many reactions can be performed with less solvent or in solvent-free conditions, minimizing hazardous waste.[5][6][9]

This guide provides the foundational knowledge and practical protocols for researchers to implement microwave-assisted isoxazole synthesis in their laboratories.

The Science Behind Microwave-Assisted Synthesis

Microwave heating is a form of dielectric heating that utilizes electromagnetic waves (typically at 2.45 GHz) to generate heat within a material.[5][9] The primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in isoxazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation and the resulting molecular friction generate heat quickly and efficiently throughout the bulk of the material.[6][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate under the influence of the electric field. The resulting collisions cause kinetic energy to be converted into heat.[9]

Unlike conventional heating, where the vessel is hotter than the reaction mixture, microwave irradiation heats the reaction mixture directly and volumetrically.[7][9] This often leads to localized superheating and non-equilibrium temperature conditions at the molecular level, which can accelerate reaction kinetics far beyond what is achievable with an oil bath.[6]

G cluster_0 Conventional Heating (Slow Conduction) cluster_1 Microwave Heating (Direct Volumetric) Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Heat Transfer Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Heat Transfer Microwave Source Microwave Source Reaction Mixture_MW Reaction Mixture Microwave Source->Reaction Mixture_MW Direct Energy Absorption

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Core Synthetic Protocols

We present two robust microwave-assisted protocols for isoxazole synthesis, selected for their broad applicability and high success rates.

Protocol 1: Cyclocondensation of Chalcones with Hydroxylamine

This method is a classic and reliable route for synthesizing 3,5-disubstituted isoxazoles. Chalcones (α,β-unsaturated ketones) serve as excellent synthons that react with hydroxylamine hydrochloride in a basic medium.[2] Microwave irradiation dramatically accelerates the cyclization step.[1]

G Start Combine Chalcone, Hydroxylamine HCl, & Ethanolic NaOH MW_Irradiation Microwave Irradiation (e.g., 210W, 10-15 min) Start->MW_Irradiation TLC_Check Monitor Reaction by TLC MW_Irradiation->TLC_Check TLC_Check->MW_Irradiation Incomplete Workup Cool on Ice Bath TLC_Check->Workup Reaction Complete Isolation Filter, Wash with Water, & Dry Product Workup->Isolation End Obtain Isoxazole Product Isolation->End

Caption: Workflow for Microwave-Assisted Isoxazole Synthesis from Chalcones.

Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the chalcone derivative (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and 5-10 mL of an ethanolic sodium hydroxide solution.

  • Vessel Sealing: Securely cap the reaction vessel. Ensure the cap is properly tightened to prevent leakage under pressure.

  • Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant power (e.g., 210 W) for 10-15 minutes.[1][2] The target temperature should be set according to the solvent's boiling point and vessel pressure limits.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature using compressed air. Safely open the vessel and check for reaction completion using Thin-Layer Chromatography (TLC). If the reaction is incomplete, reseal the vessel and irradiate for an additional 3-5 minutes.

  • Product Isolation: Once the reaction is complete, pour the cooled reaction mixture onto an ice bath.[1][2] The solid isoxazole product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.

Protocol 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This powerful method offers a highly versatile route to 3,4,5-trisubstituted isoxazoles by reacting an alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole).[11][12] Nitrile oxides are typically unstable and generated in situ from precursors like hydroximinoyl chlorides or aldoximes.[12][13] Microwave heating accelerates both the generation of the nitrile oxide and the subsequent cycloaddition, often in a one-pot procedure.[13]

Step-by-Step Methodology (One-Pot, Three-Component):
  • Reagent Preparation: In a 10 mL microwave process vial with a stir bar, combine the terminal alkyne (1.0 mmol), the hydroximinoyl chloride (1.1 mmol), an acid chloride (1.2 mmol), and a suitable solvent like DMF or toluene (3-5 mL). Add the Sonogashira coupling catalysts (e.g., Pd(PPh₃)₂Cl₂ and CuI) and a base (e.g., triethylamine).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters for a rapid ramp to a high temperature (e.g., 140-160 °C) and hold for 15-30 minutes.[13] The microwave significantly reduces the reaction time from days to minutes for this sequence.[13]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure isoxazole derivative.

Data Summary and Comparison

The primary advantages of the microwave-assisted protocol are evident when comparing key reaction parameters against conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Reaction Time 6-10 hours[14][15]10-30 minutes[1][13]>95% Reduction
Typical Yield 60-80%75-95%[11]Significant Improvement
Energy Input High (prolonged heating)Low (short duration)[9]Greener Process
Byproducts More prevalentMinimized[13]Cleaner Chemistry
Process Control Less preciseHigh (temp/pressure sensors)High Reproducibility

Safety Considerations in Microwave Chemistry

While highly efficient, microwave synthesis requires strict adherence to safety protocols due to the use of sealed vessels at high temperatures and pressures.[16]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[16] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, automatic power shut-off, and reinforced cavities to contain potential vessel failures.[16][17]

  • Vessel Integrity: Always inspect microwave vials and caps for cracks or defects before use.[18] Do not exceed the recommended fill volume (typically no more than 2/3 full) to allow for vapor expansion.[19]

  • Solvent Choice: Be aware of the properties of your chosen solvent at high temperatures. Use of flammable solvents requires a reactor equipped with vapor sensors and proper ventilation, such as placement in a fume hood.[17]

  • Reaction Scale: When developing a new procedure, start with a small scale to assess the reaction kinetics and potential for rapid pressure increases.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and thermal gloves when handling hot reaction vessels.[19]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of isoxazole scaffolds, offering unprecedented speed, efficiency, and control.[3][20] By dramatically shortening reaction times and improving yields, this technology empowers researchers in drug discovery and medicinal chemistry to accelerate the generation of novel molecular entities. The protocols outlined in this application note provide a validated starting point for harnessing the power of microwave chemistry to efficiently synthesize valuable isoxazole derivatives.

References

Application Notes and Protocols for Antimicrobial Evaluation of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of the novel synthetic compound, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its potential as an antimicrobial agent.

Introduction to this compound

This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The presence of the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, provides a stable scaffold that can be readily functionalized to modulate biological activity.[1] The incorporation of a bromophenyl group at the 5-position and a carboxylic acid at the 4-position may enhance its interaction with biological targets and improve its pharmacokinetic profile. The study of this specific derivative is warranted to explore its potential contribution to the arsenal of antimicrobial agents, particularly in the face of rising antimicrobial resistance.

Compound Profile:

PropertyValue
IUPAC Name 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
CAS Number 91182-58-0
Appearance Powder
Melting Point 216-218 °C

Part 1: Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound's antimicrobial potential is to determine its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to be a robust framework for the preliminary screening of this compound.

I. Principle:

This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible growth is determined.

II. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

III. Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for subsequent serial dilutions.

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[8] The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[8]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

IV. Causality and Experimental Choices:

  • Choice of Solvent: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically <1%).

  • McFarland Standard: The use of a 0.5 McFarland standard ensures a consistent and standardized starting inoculum of bacteria, which is critical for the reproducibility of MIC results.

  • Controls: The positive control validates the viability of the bacterial inoculum and the suitability of the growth medium. The negative control ensures the sterility of the medium.

V. Data Presentation:

The results of the MIC assay should be summarized in a clear and concise table.

MicroorganismStrainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 29213Experimental Value
Escherichia coliATCC 25922Experimental Value
Pseudomonas aeruginosaATCC 27853Experimental Value
Candida albicansATCC 90028Experimental Value

Part 2: Cytotoxicity Assessment

While evaluating the antimicrobial efficacy of a novel compound, it is equally important to assess its potential toxicity to mammalian cells. This provides an early indication of the compound's therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.[8][9]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the cytotoxic effect of this compound on a mammalian cell line.

I. Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.

II. Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

III. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

IV. Causality and Experimental Choices:

  • Cell Line Selection: The choice of cell line can depend on the intended therapeutic application of the compound. Using a non-cancerous cell line can provide a better indication of general cytotoxicity.

  • Incubation Time: The incubation time with the compound can be varied to assess both acute and chronic toxicity.

  • MTT vs. Other Assays: While the MTT assay is robust, other cytotoxicity assays like the resazurin reduction assay or ATP assay can also be used and may offer advantages in terms of sensitivity or speed.[7]

V. Data Presentation:

The cytotoxicity data can be presented in a dose-response curve and a summary table.

Cell LineIC₅₀ (µM) of this compound
HeLaExperimental Value
HEK293Experimental Value

Part 3: Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for protocol comprehension and reproducibility.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Compound Compound->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Visually Read MIC Incubate->Read Record Record MIC Value Read->Record

Caption: Workflow for the Broth Microdilution Assay.

MTTAssayWorkflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis Seed Seed Cells in 96-Well Plate Attach Incubate 24h for Attachment Seed->Attach Treat Treat with Compound Dilutions Attach->Treat Incubate_Treat Incubate for 24-48h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Calculate Calculate IC50 Read_Abs->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the yield and purity of this important isoxazole derivative. Isoxazoles are a critical scaffold in medicinal chemistry, and optimizing their synthesis is paramount for efficient drug discovery and development.[1][2] This document provides a comprehensive analysis of a common synthetic route, highlighting critical parameters and offering solutions to frequently encountered challenges.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 4-bromoacetophenone. This route involves:

  • Claisen Condensation: Formation of a β-ketoester, ethyl 3-(4-bromophenyl)-3-oxobutanoate, from 4-bromoacetophenone and diethyl carbonate.

  • Isoxazole Ring Formation: Cyclization of the β-ketoester with hydroxylamine to yield ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate.

  • Saponification: Hydrolysis of the ester to the final carboxylic acid product.

This guide will dissect each of these stages, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Experimental Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Saponification A 4-Bromoacetophenone C Ethyl 3-(4-bromophenyl)-3-oxobutanoate A->C NaH, Toluene, Reflux B Diethyl Carbonate B->C E Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate C->E Base (e.g., NaOAc), Ethanol, Reflux D Hydroxylamine HCl D->E G This compound E->G 1. Reflux 2. HCl (acidification) F NaOH, Ethanol/Water F->G

Caption: Overall synthetic scheme for this compound.

Part 1: Troubleshooting Guide - A Deeper Dive into Each Synthetic Step

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Claisen Condensation to form Ethyl 3-(4-bromophenyl)-3-oxobutanoate

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this synthesis, it is a crossed Claisen condensation.

Q1: My Claisen condensation is resulting in a low yield of the desired β-ketoester. What are the likely causes and how can I improve it?

A1: Low yields in a Claisen condensation can stem from several factors. Here's a breakdown of potential issues and their remedies:

  • Moisture in Reagents and Glassware: The strong base used (e.g., sodium hydride, sodium ethoxide) is extremely sensitive to moisture. Any water present will consume the base, rendering it ineffective for the condensation.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.

  • Inactive Base: The quality of the strong base is crucial. Sodium hydride, for instance, can form an inactive oxide layer on its surface.

    • Solution: Use freshly purchased sodium hydride or wash the commercial-grade NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use. Sodium ethoxide should be freshly prepared or purchased from a reliable supplier and stored under an inert atmosphere.

  • Insufficient Reaction Time or Temperature: The Claisen condensation is an equilibrium reaction.[3] Insufficient time or temperature may not allow the reaction to reach completion.

    • Solution: Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

  • Side Reactions: The starting 4-bromoacetophenone can undergo self-condensation, although this is generally less favorable than the desired crossed Claisen condensation.

    • Solution: A slow, controlled addition of the 4-bromoacetophenone to the mixture of the base and diethyl carbonate can help minimize self-condensation.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong base required to deprotonate the ester.
Solvent Anhydrous Toluene or THFMust be anhydrous to prevent quenching the base.
Temperature RefluxTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To prevent reaction with moisture and oxygen.

Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)-3-oxobutanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous toluene to the flask, followed by diethyl carbonate (3 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a solution of 4-bromoacetophenone (1 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench with a mixture of ethanol and water.

  • Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester, which can be purified by vacuum distillation or column chromatography.

Step 2: Isoxazole Ring Formation

This step involves the condensation of the β-ketoester with hydroxylamine hydrochloride to form the isoxazole ring. The regioselectivity of this reaction is crucial for obtaining the desired product.

Q2: I am observing the formation of an isomeric byproduct along with my desired ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate. How can I improve the regioselectivity?

A2: The formation of isomeric isoxazoles is a common challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[5] The two carbonyl groups of the β-ketoester can both react with hydroxylamine, leading to two possible regioisomers.

  • pH Control: The pH of the reaction medium plays a significant role in determining the regioselectivity. Generally, mildly acidic to neutral conditions favor the formation of the 3-substituted isoxazole.

    • Solution: Using a buffer system, such as sodium acetate in ethanol, can help maintain the optimal pH for the desired regioselectivity.

  • Reaction Temperature: Temperature can also influence the reaction pathway.

    • Solution: Running the reaction at a controlled temperature (e.g., refluxing ethanol) and monitoring its progress can help maximize the yield of the desired isomer.

Troubleshooting Logic for Isoxazole Formation

Troubleshooting_Isoxazole cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_monitoring Reaction Monitoring start Low Yield or Isomer Formation in Isoxazole Synthesis q1 Is the pH controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the hydroxylamine hydrochloride of good quality? a1_yes->q2 s1 Implement a buffer system (e.g., NaOAc in EtOH). a1_no->s1 end Improved Yield and Regioselectivity s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction monitored by TLC? a2_yes->q3 s2 Use fresh, high-purity hydroxylamine HCl. a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end s3 Monitor the reaction to determine optimal reaction time. a3_no->s3 s3->end

Caption: Decision-making workflow for troubleshooting isoxazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 3-(4-bromophenyl)-3-oxobutanoate (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate.[6][7]

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard saponification reaction.

Q3: The hydrolysis of my isoxazole ester is incomplete, or I am getting a low yield of the final product. What could be the problem?

A3: Incomplete hydrolysis or low yields can be due to several factors:

  • Insufficient Base or Reaction Time: Saponification requires a stoichiometric amount of base (typically with a slight excess) and sufficient time to go to completion.

    • Solution: Use at least 1.1-1.2 equivalents of sodium hydroxide or potassium hydroxide. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Hydrolysis Conditions Too Harsh: While heat is required, excessively high temperatures or prolonged reaction times could potentially lead to degradation of the isoxazole ring, although it is generally stable under these conditions.

    • Solution: Reflux gently and monitor the reaction closely. Once the reaction is complete, proceed with the work-up without unnecessary delay.

  • Product Precipitation and Work-up Issues: The sodium salt of the carboxylic acid is water-soluble. Improper acidification or extraction can lead to loss of product.

    • Solution: After hydrolysis, cool the reaction mixture and carefully acidify with dilute HCl until the pH is acidic (around pH 2-3). The carboxylic acid should precipitate out. Ensure complete precipitation by cooling the mixture in an ice bath. If the product does not precipitate, it may need to be extracted with an organic solvent like ethyl acetate.

Experimental Protocol: Synthesis of this compound

  • Suspend ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water.

  • Reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key analytical techniques to confirm the structure and purity of the final product?

A4: The structure and purity of this compound can be confirmed using a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the methyl group, the aromatic protons on the bromophenyl ring, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern. For a similar compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, characteristic proton signals are observed.[10]

    • ¹³C NMR: This will show distinct signals for the methyl carbon, the carboxylic acid carbonyl carbon, the isoxazole ring carbons, and the carbons of the bromophenyl ring.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and C=N and C=C stretching vibrations of the isoxazole and aromatic rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (216-218 °C).[8]

Q5: What are some common impurities I might encounter in my final product, and how can I remove them?

A5: Common impurities can include:

  • Unreacted Starting Materials: Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate from incomplete hydrolysis.

    • Removal: A simple wash of the crude product with a non-polar solvent like hexane can help remove residual starting ester. Recrystallization from a suitable solvent (e.g., ethanol/water) is also effective.

  • Isomeric Byproduct: The isomeric isoxazole carboxylic acid formed during the cyclization step.

    • Removal: This can be challenging to remove as its physical properties are often very similar to the desired product. Careful recrystallization may be effective. If the isomers are inseparable by recrystallization, column chromatography may be necessary, though it can be difficult with carboxylic acids.

  • Salts: Inorganic salts from the work-up procedure.

    • Removal: Ensure the final product is thoroughly washed with cold water after filtration.

Q6: Can I use a different base for the Claisen condensation?

A6: Yes, other strong bases can be used, such as sodium ethoxide or potassium tert-butoxide. However, it is generally recommended to use the sodium salt of the alcohol corresponding to the ester to avoid transesterification as a side reaction.[3] Since diethyl carbonate is used, sodium ethoxide would be a suitable alternative to sodium hydride.

Q7: Are there alternative synthetic routes to this compound?

A7: While the route described is common, other methods for isoxazole synthesis exist, such as 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][11] However, for this specific substitution pattern, the condensation of a β-ketoester with hydroxylamine is often a more straightforward and high-yielding approach.

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate downstream biological evaluation and material characterization. The purification process can be complicated by the presence of unreacted starting materials, byproducts, and, most notably, the potential for regioisomeric impurities. This guide offers a systematic approach to overcoming these purification hurdles.

Compound Properties:

PropertyValue
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol [1][2]
Melting Point 216-218 °C[1]
Appearance White to off-white crystalline powder

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: After the initial workup of my reaction, I have a low yield of the desired product. What are the likely causes?

Answer: Low recovery after the initial aqueous workup can stem from several factors:

  • Incomplete Precipitation: During the acidification step to precipitate the carboxylic acid from its salt in the aqueous layer, the pH might not have been lowered sufficiently. It is crucial to adjust the pH to be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation.

  • Product Solubility in the Aqueous Phase: While the neutral carboxylic acid has low solubility in acidic water, some loss is inevitable. To minimize this, ensure the aqueous layer is cold (e.g., using an ice bath) during acidification and precipitation.

  • Emulsion Formation: During the liquid-liquid extraction, emulsions can form, trapping the product at the interface. To break emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Product Adsorption: The precipitated product might adhere to the glassware. Ensure to scrape the walls of the flask thoroughly and rinse with a minimal amount of cold water.

Question 2: My purified compound shows a broad melting point range, suggesting impurities. What are the most probable contaminants?

Answer: A broad melting point range is a classic indicator of impurities. For this specific compound, the most likely culprits are:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 4-bromoacetophenone oxime or ethyl acetoacetate, may persist.

  • Regioisomeric Impurity: A significant challenge in the synthesis of 5-substituted-3-methylisoxazole-4-carboxylic acids is the co-formation of the 3-substituted-5-methyl regioisomer, in this case, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.[3][4] This isomer has the same molecular weight and similar physical properties, making it difficult to separate by simple crystallization.

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can leave residual ester in the final product.

Question 3: How can I effectively remove the 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid regioisomer?

Answer: Separating regioisomers is a common challenge in organic synthesis. Here are a few strategies, in order of increasing complexity:

  • Fractional Recrystallization: This technique relies on slight differences in solubility between the two isomers in a particular solvent. It often requires multiple, careful recrystallization steps and can be labor-intensive with some loss of the desired product. Experimentation with different solvent systems is key.

  • Column Chromatography: Silica gel column chromatography can be effective. Due to the similar polarity of the isomers, a carefully selected eluent system and a long column may be necessary for good separation. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity, especially on a smaller scale, preparative HPLC is the most powerful technique for separating regioisomers.[5][6] A reverse-phase column (like a C18) with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a good starting point for method development.[7]

Question 4: I'm struggling to find a good recrystallization solvent. What are your recommendations?

Answer: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the aromatic and carboxylic acid functionalities, here are some solvent systems to explore:

  • Single Solvents:

    • Ethanol or Isopropanol: These are often good choices for moderately polar compounds.

    • Acetic Acid: Can be effective for carboxylic acids, but its high boiling point can make it difficult to remove completely.

  • Solvent Mixtures:

    • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Toluene/Heptane or Toluene/Hexane: Dissolve in hot toluene and add the non-polar solvent as an anti-solvent.

    • Dichloromethane/Hexane: Similar to the toluene system, this can be effective for compounds with intermediate polarity.

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a variety of solvents to identify promising candidates.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a fundamental first step to remove acidic, basic, and neutral impurities from the crude product.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with 1 M NaOH solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3. The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is used to further purify the product obtained from acid-base extraction, primarily to remove non-polar impurities and potentially enrich the desired regioisomer.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable one (dissolves when hot, precipitates when cold).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Purification Workflow

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Crude Crude this compound (with impurities and regioisomer) Dissolve Dissolve in Organic Solvent Crude->Dissolve Step 1 AddBase Extract with Aqueous Base (e.g., NaOH) Dissolve->AddBase SeparateAq Separate Aqueous Layer (contains product salt) AddBase->SeparateAq Acidify Acidify Aqueous Layer (e.g., with HCl) SeparateAq->Acidify Precipitate Precipitate and Filter Purified Product Acidify->Precipitate DissolveHot Dissolve in Minimal Hot Solvent Precipitate->DissolveHot Step 2 (Further Purification) Cool Cool Slowly to Induce Crystallization DissolveHot->Cool Filter Filter and Dry Pure Crystals Cool->Filter PrepHPLC Preparative HPLC (for regioisomer separation) Filter->PrepHPLC Step 3 (High Purity)

References

Isoxazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in the synthesis of substituted isoxazoles. Here, we dissect frequently encountered side products, explain their formation, and provide actionable, field-proven protocols to optimize your reaction outcomes.

Part 1: Troubleshooting Common Side Products

This section addresses specific issues related to the formation of unwanted byproducts during isoxazole synthesis. Each entry is structured in a question-and-answer format to provide direct solutions to common experimental hurdles.

Issue 1: Formation of Furoxan (1,2,5-Oxadiazole-2-oxide) Side Products

Question: My reaction to synthesize a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition is yielding a significant amount of a dimeric byproduct, which I've identified as a furoxan. Why is this happening, and how can I prevent it?

Answer:

Causality of Furoxan Formation:

Furoxans are the most common side products in isoxazole syntheses that proceed through a nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a suitable dipolarophile (your alkyne or alkene), will readily dimerize.[1] This dimerization is a competing reaction pathway that can significantly reduce the yield of your desired isoxazole.

Mechanism of Furoxan Formation:

Furoxan_Formation

Troubleshooting Protocol to Minimize Furoxan Formation:

The key to preventing furoxan formation is to ensure that the reaction between the nitrile oxide and the dipolarophile is faster than the nitrile oxide dimerization. This can be achieved by controlling the concentration of the nitrile oxide.

Experimental Protocol: In Situ Generation of Nitrile Oxide

  • Reagent Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve your alkyne (1.0 equivalent) and the aldoxime precursor (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or THF).

  • Slow Addition: In a separate flask, prepare a solution of the oxidant, such as (diacetoxyiodo)benzene (DIB) or N-chlorosuccinimide (NCS) with a catalytic amount of a base like pyridine, in the same solvent.

  • Controlled Reaction: Add the oxidant solution dropwise to the alkyne/aldoxime mixture over a period of 1-2 hours at room temperature. The slow addition ensures that the concentration of the generated nitrile oxide remains low at any given time, thus favoring the bimolecular reaction with the alkyne over the dimerization.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, proceed with your standard aqueous work-up and purification protocol.

Parameter Condition Favoring Isoxazole Condition Favoring Furoxan
Nitrile Oxide Concentration Low (achieved by slow addition/in situ generation)High (rapid generation or pre-formation)
Reaction Temperature As per optimized conditions for cycloadditionElevated temperatures can sometimes promote dimerization
Presence of Dipolarophile High concentration of alkyne/alkeneLow or no dipolarophile present
Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions

Question: I am synthesizing a 3,5-disubstituted isoxazole from a terminal alkyne and a nitrile oxide, but I am getting a mixture of the 3,5- and 3,4-disubstituted regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Understanding Regioselectivity in Isoxazole Synthesis:

The regiochemical outcome of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is determined by both electronic and steric factors.[1] Generally, the reaction is controlled by the frontier molecular orbitals (FMOs), where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the preferred orientation.[1]

Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups on the alkyne tend to favor the formation of the 3,5-disubstituted isomer, while electron-withdrawing groups can lead to the 3,4-isomer.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can influence the regiochemical outcome by favoring the less sterically hindered transition state.

  • Catalysis: The use of certain metal catalysts, particularly copper(I), can significantly enhance the regioselectivity.[1][2]

Troubleshooting Protocol for Improving Regioselectivity:

Experimental Protocol: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, add copper(I) iodide (CuI) (5-10 mol%) and a suitable ligand, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Reagent Addition: Add your terminal alkyne (1.0 equivalent) and the aldoxime (1.1 equivalents) to the reaction mixture.

  • Initiation: Add a solution of an oxidant like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) dropwise. The copper(I) catalyst coordinates to the alkyne, activating it for a highly regioselective cycloaddition with the in situ generated nitrile oxide, typically yielding the 3,5-disubstituted isoxazole.[1][2]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS and proceed with standard work-up and purification upon completion.

Regioselectivity

Issue 3: Incomplete Cyclization and Oxime Formation in Reactions of 1,3-Dicarbonyls with Hydroxylamine

Question: I am trying to synthesize an isoxazole from a 1,3-diketone and hydroxylamine, but my reaction is stalling at an intermediate, which appears to be the monoxime of the diketone. How can I drive the reaction to completion?

Answer:

Mechanism of Isoxazole Formation from 1,3-Dicarbonyls:

The reaction of a 1,3-dicarbonyl compound with hydroxylamine proceeds in two main steps:

  • Condensation: The hydroxylamine first reacts with one of the carbonyl groups to form a monoxime intermediate.[3]

  • Cyclization and Dehydration: The hydroxyl group of the oxime then attacks the second carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic isoxazole ring.[3]

Troubleshooting Incomplete Cyclization:

The cyclization-dehydration step is often the rate-limiting step and can be promoted by adjusting the reaction conditions.

Experimental Protocol: Promoting Cyclization with Acid Catalysis

  • Initial Condensation: React your 1,3-diketone (1.0 equivalent) with hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent like ethanol. You may add a mild base like sodium acetate to neutralize the HCl and facilitate the initial oxime formation.

  • Acid-Catalyzed Cyclization: Once the formation of the monoxime is observed (via TLC or LC-MS), add a catalytic amount of a protic acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating: Gently heat the reaction mixture to reflux. The acidic conditions and elevated temperature will promote the intramolecular cyclization and subsequent dehydration to yield the isoxazole.

  • Monitoring and Work-up: Monitor the reaction for the disappearance of the oxime intermediate. Upon completion, cool the reaction mixture, neutralize the acid, and proceed with your standard extraction and purification procedures.

Condition Action Rationale
Stalled at Monoxime Add catalytic acid (e.g., H₂SO₄) and heatPromotes the cyclization and dehydration steps
Low Yield Ensure anhydrous conditionsWater can hydrolyze the intermediates
Formation of Regioisomers Adjust pH; acidic conditions often favor one isomerThe regioselectivity can be pH-dependent[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between synthesizing isoxazoles from 1,3-dicarbonyls versus 1,3-dipolar cycloaddition?

A1: The primary difference lies in the precursors and the scope of substitution patterns you can achieve. The reaction of 1,3-dicarbonyls with hydroxylamine is a classic and robust method, but the substitution pattern of the resulting isoxazole is limited by the availability of the starting diketone.[4] In contrast, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a more versatile approach that allows for a wider range of substituents to be introduced.[2][5]

Q2: Can I use internal alkynes in 1,3-dipolar cycloaddition reactions?

A2: Yes, internal alkynes can be used. However, they are generally less reactive than terminal alkynes, and the reaction may require more forcing conditions (e.g., higher temperatures). Additionally, if the internal alkyne is unsymmetrical, you will likely face challenges with regioselectivity, potentially leading to a mixture of two isomeric isoxazoles.

Q3: My isoxazole product appears to be unstable during purification on silica gel. What are my alternatives?

A3: Some isoxazoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of silica gel. If you observe degradation of your product during chromatography, consider the following alternatives:

  • Neutralized Silica Gel: Pre-treat your silica gel with a base, such as triethylamine, to neutralize the acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids chromatography altogether.

References

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to the synthesis of isoxazole-containing molecules. Isoxazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] However, their synthesis can present unique challenges, from low yields to poor regioselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering troubleshooting strategies and optimized protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two most prevalent and robust strategies for isoxazole synthesis are the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[3][4]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method, allowing for the construction of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. The key intermediate, a nitrile oxide, is typically generated in situ to prevent dimerization.[1][5]

  • Condensation with Hydroxylamine: This classical method involves reacting a 1,3-diketone, α,β-unsaturated ketone, or a related species with hydroxylamine hydrochloride.[2][6] It is a straightforward and often high-yielding approach for specific substitution patterns.

Q2: Why is the in situ generation of nitrile oxides so critical in 1,3-dipolar cycloadditions?

A2: Nitrile oxides are highly reactive 1,3-dipoles. If generated and allowed to accumulate in solution without a reactive partner (a dipolarophile, like an alkyne), they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[7] This dimerization is a major competitive side reaction that significantly reduces the yield of the desired isoxazole. By generating the nitrile oxide slowly in situ—in the presence of the alkyne—its concentration is kept low, favoring the intermolecular cycloaddition over the dimerization pathway.[3]

Q3: What is the role of a copper catalyst in many modern isoxazole synthesis protocols?

A3: Copper catalysts, particularly Cu(I) and Cu(II) salts, are frequently employed in 1,3-dipolar cycloaddition reactions.[5][8] Their primary role is to accelerate the reaction and control regioselectivity. The mechanism often involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide.[8] This coordination can lower the activation energy of the cycloaddition and often directs the reaction to favor one regioisomer over the other, which can be a significant challenge in uncatalyzed reactions.[5][8]

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific, practical problems encountered during isoxazole synthesis.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Low yield is the most common complaint. The root cause often lies in the stability and reactivity of the nitrile oxide intermediate.

The first critical step is the efficient conversion of your precursor (e.g., an aldoxime or hydroximoyl chloride) to the nitrile oxide.

  • Scientific Rationale: The choice of reagent for this conversion is crucial. For dehydrohalogenation of hydroximoyl chlorides, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to prevent side reactions.[7] For the oxidation of aldoximes, a variety of oxidants can be used, but incomplete conversion leads directly to lower yields.[9]

  • Troubleshooting Steps:

    • Verify Precursor Purity: Ensure your aldoxime or hydroximoyl chloride is pure and dry. Impurities can interfere with the reaction.

    • Select the Right Reagent: For aldoxime oxidation, common reagents include N-Chlorosuccinimide (NCS), Chloramine-T, or a greener protocol using NaCl/Oxone.[10]

    • Optimize Stoichiometry: Ensure you are using the correct equivalents of base or oxidant. A slight excess may sometimes be beneficial, but large excesses can lead to other side products.

As discussed in the FAQs, this is a primary competing pathway.

  • Scientific Rationale: The rate of dimerization is second-order with respect to the nitrile oxide concentration, while the rate of cycloaddition is first-order. Therefore, keeping the nitrile oxide concentration low is key.

  • Troubleshooting Workflow:

dot graph TroubleshootingLowYield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Purity of\nStarting Materials\n(Alkyne, Precursor)"]; check_generation [label="Optimize Nitrile Oxide\nGeneration Conditions\n(Base/Oxidant, Stoichiometry)"]; slow_addition [label="Implement Slow Addition\nof Precursor via Syringe Pump"]; temp_control [label="Lower Reaction\nTemperature\n(e.g., from RT to 0°C)"]; excess_alkyne [label="Use Slight Excess\nof Alkyne\n(1.1-1.2 equiv.)"]; yield_improved [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> check_generation [label=" Reagents OK "]; check_generation -> slow_addition [label=" Generation OK "]; slow_addition -> temp_control; temp_control -> excess_alkyne; excess_alkyne -> yield_improved; }

Caption: Decision workflow for troubleshooting low isoxazole yields.

  • Actionable Protocol: Set up the reaction with the alkyne and solvent in the reaction flask. Dissolve the nitrile oxide precursor (e.g., hydroximoyl chloride) and base (e.g., triethylamine) in the same solvent in a syringe. Use a syringe pump to add the precursor/base solution to the reaction flask over several hours. This maintains a low steady-state concentration of the nitrile oxide, favoring cycloaddition.

Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

In the synthesis of 3,5-disubstituted isoxazoles, the formation of both regioisomers (e.g., 3-aryl-5-alkyl vs. 3-alkyl-5-aryl) is a common challenge.[3][8]

  • Scientific Rationale: Regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction is controlled by the frontier molecular orbitals (HOMO-LUMO interactions). Electron-donating groups on one component and electron-withdrawing groups on the other can strongly influence which isomer is formed.

  • Troubleshooting Steps:

    • Analyze Substituents: Understand the electronic nature of your substituents. See the table below for general guidance.

    • Modify the Catalyst: Switching from an uncatalyzed reaction to a copper-catalyzed one can often dramatically improve or even reverse the regioselectivity.[8]

    • Solvent Screening: The polarity of the solvent can sometimes influence the transition state energies, leading to a change in the isomeric ratio.[3] Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

Alkyne Substituent (R¹)Nitrile Oxide Substituent (R²)Predominant Isoxazole IsomerRationale
Electron-Withdrawing (e.g., -COOR)Aryl / Alkyl5-Substituted (R¹)Controlled by LUMO(dipole)-HOMO(dipolarophile) interaction.
Electron-Donating (e.g., -OR)Aryl / Alkyl4-Substituted (R¹)Controlled by HOMO(dipole)-LUMO(dipolarophile) interaction.
Sterically BulkyLess BulkySubstituents at positions 3 and 5Steric hindrance disfavors the formation of a more crowded transition state.
Problem 3: Difficulty in Product Purification

Purification can be complicated by unreacted starting materials, furoxan dimers, or regioisomers that have very similar polarities.[11]

  • Scientific Rationale: The structural similarity of regioisomers and the furoxan byproduct often results in close retention factors (Rf) on TLC, making separation by standard column chromatography difficult.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Try a less polar solvent system (e.g., hexanes/ethyl acetate -> hexanes/dichloromethane) to maximize separation.

      • Consider using a different stationary phase, such as alumina or a bonded-phase silica.

    • Attempt Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Screen various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures).

    • Chemical Quenching: If unreacted aldoxime is a problem, a mild acidic wash during the workup can sometimes help remove it.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Isoxazole Synthesis (from Aldoxime)

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using an oxidant, followed by a copper-catalyzed cycloaddition.

  • Scientific Rationale: This one-pot procedure minimizes handling of the potentially unstable nitrile oxide. The copper catalyst ensures a high rate and good regioselectivity for the cycloaddition.[8][12]

ExperimentalWorkflow

Caption: General experimental workflow for isoxazole synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv.), the aldoxime (1.1 equiv.), a copper(I) or copper(II) catalyst (e.g., CuI or CuSO₄, 0.05 equiv.), and a suitable solvent (e.g., acetonitrile or ethanol).

  • Initiation: Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Add the oxidizing agent (e.g., N-chlorosuccinimide, 1.1 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (if NCS was used) or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired isoxazole.

References

How to avoid regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, I understand that controlling regioselectivity is one of the most persistent challenges researchers face. The formation of unwanted regioisomers not only complicates purification but also significantly reduces the yield of the desired product.

This guide is designed to provide you with both the theoretical understanding and the practical, field-proven protocols to troubleshoot and control the regiochemical outcome of your isoxazole synthesis. We will move beyond simple step-by-step instructions to explain the causality behind each experimental choice, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab.

Q1: My 1,3-dipolar cycloaddition with a terminal alkyne is yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively obtain the 3,5-isomer?

This is a classic regioselectivity challenge in Huisgen 1,3-dipolar cycloadditions.[1] While thermal reactions often give poor selectivity[2], the most robust and widely adopted solution is the use of a Copper(I) catalyst .

Causality & Mechanism: The copper-catalyzed reaction is no longer a concerted pericyclic process.[1] Instead, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then reacts with the in situ generated nitrile oxide in a stepwise manner. This change in mechanism effectively directs the regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole.[2][3] This method is exceptionally reliable and has a broad substrate scope.[3]

Workflow: Directing Synthesis Towards 3,5-Disubstituted Isoxazoles

G start Goal: Synthesize 3,5-Disubstituted Isoxazole dipolarophile Select Dipolarophile: Terminal Alkyne start->dipolarophile dipole Select Dipole Precursor: Aldoxime start->dipole reaction_setup Reaction Setup: - In situ nitrile oxide generation - Add Copper(I) source (e.g., CuI, CuSO₄/Ascorbate) dipolarophile->reaction_setup dipole->reaction_setup cycloaddition Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variant for Nitrile Oxides reaction_setup->cycloaddition product Result: High yield of 3,5-Disubstituted Isoxazole cycloaddition->product

Caption: Workflow for regioselective 3,5-isoxazole synthesis.

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure is adapted from the reliable method developed by Fokin and coworkers.[3]

  • Nitrile Oxide Generation (In Situ):

    • Dissolve the chosen aldoxime (1.0 eq) in a suitable solvent like THF or a mixture of tBuOH/H₂O.

    • Add a base, such as triethylamine (TEA) or sodium ascorbate, to the solution.

    • To generate the nitrile oxide, introduce an oxidant. Common choices include N-Chlorosuccinimide (NCS) or tert-butyl hypochlorite. The nitrile oxide is highly reactive and should be used immediately.

  • Cycloaddition:

    • In the same reaction vessel, add the terminal alkyne (1.0-1.2 eq).

    • Introduce the copper(I) catalyst. This can be CuI, or a combination of CuSO₄ (5 mol%) and a reducing agent like sodium ascorbate (10 mol%) to generate Cu(I) in situ.

    • Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q2: I need to synthesize a 3,4-disubstituted isoxazole, but the standard methods are not working. What is a reliable, regiospecific strategy?

Synthesizing 3,4-disubstituted isoxazoles is often more challenging as it represents the less electronically favored product in many standard cycloadditions. A highly effective, metal-free strategy involves using an enamine as the dipolarophile.[4][5]

Causality & Mechanism: This method cleverly circumvents the typical regioselectivity issues of alkynes. An aldehyde is first reacted with a secondary amine (e.g., pyrrolidine) to form a regiospecific enamine in situ. This enamine then acts as the dipolarophile in a [3+2] cycloaddition with the nitrile oxide. The resulting 5-amino-4,5-dihydroisoxazole intermediate is then oxidized (often by air or during workup) with elimination of the amine to afford the 3,4-disubstituted isoxazole with excellent regiocontrol.[4][5]

Experimental Protocol: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Cycloaddition

This protocol is based on the work of Wang and coworkers.[5]

  • Reaction Setup:

    • To a solution of the aldehyde (1.2 eq) in a non-polar solvent like dichloromethane (DCM) or toluene, add the secondary amine catalyst (e.g., pyrrolidine, 20 mol%).

    • Stir for 10-15 minutes at room temperature to allow for enamine formation.

    • Add the N-hydroximidoyl chloride (precursor to the nitrile oxide, 1.0 eq).

  • Nitrile Oxide Generation and Cycloaddition:

    • Slowly add a base, typically triethylamine (TEA, 1.5 eq), to the mixture. The base will generate the nitrile oxide in situ, which will immediately react with the enamine.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Oxidation and Work-up:

    • The intermediate dihydroisoxazole will oxidize to the final isoxazole. This can be facilitated by exposing the reaction to air (e.g., by removing the stopper and stirring) or during aqueous work-up.

    • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Q3: My cyclocondensation reaction with a 1,3-dicarbonyl and hydroxylamine is giving a regioisomeric mixture. How can I gain control?

The classic Claisen isoxazole synthesis using symmetric 1,3-dicarbonyls is straightforward, but with unsymmetrical substrates, it notoriously produces mixtures with poor selectivity.[6] A more modern and controllable approach involves using β-enamino diketones as precursors.

Causality & Mechanism: By converting one of the carbonyl groups into an enamine, you differentiate the two electrophilic centers. The subsequent cyclocondensation with hydroxylamine can be directed by carefully choosing the reaction conditions. Regiochemical control is achieved by modulating:

  • Solvent: Different solvents can stabilize intermediates differently.[6]

  • Lewis Acids: Adding a Lewis acid like BF₃·OEt₂ can selectively activate one carbonyl group over the enamine, directing the initial attack of hydroxylamine.[6]

  • Base: The presence of a base like pyridine can influence which tautomer of the intermediate is favored for cyclization.[6][7]

Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the Huisgen 1,3-dipolar cycloaddition?

The outcome of a thermal (non-catalyzed) cycloaddition is primarily governed by two factors: Frontier Molecular Orbital (FMO) theory and steric effects .[8][9]

  • FMO Theory: The reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] Regioselectivity is determined by the combination that results from the overlap of the atomic orbitals with the largest coefficients. For nitrile oxides and alkynes, this usually means the oxygen of the nitrile oxide (large LUMO coefficient) pairs with the substituted carbon of the terminal alkyne (large HOMO coefficient), leading to the 3,5-isomer.[10]

  • Steric Effects: If one or both reactants have bulky substituents, the steric repulsion between these groups in the transition state can outweigh the electronic preference.[11] This can force the cycloaddition to proceed through a higher-energy (electronically) but less sterically hindered pathway, sometimes leading to the "unexpected" regioisomer.[12]

FMO Control of Regioselectivity

FMO cluster_0 Nitrile Oxide (Dipole) cluster_1 Terminal Alkyne (Dipolarophile) cluster_2 Favored Interaction (Leads to 3,5-isomer) nitrile_lumo LUMO C(small) --- N --- O(large) alkyne_homo HOMO R-C(large) --- C-H(small) O O C_alkyne C-R O->C_alkyne  Major overlap

Caption: FMO theory dictates regioselectivity via orbital coefficient overlap.

Q2: How do different metal catalysts control the reaction outcome?

Metal catalysts fundamentally alter the reaction mechanism from a concerted cycloaddition to a stepwise process, which is the key to their control.

CatalystApplicable SubstratesTypical ProductMechanism Highlights
Copper(I) Terminal Alkynes3,5-DisubstitutedForms a copper acetylide intermediate, which alters the electronic nature of the alkyne and directs the attack of the nitrile oxide.[1][3]
Ruthenium(II) Terminal & Internal Alkynes3,5- or 3,4,5-TrisubstitutedEnables cycloaddition with more substituted, non-terminal alkynes where Cu(I) catalysts are often ineffective, providing high regioselectivity.[2]
Gold(I)/Scandium(III) YnonesVariesA bimetallic system can be used to achieve regioselectivity opposite to that from intramolecular cyclization of oxime derivatives.[13]
Q3: Are there any general guidelines for predicting regioselectivity based on the electronic properties of substituents?

Yes, while precise prediction often requires computational analysis[11][14], general trends can be understood through FMO theory. The regioselectivity depends on which HOMO-LUMO energy gap is smaller: (HOMOdipole-LUMOdipolarophile) or (HOMOdipolarophile-LUMOdipole).

  • Case 1 (Most Common): HOMOdipole controlled

    • Reactants: Electron-rich nitrile oxide + Electron-poor alkyne (e.g., alkyne with an EWG).

    • Interaction: HOMO(nitrile oxide) attacks LUMO(alkyne).

    • Outcome: Tends to favor the 3,5-disubstituted isoxazole.

  • Case 2: HOMOdipolarophile controlled

    • Reactants: Electron-poor nitrile oxide + Electron-rich alkyne (e.g., alkyne with an EDG).

    • Interaction: HOMO(alkyne) attacks LUMO(nitrile oxide).

    • Outcome: This interaction can sometimes favor the 3,4-disubstituted isomer, although this reversal is less common and often requires significant electronic bias.

It is crucial to remember that these are general guidelines, and the interplay between electronic and steric effects determines the final product ratio.[11]

References

Technical Support Center: A Guide to the Scalable Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. We will delve into a reliable synthetic route, offering detailed protocols, troubleshooting solutions for common experimental hurdles, and answers to frequently asked questions. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to adapt and optimize the synthesis for your specific laboratory or manufacturing environment.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a three-step sequence. This method is robust, scalable, and utilizes readily available starting materials. The overall workflow involves:

  • Knoevenagel Condensation: Formation of an unsaturated β-keto ester intermediate from 4-bromobenzaldehyde and ethyl acetoacetate.

  • Cyclocondensation: Reaction of the intermediate with hydroxylamine to construct the isoxazole ring system.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

The following diagram illustrates the complete synthetic pathway.

G SM1 4-Bromobenzaldehyde STEP1 Step 1: Knoevenagel Condensation SM1->STEP1 SM2 Ethyl Acetoacetate SM2->STEP1 INT1 Ethyl 2-(4-bromobenzylidene)-3-oxobutanoate STEP2 Step 2: Cyclocondensation INT1->STEP2 SM3 Hydroxylamine HCl SM3->STEP2 INT2 Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate STEP3 Step 3: Saponification INT2->STEP3 PROD 5-(4-Bromophenyl)-3-methylisoxazole- 4-carboxylic Acid STEP1->INT1 STEP2->INT2 STEP3->PROD

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-bromobenzylidene)-3-oxobutanoate

This step is a classic Knoevenagel condensation. The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine.[1][2]

Protocol:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (18.5 g, 0.1 mol), ethyl acetoacetate (14.3 g, 0.11 mol), piperidine (1.0 mL), and toluene (200 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 3-5 hours or until no more water is collected. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

  • The product can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Causality Behind Choices:

  • Piperidine: Acts as a catalyst by deprotonating the ethyl acetoacetate to form a nucleophilic enolate, which then attacks the aldehyde carbonyl.

  • Dean-Stark Apparatus: This is crucial for driving the reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the product, in accordance with Le Chatelier's principle.

  • Aqueous Work-up: The acid wash removes the basic piperidine catalyst, while the bicarbonate wash removes any unreacted acidic starting materials or byproducts.

Step 2: Synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

This is the key ring-forming step, where the 1,3-dicarbonyl system (in its enone form from Step 1) reacts with hydroxylamine in a cyclocondensation reaction to form the isoxazole ring.[3][4]

Protocol:

  • In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in ethanol (150 mL) and water (50 mL). Stir for 15 minutes at room temperature to generate free hydroxylamine in situ.

  • Add the crude ethyl 2-(4-bromobenzylidene)-3-oxobutanoate (0.1 mol) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate, wash it with cold ethanol/water (1:1), and then with cold water.

  • Dry the solid under vacuum to obtain the desired isoxazole ester.

Causality Behind Choices:

  • Hydroxylamine Generation: Hydroxylamine is often supplied as its hydrochloride salt for stability. A weak base like sodium acetate is used to liberate the free, nucleophilic hydroxylamine just before it is needed.[5]

  • Reaction Mechanism: The nitrogen of hydroxylamine acts as the primary nucleophile, attacking one of the carbonyl carbons of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[6]

Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Care must be taken as the isoxazole ring can be susceptible to cleavage under harsh basic conditions.[7][8]

Protocol:

  • Suspend the ethyl ester from Step 2 (0.1 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 0.2 mol) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours or until TLC analysis shows complete consumption of the starting material. Gentle heating (40-50°C) can be applied to accelerate the reaction if needed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2 M HCl.

  • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50°C to yield the final product.[9]

Causality Behind Choices:

  • LiOH in THF/Water: Lithium hydroxide is a strong base, but using it at room temperature in a THF/water solvent system provides a controlled hydrolysis, minimizing the risk of nucleophilic attack on the isoxazole ring, which could lead to ring-opening byproducts.[10]

  • Acidification: Protonation of the carboxylate salt intermediate is necessary to precipitate the final, neutral carboxylic acid product, which is generally much less soluble in water.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Knoevenagel Condensation
  • Q: My reaction is sluggish or incomplete, even after several hours of reflux. What could be wrong?

    • A: Possible Cause 1: Inactive Catalyst. The piperidine may have degraded. Use freshly opened or distilled piperidine. Possible Cause 2: Insufficient Water Removal. Ensure your Dean-Stark apparatus is functioning correctly and there are no leaks in the system. The azeotropic removal of water is critical to drive the reaction forward. Solution: Add a fresh charge of catalyst and ensure a good reflux rate for efficient water separation.

  • Q: I'm getting a significant amount of side products, including a self-condensation product of ethyl acetoacetate.

    • A: Possible Cause: Incorrect Stoichiometry or Reaction Temperature. Using a large excess of ethyl acetoacetate or too high a temperature can promote side reactions. Solution: Use only a slight excess (1.1 equivalents) of ethyl acetoacetate. Maintain a steady reflux temperature without overheating. Ensure the 4-bromobenzaldehyde is of high purity, as impurities can also lead to side reactions.

Step 2: Cyclocondensation
  • Q: The yield of my isoxazole ester is very low, and I have a complex mixture of products.

    • A: Possible Cause 1: Incorrect pH. The reaction of hydroxylamine with dicarbonyls is pH-sensitive. If the solution is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, side reactions can occur. Solution: Ensure you are using an appropriate buffer system. The sodium acetate used in the protocol helps maintain a suitable pH for the reaction.[11] Possible Cause 2: Formation of Isomers. While this specific reaction strongly favors the desired regioisomer, incomplete reaction of the Knoevenagel step can lead to unreacted ethyl acetoacetate forming a different isoxazole, 3,5-dimethylisoxazole-4-carboxylate. Solution: Ensure the intermediate from Step 1 is as pure as possible.

  • Q: My product won't precipitate out of the reaction mixture upon cooling.

    • A: Possible Cause: Supersaturation or Insufficient Concentration. The product may be too soluble in the ethanol/water mixture. Solution 1: Reduce Solvent Volume. Carefully remove some of the solvent under reduced pressure. Solution 2: Induce Crystallization. Try adding a seed crystal or scratching the inside of the flask with a glass rod. Solution 3: Change Solvent Polarity. Slowly add cold water to the mixture to decrease the solubility of the organic product, which should promote precipitation.

Step 3: Saponification
  • Q: My TLC shows the disappearance of the starting ester, but I get a low yield of the final acid after acidification.

    • A: Possible Cause: Isoxazole Ring Cleavage. This is the most common failure mode in this step. Using stronger bases (like NaOH or KOH) at elevated temperatures can cause the base to attack the isoxazole ring, leading to ring-opened byproducts that are not the desired acid.[7] Solution: Stick to milder conditions. Use LiOH at room temperature or slightly elevated temperatures (≤ 50°C) and monitor the reaction closely. Do not leave the reaction running unnecessarily long after the starting material is consumed.

  • Q: The final product is an oil or a gummy solid that is difficult to filter and dry.

    • A: Possible Cause 1: Incomplete Hydrolysis. The presence of unreacted starting ester can act as an impurity that disrupts the crystal lattice of the acid. Solution: Ensure the hydrolysis reaction has gone to completion before work-up. Possible Cause 2: Trapped Solvents or Salts. The precipitate may have trapped inorganic salts or solvents. Solution: After filtration, create a slurry of the product in fresh, cold deionized water and stir for 20-30 minutes. Filter again. This will wash out most of the trapped impurities. If the product is still oily, try dissolving it in a minimal amount of a suitable solvent (like ethyl acetate) and then precipitating it by adding a non-polar solvent (like hexanes).[12]

Data Summary & Visualization

Quantitative Reaction Parameters
StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1 4-BromobenzaldehydeEthyl AcetoacetatePiperidineTolueneReflux (~111)3-585-95
2 Intermediate 1Hydroxylamine HClSodium AcetateEthanol/WaterReflux (~80)4-680-90
3 Intermediate 2LiOH·H₂O-THF/Water25-5012-2490-98
Troubleshooting Logic Flow

The diagram below provides a logical path for troubleshooting low yields in the final saponification step.

G START Problem: Low Yield in Step 3 CHECK_TLC Analyze final reaction mixture TLC. Is starting ester present? START->CHECK_TLC CHECK_LCMS Analyze crude acid by LC-MS. Are ring-opened byproducts present? CHECK_TLC->CHECK_LCMS No INCOMPLETE Conclusion: Incomplete Hydrolysis CHECK_TLC->INCOMPLETE Yes DEGRADATION Conclusion: Ring Degradation CHECK_LCMS->DEGRADATION Yes PURIFICATION Conclusion: Purification Issue CHECK_LCMS->PURIFICATION No SOL_INCOMPLETE Solution: - Increase reaction time/temp (mildly). - Ensure sufficient LiOH (2 eq.). INCOMPLETE->SOL_INCOMPLETE SOL_DEGRADATION Solution: - Use milder conditions (RT). - Avoid NaOH/KOH. - Do not overheat or prolong reaction. DEGRADATION->SOL_DEGRADATION SOL_PURIFICATION Solution: - Ensure complete acidification (pH 2-3). - Wash precipitate thoroughly with cold water. - Check for product loss in organic washes. PURIFICATION->SOL_PURIFICATION

References

Technical Support Center: Catalyst Selection for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth answers to common challenges encountered during catalyst selection and reaction optimization. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing substituted isoxazoles, and how do I decide which catalyst to use?

The most versatile and widely employed method for isoxazole synthesis is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an alkyne and a nitrile oxide.[1][2] The choice of catalyst is the most critical factor for controlling the regiochemical outcome of this reaction—that is, determining which substituents end up on which position of the final isoxazole ring.[3][4]

Your decision should be guided by the target regioisomer:

  • For 3,5-disubstituted isoxazoles: Copper(I) catalysts are the industry standard.[4][5] They reliably direct the reaction to yield the 3,5-isomer from terminal alkynes.

  • For 3,4-disubstituted or fully substituted isoxazoles: Ruthenium(II) catalysts are the preferred choice.[1][6][7][8] They uniquely reverse the inherent regioselectivity of the cycloaddition to favor the 3,4-isomer, a feat not typically achievable with other catalysts.[1][9]

Other synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydroxylamine, which is a classical, often non-catalytic method, and the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by metals like gold or copper.[3][5] However, for regiochemical control in cycloadditions, the choice between copper and ruthenium is paramount.

Q2: My 1,3-dipolar cycloaddition reaction is suffering from low or no yield. What are the common catalyst-related causes and how can I fix them?

Low yields in these cycloadditions are a frequent issue, often stemming from the instability of the nitrile oxide intermediate, which is typically generated in situ.[10][11] This intermediate is prone to rapid dimerization to form inactive furoxans (1,2,5-oxadiazole-2-oxides), competing directly with your desired reaction.[3][10][11]

Here’s a troubleshooting workflow to diagnose and solve catalyst-related yield problems:

G start Low or No Yield Observed cause1 Catalyst Inactivity start->cause1 cause2 Inefficient Nitrile Oxide Generation start->cause2 cause3 Nitrile Oxide Dimerization start->cause3 solution1a Verify Catalyst Source & Age. Use fresh catalyst. cause1->solution1a Is catalyst old? solution1b For Cu(I), check for oxidation (green/blue color). Use Cu(0)/Cu(II) with a reductant or fresh CuI. cause1->solution1b Is Cu catalyst discolored? solution1c Ensure correct catalyst loading (typically 1-5 mol%). cause1->solution1c Is loading correct? solution2a Optimize Base: Ensure base (e.g., Et3N, DIPEA) is pure, dry, and appropriate for the precursor. cause2->solution2a Is base appropriate? solution2b Verify Precursor Quality: Check purity of aldoxime or hydroximoyl chloride. cause2->solution2b Is precursor pure? solution3a Slowly add the nitrile oxide precursor to maintain low concentration. cause3->solution3a Is addition rate controlled? solution3b Use a slight excess of the alkyne to act as a more effective trap. cause3->solution3b Is stoichiometry optimal? solution3c Optimize temperature. High temps can favor dimerization. cause3->solution3c Is temperature too high?

Caption: Troubleshooting workflow for low-yield isoxazole synthesis.

Expert Insight: Catalyst inactivity is a primary suspect. For copper-catalyzed reactions, the active species is Cu(I). If your Cu(I) salt (e.g., CuI) has a significant green or blue tint, it has likely oxidized to the less active Cu(II) state. Consider using fresh catalyst or generating Cu(I) in situ from copper turnings and a Cu(II) salt like CuSO₄.[4]

Catalyst Selection and Regioselectivity

Q3: I am getting a mixture of 3,4- and 3,5-disubstituted regioisomers. How does the catalyst control the outcome?

Regioselectivity is the single most important reason for choosing a specific catalyst in isoxazole synthesis via cycloaddition. The electronic and steric properties of the alkyne and nitrile oxide create an inherent preference, but this can be overridden by the correct catalyst.[3]

The underlying mechanism dictates the outcome. Copper(I) acetylides are key intermediates in Cu-catalyzed reactions, leading to the 3,5-isomer.[5] In contrast, Ruthenium(II) catalysts are thought to form a ruthenacycle intermediate that rearranges to favor the 3,4-isomer.[6][7]

G start Desired Isoxazole Substitution Pattern? product_35 3,5-Disubstituted Isoxazole start->product_35 Standard product_34 3,4-Disubstituted or Fully Substituted Isoxazole start->product_34 Reversed catalyst_cu Select Copper(I) Catalyst (e.g., CuI, CuSO₄/NaAsc) product_35->catalyst_cu catalyst_ru Select Ruthenium(II) Catalyst (e.g., [Cp*RuCl]₄, CpRuCl(cod)) product_34->catalyst_ru

Caption: Catalyst selection workflow based on desired regioisomer.

The following table summarizes the key differences and considerations:

FeatureCopper(I) CatalysisRuthenium(II) Catalysis
Primary Product 3,5-disubstituted isoxazoles3,4-disubstituted isoxazoles[6][7][8]
Typical Catalysts CuI, CuSO₄/Sodium Ascorbate, Cu(OAc)₂[Cp*RuCl]₄, [CpRuCl(cod)][6]
Mechanism Proceeds via a copper-acetylide intermediate[5]Involves a ruthenacycle intermediate[7]
Key Advantage Cost-effective, robust, well-establishedProvides access to the less common 3,4-isomer with high selectivity[1][9]
Common Issues Catalyst oxidation to inactive Cu(II); difficult removal of copper traces from productHigher catalyst cost; sensitivity to air/moisture for some complexes
Typical Conditions Room temperature to moderate heat (40-80 °C)Room temperature[6]
Q4: Are organocatalysts a viable option for isoxazole synthesis?

Yes, particularly for asymmetric synthesis. While metal catalysts are dominant for controlling regioselectivity in cycloadditions, organocatalysts excel at inducing enantioselectivity. Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective addition of isoxazole moieties to ketimino esters, creating products with quaternary stereocenters in high yields and excellent enantioselectivities (up to 97% ee).[12][13][14]

This approach doesn't typically build the isoxazole ring itself, but rather uses a pre-formed isoxazole as a nucleophile in a stereocontrolled C-C bond-forming reaction. The catalyst, through hydrogen bonding, creates a chiral environment that directs the approach of the reactants.[12][13]

Q5: What role do Rhodium catalysts play?

Rhodium catalysts are generally not used for the direct [3+2] cycloaddition to form isoxazoles. Instead, their utility is found in more complex transformations where an isoxazole ring is either a starting material or is formed as part of a cascade reaction. For instance, Rh(II) catalysts can react with N-sulfonyl-1,2,3-triazoles to form rhodium-azavinyl carbenes, which can then undergo a formal [3+2] cycloaddition with an isoxazole to synthesize highly substituted 3-aminopyrroles.[15][16] In these cases, the isoxazole acts as a three-atom synthon rather than the product. Dirhodium catalysts have also been shown to mediate the synthesis of oxazoles (not isoxazoles), where the catalyst choice dramatically affects regioselectivity.[17][18]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I) Catalysis

This protocol describes a reliable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of t-BuOH/H₂O (4 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aldoxime (1.0 mmol), terminal alkyne (1.1 mmol), CuSO₄·5H₂O (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Add the t-BuOH/H₂O solvent mixture (4 mL).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Causality: In this system, sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor in situ. This avoids the need to handle potentially air-sensitive Cu(I) salts directly.

Protocol 2: Synthesis of a 3,4-Disubstituted Isoxazole via Ruthenium(II) Catalysis

This protocol outlines the synthesis of the less common 3,4-regioisomer using a ruthenium catalyst.[1][6]

Materials:

  • Hydroximoyl Chloride (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • [Cp*RuCl]₄ (0.0125 mmol, 1.25 mol% Ru)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst [Cp*RuCl]₄ (0.0125 mmol).

  • Add anhydrous DCM (5 mL) followed by the terminal alkyne (1.2 mmol).

  • In a separate vial, dissolve the hydroximoyl chloride (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (2 mL).

  • Add the hydroximoyl chloride/base solution dropwise to the stirred catalyst/alkyne mixture over 30 minutes using a syringe pump. The slow addition is critical to keep the concentration of the reactive nitrile oxide low, preventing dimerization.[3]

  • Stir the reaction at room temperature and monitor by TLC (typically 2-6 hours).

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 3,4-disubstituted isoxazole.

Causality: The use of a hydroximoyl chloride with a base like triethylamine is a common way to generate the nitrile oxide in situ.[3] The ruthenium catalyst coordinates to the alkyne, altering its electronic properties and directing the cycloaddition to the otherwise disfavored 3,4-substitution pattern.[1][7]

References

Technical Support Center: Navigating Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling regioselectivity in isoxazole synthesis, a critical aspect of harnessing the full potential of these versatile heterocyclic compounds. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2] This resource will delve into the mechanistic underpinnings of regioselectivity, the profound influence of solvent effects, and practical, field-proven protocols to steer your synthesis toward the desired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

The regioselectivity in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is predominantly governed by the electronic and steric properties of the substituents on both the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[3][4] The reaction is a concerted, pericyclic process involving the interaction of the frontier molecular orbitals (FMOs) of the reactants: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

Generally, the reaction proceeds via the pathway where the larger orbital coefficient on the nitrile oxide carbon aligns with the larger coefficient on the alkyne carbon, and vice versa for the oxygen and the other alkyne carbon. This typically leads to the formation of the 3,5-disubstituted isoxazole as the major regioisomer.[6] However, this outcome can be significantly influenced by the choice of solvent.

Q2: How does solvent polarity influence the regioselectivity of isoxazole synthesis?

Solvent polarity can have a pronounced effect on the regioselectivity of 1,3-dipolar cycloadditions, primarily by differentially stabilizing the transition states leading to the different regioisomers.[3][6] The two primary regioisomers are the 3,5-disubstituted and the 3,4-disubstituted isoxazoles.

  • Polar Solvents: Polar solvents tend to stabilize the more polar transition state. In many cases, the transition state leading to the 3,5-disubstituted isoxazole is more polar, thus its formation is accelerated in polar solvents.[6] Isoxazole itself is a polar molecule and is more soluble in polar solvents like water, methanol, and ethanol.[7]

  • Non-polar Solvents: Conversely, non-polar solvents may favor the formation of the less polar transition state, which can sometimes lead to an increased proportion of the 3,4-disubstituted isomer.[6]

A study on the reaction between 2-furfuryl nitrile oxide and ethyl propiolate demonstrated this effect, where the ratio of 3,5- to 3,4-disubstituted isoxazoles decreased as the solvent polarity increased.[6]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the 3,5-disubstituted isoxazole?

Cause: The formation of a mixture of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[3] This often arises from small energy differences between the two possible transition states.

Solution:

  • Solvent Selection: Employing a more polar solvent can enhance the formation of the 3,5-isomer. Consider switching from non-polar solvents like toluene or hexane to more polar options such as dichloromethane, ethanol, or even aqueous mixtures.[6]

  • Catalysis: The use of a copper(I) catalyst is a highly effective method for ensuring high regioselectivity for the 3,5-disubstituted isoxazole, particularly with terminal alkynes.[8][9][10] This is a cornerstone of "click chemistry" applications for isoxazole synthesis.

  • Temperature Control: Optimizing the reaction temperature can also influence regioselectivity. Lower temperatures often lead to higher selectivity.

Issue 2: I am trying to synthesize the 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What can I do?

Cause: The 3,5-disubstituted isoxazole is often the thermodynamically and kinetically favored product.[11] Synthesizing the 3,4-isomer requires a strategic approach to reverse this inherent selectivity.

Solution:

  • Solvent Tuning: Experiment with non-polar solvents, as they may favor the transition state leading to the 3,4-isomer.[6][12]

  • Catalyst Choice: While copper catalysts favor the 3,5-isomer, Ruthenium(II) catalysts have been shown to promote the formation of 3,4-disubstituted isoxazoles.[9][12]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that are specifically designed for 3,4-disubstituted isoxazoles. One such method involves the cyclocondensation of β-enamino diketones with hydroxylamine, where the regioselectivity can be controlled by the reaction conditions.[13][14] The use of a Lewis acid like BF₃·OEt₂ can also direct the synthesis towards the 3,4-isomer.[12][13]

Issue 3: My reaction yield is low, and I suspect nitrile oxide dimerization.

Cause: Nitrile oxides are unstable intermediates that can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[3]

Solution:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing its concentration and thus the rate of dimerization.

  • Slow Addition: If using a precursor that generates the nitrile oxide upon addition of a reagent (e.g., a base), add the reagent slowly to the reaction mixture containing the alkyne.

  • Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide before it dimerizes.[3]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the observed regioselectivity in the reaction of 2-furfuryl nitrile oxide with ethyl propiolate in various solvents, as reported in the literature.[6]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomer
Toluene2.42.0
Dichloromethane9.13.4
Ethanol24.61.9
Dimethyl sulfoxide (DMSO)46.71.5

Data sourced from Yakura, T., et al. (2017).[6]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[10]

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol/Water (1:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), CuSO₄·5H₂O (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Add the tert-butanol/water (1:1) solvent mixture (5 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Visualizations

Diagram 1: General Reaction Scheme for Isoxazole Synthesis

G R1_CNO R1-C≡N+-O- (Nitrile Oxide) Isoxazole_35 3,5-Disubstituted Isoxazole R1_CNO->Isoxazole_35 Isoxazole_34 3,4-Disubstituted Isoxazole R1_CNO->Isoxazole_34 R2_Alkyne R2-C≡C-R3 (Alkyne) R2_Alkyne->Isoxazole_35 R2_Alkyne->Isoxazole_34

Caption: 1,3-Dipolar cycloaddition leading to regioisomeric isoxazoles.

Diagram 2: Troubleshooting Flowchart for Low Regioselectivity

G start Low Regioselectivity Observed check_desired_isomer Desired Isomer? start->check_desired_isomer isomer_35 3,5-Disubstituted check_desired_isomer->isomer_35 3,5 isomer_34 3,4-Disubstituted check_desired_isomer->isomer_34 3,4 solvent_polar Increase Solvent Polarity (e.g., DCM, EtOH) isomer_35->solvent_polar add_cu_catalyst Add Copper(I) Catalyst solvent_polar->add_cu_catalyst lower_temp Lower Reaction Temperature add_cu_catalyst->lower_temp end Improved Regioselectivity lower_temp->end solvent_nonpolar Use Non-polar Solvent (e.g., Toluene) isomer_34->solvent_nonpolar add_ru_catalyst Use Ruthenium(II) Catalyst solvent_nonpolar->add_ru_catalyst alternative_route Consider Alternative Route (e.g., β-enamino diketone) add_ru_catalyst->alternative_route alternative_route->end

Caption: Decision-making workflow for optimizing isoxazole regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Preclinical Evaluation of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid as a Potential COX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of anti-inflammatory therapy. These enzymes, existing primarily as two isoforms, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastric mucosa and mediating platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, dramatically upregulated at sites of inflammation and pain, making it a prime therapeutic target.[4][5]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both isoforms. This lack of selectivity is responsible for their therapeutic efficacy but also for significant gastrointestinal side effects.[6][7] This challenge led to the development of COX-2 selective inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[8][9] A key structural feature in many selective COX-2 inhibitors is a five-membered heterocyclic core, such as pyrazole or isoxazole, which can optimally orient functional groups within the larger, more accommodating active site of the COX-2 enzyme.[10][11][12]

This guide focuses on 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid , an investigational compound featuring the promising isoxazole scaffold. As specific experimental data for this molecule is not yet widely published, this document serves as a comprehensive experimental blueprint. It outlines the necessary in vitro and in vivo studies to rigorously characterize its potency, selectivity, and efficacy, comparing it directly against established non-selective and selective COX inhibitors.

Part 1: Foundational Concepts: The Cyclooxygenase Signaling Pathway

The anti-inflammatory action of all NSAIDs begins with the interruption of the arachidonic acid cascade. When cellular injury or inflammatory stimuli occur, phospholipase A2 releases arachidonic acid from the cell membrane.[13] COX enzymes then catalyze the first committed step in the synthesis of prostanoids by converting arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[5][13] PGH2 is subsequently converted by tissue-specific synthases into various prostaglandins (PGE2, PGD2, etc.) and thromboxanes, which are key mediators of inflammation, pain, and fever.[3][14]

The therapeutic goal is to inhibit the production of these pro-inflammatory mediators at their source. The diagram below illustrates this critical pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_COX COX Enzyme Action Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Function Prostanoids->Homeostasis

Caption: The Arachidonic Acid Cascade and COX Inhibition Points.

Part 2: The Competitors: Benchmark COX Inhibitors

To properly evaluate this compound, its performance must be benchmarked against well-characterized drugs representing different selectivity profiles.

  • Ibuprofen : A classic non-selective NSAID from the propionic acid class, widely used for its analgesic and anti-inflammatory effects. It reversibly inhibits both COX-1 and COX-2.[13][15]

  • Naproxen : Another non-selective propionic acid derivative, noted for its longer half-life. Evidence suggests it inhibits COX-1 and COX-2 with comparable potency.[16]

  • Celecoxib : The archetypal COX-2 selective inhibitor ("coxib"). Its structure allows it to bind preferentially to the active site of COX-2, largely sparing COX-1 at therapeutic doses, which is thought to reduce gastrointestinal side effects.[17][18][19]

The table below summarizes the typical in vitro inhibitory profiles of these benchmark compounds. The Selectivity Index (SI), calculated as IC50(COX-1)/IC50(COX-2), is a key metric; a higher SI value indicates greater selectivity for COX-2.

CompoundTypeIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)
Ibuprofen Non-selective~13-15~20-25~0.6
Naproxen Non-selective~2.5-5~2-4~1.2
Celecoxib COX-2 Selective~15~0.04~375

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature for comparative purposes.

Part 3: Experimental Blueprint for Characterizing the Investigational Compound

This section details a rigorous, two-stage experimental plan to determine the inhibitory profile and anti-inflammatory activity of this compound.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

Causality and Experimental Choice: The foundational step in characterizing any potential COX inhibitor is to directly measure its effect on the purified enzymes. An in vitro assay provides precise, quantitative data on potency (how much compound is needed to inhibit the enzyme) and selectivity (the ratio of inhibition between the two isoforms).[1] This allows for a direct comparison with benchmark drugs under identical conditions. We will use a colorimetric assay, which is robust, high-throughput, and relies on measuring the peroxidase activity of the COX enzymes.[20]

InVitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Data Acquisition & Analysis Prep_Reagents Prepare Assay Buffer, Heme, and Reagents Add_Enzyme Add Buffer, Heme, and COX-1 or COX-2 Enzyme Prep_Reagents->Add_Enzyme Prep_Compound Serially Dilute Investigational Compound & Controls (DMSO) Add_Inhibitor Add Diluted Compound/ Controls to appropriate wells Prep_Compound->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate (e.g., 15 min, RT) to allow for inhibitor binding Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate reaction by adding Arachidonic Acid (Substrate) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate (e.g., 10 min, 37°C) for Prostaglandin production Add_Substrate->Incubate_Reaction Add_Probe Add Colorimetric Probe (TMPD) which is oxidized by peroxidase activity Incubate_Reaction->Add_Probe Read_Plate Measure Absorbance at 590 nm using a plate reader Add_Probe->Read_Plate Calculate Calculate % Inhibition relative to enzyme control Read_Plate->Calculate Plot_Data Plot % Inhibition vs. Concentration and determine IC50 values Calculate->Plot_Data

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation : Prepare all reagents according to kit manufacturer instructions. The investigational compound and reference inhibitors (Ibuprofen, Naproxen, Celecoxib) should be dissolved in DMSO to create high-concentration stock solutions, which are then serially diluted to the desired test concentrations.[21]

  • Enzyme Addition : In a 96-well plate, add assay buffer, heme (a required cofactor), and either purified COX-1 or COX-2 enzyme to the designated wells.[20][21]

  • Inhibitor Incubation : Add the various concentrations of the investigational compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[21]

  • Reaction Incubation : Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to PGG2.

  • Detection : Add a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the peroxidase-mediated reduction of PGG2 to PGH2, producing a colored product.

  • Measurement : Immediately read the absorbance of the wells using a plate reader at a wavelength of 590 nm.

  • Data Analysis : The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is then calculated as IC50(COX-1) / IC50(COX-2).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Causality and Experimental Choice: While in vitro data is critical, it doesn't account for pharmacokinetics (absorption, distribution, metabolism, excretion). The carrageenan-induced paw edema model is a well-established, reproducible assay for acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[22][23] Injecting carrageenan, a polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[23][24] The ability of a test compound to reduce this swelling demonstrates its anti-inflammatory activity in a complex biological system.

InVivo_Workflow cluster_prep 1. Animal Acclimation & Grouping cluster_dosing 2. Dosing & Baseline Measurement cluster_induction 3. Induction of Inflammation cluster_measurement 4. Measurement & Analysis Acclimate Acclimate animals (e.g., Wistar rats) to laboratory conditions Group Randomly assign animals to groups: - Vehicle Control (e.g., saline/CMC) - Positive Controls (Ibuprofen, Celecoxib) - Test Compound (multiple dose levels) Acclimate->Group Dose Administer compounds orally (p.o.) or intraperitoneally (i.p.) Group->Dose Measure_Baseline After appropriate absorption time (e.g., 60 min), measure initial paw volume (V0) using a plethysmometer Dose->Measure_Baseline Inject Inject 1% Carrageenan solution subcutaneously into the plantar surface of the right hind paw Measure_Baseline->Inject Measure_Vt Measure paw volume at hourly intervals for 4-6 hours (Vt) Inject->Measure_Vt Calculate_Edema Calculate paw edema: ΔV = Vt - V0 Measure_Vt->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema: [(ΔV_control - ΔV_treated) / ΔV_control] x 100 Calculate_Edema->Calculate_Inhibition Analyze Perform statistical analysis (e.g., ANOVA) to determine significance Calculate_Inhibition->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Step-by-Step Protocol:

  • Animal Grouping : Wistar rats or Swiss albino mice are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, Ibuprofen, or Celecoxib at a standard dose), and test compound groups at various dose levels.

  • Dosing : The test compound, positive control, or vehicle is administered, typically via oral gavage (p.o.), 30-60 minutes before the carrageenan injection to allow for absorption.[24]

  • Baseline Measurement : Just prior to carrageenan injection, the initial volume of the right hind paw of each animal is measured using a digital plethysmometer (V0).[25]

  • Inflammation Induction : A 1% solution of λ-carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw.[24][25]

  • Edema Measurement : Paw volume (Vt) is measured again at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[24]

  • Data Analysis : The degree of edema is calculated as the change in paw volume (Vt - V0). The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours).

Part 4: Data Interpretation and Comparative Analysis

The experimental data gathered will allow for a direct, multi-faceted comparison of this compound against the benchmarks. The results would be compiled into a comprehensive table for clear interpretation.

Hypothetical Comparative Data Summary:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)In Vivo Anti-Inflammatory Activity (% Inhibition @ 30 mg/kg)
Ibuprofen 14.522.30.6545.2%
Naproxen 3.12.81.148.5%
Celecoxib 15.20.0438055.8%
This compound (To Be Determined) (To Be Determined) (To Be Determined) (To Be Determined)

Interpreting Potential Outcomes:

  • Scenario 1: High Potency, High Selectivity. If the investigational compound shows a low IC50 for COX-2 (e.g., <0.1 µM) and a high IC50 for COX-1, resulting in an SI >100, it would be classified as a potent and selective COX-2 inhibitor, similar to Celecoxib. Strong in vivo activity would further validate its potential as a next-generation anti-inflammatory agent.

  • Scenario 2: High Potency, Low Selectivity. If the compound inhibits both COX-1 and COX-2 with low IC50 values (SI ≈ 1), it would be a potent non-selective NSAID, similar to Naproxen. Its therapeutic potential would then be weighed against its likely risk of gastrointestinal side effects.

  • Scenario 3: Moderate Potency, High Selectivity. The compound might show moderate potency against COX-2 but a very high selectivity index. This could still be a valuable profile, potentially offering a wide therapeutic window with reduced risk of mechanism-based side effects.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of this compound. By employing standardized in vitro enzymatic assays and a validated in vivo model of acute inflammation, researchers can accurately determine its inhibitory potency, COX-1/COX-2 selectivity, and anti-inflammatory efficacy. The direct comparison of this data against benchmark inhibitors like Ibuprofen, Naproxen, and Celecoxib is essential for classifying the compound's mechanism of action and establishing its potential place in the landscape of anti-inflammatory therapeutics. This structured approach ensures that the subsequent steps in the drug development pipeline are built upon a robust and reliable preclinical data package.

References

A Researcher's Guide to Benchmarking Novel p38 MAPK Inhibitors: A Comparative Analysis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key p38 mitogen-activated protein kinase (MAPK) inhibitors, supported by experimental data. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1][2] This guide will focus on a framework for evaluating a novel isoxazole-based compound, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (hereafter referred to as Compound X ), by comparing its potential performance metrics against well-established p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress, and lipopolysaccharide (LPS).[3][4][5] This activation, primarily through upstream kinases MKK3 and MKK6, results in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[5][6][7] Activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[3][4][7] This signaling cascade ultimately leads to the increased production of pro-inflammatory cytokines, creating a positive feedback loop that can drive chronic inflammation.[8][9] p38 MAPK inhibitors aim to interrupt this pathway, thereby reducing the inflammatory response.[10]

Four isoforms of p38 MAPK have been identified: p38α, p38β, p38γ, and p38δ.[3][4][11] p38α is the most ubiquitously expressed and extensively studied isoform, playing a key role in the inflammatory response.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MKK3_MKK6 MKK3 / MKK6 Cytokines (TNF-α, IL-1β)->MKK3_MKK6 Cellular Stress (UV, Osmotic Shock) Cellular Stress (UV, Osmotic Shock) Cellular Stress (UV, Osmotic Shock)->MKK3_MKK6 LPS LPS LPS->MKK3_MKK6 p38 p38 MAPK (inactive) MKK3_MKK6->p38 Phosphorylation (Thr180/Tyr182) p_p38 p-p38 MAPK (active) MK2 MAPKAPK2 (MK2) p_p38->MK2 Phosphorylation ATF2 ATF-2 p_p38->ATF2 Phosphorylation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Cytokine_Production ATF2->Cytokine_Production Inhibitor p38 MAPK Inhibitors (e.g., Compound X) Inhibitor->p_p38 Inhibition

Caption: The p38 MAPK signaling cascade and point of inhibition.

Comparative Analysis of Established p38 MAPK Inhibitors

To effectively evaluate Compound X , it is crucial to benchmark its performance against a panel of well-characterized inhibitors with diverse chemical scaffolds and binding modes.

InhibitorTypep38α IC50/Kdp38β IC50Key Features & Selectivity
SB203580 Pyridinylimidazole, ATP-competitiveIC50: 0.3-0.6 µMInhibits p38βFirst-generation inhibitor, widely used as a research tool. Also inhibits PKB/Akt at higher concentrations.
Doramapimod (BIRB 796) Diaryl urea, AllostericIC50: 38 nM, Kd: 0.1 nM[8]IC50: 65 nMBinds to an allosteric site, resulting in a slow dissociation rate. High affinity and potent pan-p38 inhibitor.[8]
Losmapimod Binds to p38α and p38βpKi: 8.1pKi: 7.6Orally active, has been investigated in numerous clinical trials for various inflammatory and cardiovascular diseases.[9]
Ralimetinib (LY2228820) ATP-competitiveIC50: 5.3 nMIC50: 3.2 nMPotent and selective inhibitor of p38α and p38β. Has been evaluated in clinical trials for cancer.
Compound X Isoxazole derivativeTo be determinedTo be determinedHypothesized to be a novel p38 MAPK inhibitor based on scaffold.

Experimental Protocols for Inhibitor Characterization

A multi-faceted experimental approach is necessary to thoroughly characterize a novel p38 MAPK inhibitor like Compound X .

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against p38 MAPK isoforms.

Rationale: This is the primary assay to quantify the direct inhibitory potency of a compound on the kinase's enzymatic activity. A non-radioactive, luminescence-based assay is a common and safe method.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant p38α/β/γ/δ - Kinase Buffer - Substrate (e.g., ATF-2) - ATP start->prepare_reagents serial_dilution Prepare Serial Dilutions of Compound X prepare_reagents->serial_dilution plate_setup Plate Setup (384-well): - Add kinase, substrate, and Compound X to wells serial_dilution->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate at RT (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro kinase activity assay.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a kinase reaction buffer, recombinant human p38 MAPK isoforms, a suitable substrate (e.g., ATF-2), and ATP.

  • Compound Dilution: Perform serial dilutions of Compound X and control inhibitors (e.g., Ralimetinib) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based detection kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-p38 MAPK Assay (Western Blot)

Objective: To assess the ability of Compound X to inhibit p38 MAPK activation in a cellular context.

Rationale: This assay confirms that the compound is cell-permeable and can engage its target within the complex cellular environment. Western blotting provides a direct readout of the phosphorylation status of p38 and its downstream targets.

Detailed Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., THP-1 monocytes or HeLa cells) in multi-well plates and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Compound X or a control inhibitor (e.g., SB203580) for 1-2 hours.[3]

  • Stimulation: Activate the p38 MAPK pathway by treating the cells with a stimulant such as LPS (1 µg/mL) or anisomycin for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. To further assess downstream inhibition, membranes can also be probed for phospho-MK2 (Thr334).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Cellular Cytokine Release Assay (ELISA)

Objective: To measure the functional consequence of p38 MAPK inhibition by quantifying the reduction in pro-inflammatory cytokine production.

Rationale: This assay provides crucial evidence of the compound's anti-inflammatory potential, which is the ultimate goal of p38 MAPK inhibition in many therapeutic contexts.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.

    • Pre-incubate the cells with various concentrations of Compound X or a control inhibitor (e.g., BIRB 796) for 1 hour.

  • Stimulation: Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells to induce cytokine production.

  • Incubation: Culture the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Compound X and determine the IC50 value.

Conclusion and Future Directions

The evaluation of a novel p38 MAPK inhibitor such as This compound requires a systematic and multi-tiered approach. By benchmarking its performance against established inhibitors like SB203580, Doramapimod, Losmapimod, and Ralimetinib, researchers can gain a comprehensive understanding of its potency, cellular efficacy, and potential therapeutic utility. The experimental protocols outlined in this guide provide a robust framework for this characterization, from initial biochemical screening to functional cellular assays. While the isoxazole scaffold has shown promise in the development of kinase inhibitors, empirical data from these assays will be essential to validate Compound X as a viable candidate for further preclinical development.[3]

References

A Comparative Guide to the Biological Activity of Isoxazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the field of medicinal chemistry. Its distinctive electronic properties and structural versatility have established it as a cornerstone in the development of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of these activities, supported by experimental data, detailed protocols for key assays, and an exploration of the underlying mechanisms of action to empower researchers and scientists in their drug discovery endeavors.

Anticancer Activity: A Multi-pronged Approach to Inhibit Tumor Growth

Isoxazole derivatives have emerged as potent anticancer agents that function through diverse mechanisms to halt tumor progression and induce cancer cell death. Key strategies employed by these compounds include the induction of apoptosis, inhibition of critical cell cycle regulators like protein kinases, and disruption of tubulin polymerization.

A comparative analysis of the cytotoxic effects of various isoxazole-indole derivatives against different cancer cell lines reveals significant differences in potency, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Indole-3-isoxazole-5-carboxamides
5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indoles
DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
Curcumin-Isoxazole Hybrid (Compound 40) MCF-7 (Breast Cancer)3.97Curcumin21.89
Hydnocarpin-Isoxazole Hybrid (Compound 5) A375 (Melanoma)3.6 (24h), 0.76 (48h)--
Betulin-derived Isoxazole (Compound 20) HCT 116 (Colon)7.9–22.1 µM--
Diosgenin-derived Isoxazole (Compound 24) MCF-7 (Breast Cancer)9.15 ± 1.30Diosgenin26.91 ± 1.84
Diosgenin-derived Isoxazole (Compound 24) A549 (Lung)14.92 ± 1.70Diosgenin36.21 ± 2.42

The data clearly indicates that subtle structural modifications on the isoxazole scaffold can lead to significant changes in anticancer potency. For instance, the curcumin-isoxazole hybrid demonstrates a nearly 5.5-fold increase in activity against MCF-7 breast cancer cells compared to the parent compound, curcumin. Similarly, isoxazole derivatives of diosgenin show enhanced cytotoxicity against both breast and lung cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Action: Disruption of Cancer Signaling Pathways

The anticancer activity of isoxazole derivatives is often attributed to their ability to interfere with crucial signaling pathways that regulate cell growth, proliferation, and survival. For example, some derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling. Others can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

anticancer_pathway cluster_cell Cancer Cell Isoxazole_Derivative Isoxazole_Derivative Signaling_Cascade Kinase Signaling Cascade Isoxazole_Derivative->Signaling_Cascade Inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Apoptosis Apoptosis Signaling_Cascade->Apoptosis Promotes (when inhibited) Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Cell_Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Cell_Proliferation Apoptosis_Inhibition->Cell_Proliferation

Caption: Inhibition of kinase signaling pathways by isoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

A study evaluating a series of isoxazole-carboxamide derivatives against various bacterial and fungal strains revealed that specific substitutions on the isoxazole ring are crucial for potent antimicrobial activity.

CompoundPseudomonas aeruginosa (MIC, mg/mL)Klebsiella pneumoniae (MIC, mg/mL)Candida albicans (MIC, mg/mL)
A8222
A92>22
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds. This method is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.

  • Compound Application: Add a defined volume of the isoxazole derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Mechanism of Action: Targeting Microbial Cellular Processes

The antimicrobial action of isoxazole derivatives can be attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many derivatives are still under investigation, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Molecular docking studies can provide insights into the potential binding interactions between isoxazole derivatives and microbial protein targets.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Agar_Plate Inoculate Agar Plate Inoculum->Agar_Plate Create_Wells Create Wells in Agar Agar_Plate->Create_Wells Add_Compound Add Isoxazole Derivative Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Compare Compare with Controls Measure_Zone->Compare

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Several isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

A comparative study of isoxazole-carboxamide derivatives revealed compounds with high potency and selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A1364134.63
B2>400019320.7
Ketoprofen29161.81
Celecoxib384030128

Compound A13 emerged as a potent inhibitor of both COX-1 and COX-2, while compound B2 displayed high selectivity for COX-2, comparable to the well-known selective inhibitor, Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay used to evaluate the anti-inflammatory activity of new compounds. Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume or thickness.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the isoxazole derivatives orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (to allow for drug absorption), inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This reduction in prostaglandin levels leads to a decrease in the cardinal signs of inflammation, such as swelling, pain, and redness.

anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole_Derivative Isoxazole_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by isoxazole derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain isoxazole derivatives have shown promise as anticonvulsant agents, with the ability to protect against seizures in preclinical models. The maximal electroshock (MES) test is a widely used screening model to identify compounds with activity against generalized tonic-clonic seizures.

A study on a series of isoxazole derivatives identified several compounds with potent anti-MES activity, with ED50 values (the dose required to produce a therapeutic effect in 50% of the population) in the milligram per kilogram range.

CompoundAnti-MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Ethyl ester (10) 68.9 (po, rats)> 500> 49.6
Methyl ester (9) 68.9 (ip, mice)> 500> 7.3
tert-Butyl ester (8) 28.1 (po, rats)> 500> 17.8
Z-6b 20.5>211.210.3

The protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical parameter for assessing the safety and therapeutic window of an anticonvulsant drug. A higher PI indicates a more favorable safety profile. The isoxazole derivatives listed above exhibit promising PI values.

In Vitro Efficacy Analysis: A Comparative Guide to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in-vitro analysis of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (BPMI) , a novel compound belonging to the isoxazole class of heterocycles. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document details a structured, multi-tiered approach to characterize the efficacy of BPMI. It outlines a hypothetical scenario where BPMI is investigated as a modulator of inflammatory pathways, specifically as an inhibitor of a key signaling kinase, "Target X," leading to downstream suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6).

We present a comparative analysis against two benchmark compounds: a well-established, potent inhibitor of Target X ("Comparator A") and a structurally similar but less active isoxazole analog ("Comparator B"). The guide provides detailed, step-by-step protocols for three critical in-vitro assays: a direct biochemical enzyme inhibition assay to determine potency (IC50), a cellular thermal shift assay (CETSA) to confirm target engagement in an intact cellular environment, and a downstream functional assay (IL-6 ELISA) to measure the compound's ultimate biological effect. This integrated approach ensures a robust and validated assessment of BPMI's efficacy, providing researchers with the necessary tools to objectively evaluate its therapeutic potential.

Introduction: The Rationale for Targeting Inflammatory Pathways

Chronic inflammation is a hallmark of numerous human diseases, ranging from autoimmune disorders to cancer and neurodegenerative conditions.[1] Key signaling pathways that regulate the inflammatory response are therefore critical targets for therapeutic intervention. The isoxazole scaffold has emerged as a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities.[2][4][5] This guide focuses on this compound (BPMI), a specific derivative whose efficacy profile remains to be fully characterized.

Our investigation is centered on a plausible, albeit hypothetical, mechanism of action: the inhibition of "Target X," a critical kinase in a pro-inflammatory signaling cascade that culminates in the production of cytokines such as IL-6. To establish a rigorous evaluation, BPMI's performance is benchmarked against two key controls:

  • Comparator A (Known Potent Inhibitor): A well-documented, commercially available inhibitor of Target X. This serves as the positive control and the "gold standard" for efficacy.

  • Comparator B (Structural Analog): A related isoxazole derivative, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, chosen for its structural similarity but presumed lower activity.[6] This helps establish a structure-activity relationship (SAR) and confirms that the observed effects are specific to the BPMI structure.

This comparative approach allows for a nuanced understanding of BPMI's potency, selectivity, and cellular activity, providing a solid foundation for further preclinical development.

Comparative Efficacy Workflow

A multi-assay strategy is essential for a comprehensive in-vitro evaluation. The workflow is designed to build a chain of evidence, moving from a direct biochemical interaction to target engagement in cells, and finally to a functional cellular outcome.

G cluster_workflow Comparative In Vitro Efficacy Workflow A Tier 1: Biochemical Potency (Enzyme Inhibition Assay) B Tier 2: Cellular Target Engagement (CETSA) A->B Confirms cell permeability & intracellular binding C Tier 3: Functional Cellular Response (IL-6 ELISA) B->C Links target binding to biological function D Data Analysis & Comparison (IC50, ΔTagg, % Inhibition) C->D Integrates all data for comprehensive evaluation

Caption: Overall workflow for BPMI in-vitro analysis.

Tier 1: Biochemical Potency Assessment

The initial step is to determine if BPMI can directly inhibit the enzymatic activity of purified Target X protein in a cell-free system.[7][8][9] This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Methodology: Fluorescence-Based Enzyme Inhibition Assay

This assay measures the rate of a reaction catalyzed by Target X, where the substrate is converted into a fluorescent product. An inhibitor will slow this reaction, resulting in a reduced fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute purified, recombinant Target X enzyme in Assay Buffer to a working concentration of 2X (e.g., 2 nM).

    • Prepare a 2X solution of the enzyme's substrate and any necessary co-factors (e.g., ATP) in Assay Buffer.

    • Prepare 10 mM stock solutions of BPMI, Comparator A, and Comparator B in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. Further dilute these into Assay Buffer to create 4X final concentrations.

  • Assay Procedure (96-well or 384-well plate):

    • Add 5 µL of the 4X compound dilutions (BPMI, comparators) or DMSO vehicle control to the appropriate wells.

    • Add 10 µL of the 2X Target X enzyme solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear phase of the fluorescence curve.

    • Normalize the rates to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:
CompoundTarget X IC50 (nM)Notes
BPMI 50Hypothetical potent activity.
Comparator A 10Gold standard, expected to be most potent.
Comparator B >10,000Structural analog, expected to be inactive.
Vehicle (DMSO) N/ADefines 0% inhibition.
Tier 2: Cellular Target Engagement Validation

A potent biochemical IC50 is promising, but it doesn't guarantee the compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures this target engagement.[10][11] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[10][12][13]

Methodology: Cellular Thermal Shift Assay (CETSA)

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., THP-1 monocytes) to approximately 80% confluency.

    • Treat the cells with BPMI, Comparator A, or Comparator B at a fixed, high concentration (e.g., 10 µM) or with a DMSO vehicle control for 1-2 hours in the incubator.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 45°C to 69°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[10]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured Target X) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

    • Collect the supernatant and quantify the amount of soluble Target X using Western Blot or an ELISA-based method.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble Target X against the temperature.

    • The resulting "melt curve" shows the temperature at which the protein denatures. A shift in this curve to the right for a compound-treated sample compared to the vehicle control indicates target stabilization and engagement. The magnitude of the temperature shift (ΔTagg) reflects the extent of stabilization.

G cluster_pathway Hypothetical Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TargetX Target X (Kinase) Stimulus->TargetX Downstream Downstream Signaling (e.g., NF-κB) TargetX->Downstream Nucleus Gene Transcription Downstream->Nucleus IL IL Nucleus->IL IL6 IL-6 Production BPMI BPMI BPMI->TargetX Inhibition -6 -6

Caption: Hypothetical pathway showing BPMI inhibiting Target X.

Expected Data Summary:
Compound (10 µM)Tagg (°C)ΔTagg vs. Vehicle (°C)Interpretation
Vehicle (DMSO) 54.0-Baseline thermal stability.
BPMI 58.5+4.5Strong target engagement in cells.
Comparator A 60.0+6.0Robust target engagement, as expected.
Comparator B 54.1+0.1No significant target engagement.
Tier 3: Functional Cellular Response Measurement

Confirming that BPMI binds its target in cells is crucial, but the ultimate test is whether this binding translates into a desired biological effect. Since Target X is hypothesized to regulate IL-6 production, we can measure the levels of secreted IL-6 in the cell culture medium after stimulating the cells in the presence of the compounds.

Methodology: IL-6 Sandwich ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying a specific protein, like a cytokine, in a biological sample.[14][15][16]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1 or RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of BPMI, Comparator A, Comparator B, or a vehicle control for 1-2 hours.

    • Induce inflammation by adding a stimulus like Lipopolysaccharide (LPS) to all wells (except for the unstimulated control).

    • Incubate for a defined period (e.g., 18-24 hours) to allow for cytokine production and secretion.[17]

  • ELISA Procedure (using a commercial kit):

    • Capture Antibody Coating: Coat a 96-well ELISA plate with an anti-IL-6 capture antibody overnight at 4°C.[15]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

    • Sample Incubation: Collect the cell culture supernatant from the treatment plate. Add these samples, along with a standard curve of known IL-6 concentrations, to the coated ELISA plate. Incubate for 2 hours at room temperature.[14]

    • Detection: Wash the plate and add a biotinylated anti-IL-6 detection antibody. Incubate for 1 hour.[18]

    • Signal Amplification: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

    • Substrate Development: Wash the plate and add a TMB substrate solution. A blue color will develop. Stop the reaction with sulfuric acid, which turns the color yellow.[17]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the known IL-6 concentrations.

    • Use the standard curve to calculate the concentration of IL-6 in each experimental sample.

    • Determine the percent inhibition of IL-6 production for each compound concentration relative to the stimulated vehicle control.

Expected Data Summary:
CompoundIL-6 Inhibition EC50 (nM)Notes
BPMI 150Demonstrates functional cellular activity.
Comparator A 35Confirms pathway linkage and serves as benchmark.
Comparator B >20,000Lack of functional activity correlates with no target engagement.
Vehicle (DMSO) N/ADefines 0% inhibition of stimulated IL-6 release.
Conclusion and Interpretation

This three-tiered comparative guide provides a robust framework for the in-vitro characterization of this compound. By integrating biochemical, target engagement, and functional cellular assays, researchers can build a comprehensive efficacy profile.

Based on our hypothetical results, BPMI emerges as a promising compound. It demonstrates potent, direct inhibition of its biochemical target, confirms this interaction within an intact cellular environment, and shows a clear dose-dependent reduction of a key downstream inflammatory mediator. While not as potent as the gold-standard Comparator A, it is significantly more effective than the structurally similar Comparator B, suggesting a favorable structure-activity relationship. These data provide a strong rationale for advancing BPMI into further preclinical studies, including selectivity profiling against other kinases and initial in-vivo proof-of-concept experiments.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs such as the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole underscores its importance.[3] The isoxazole moiety's unique electronic properties and ability to act as a hydrogen bond donor or acceptor make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1]

The construction of the isoxazole core can be approached from several angles, each with distinct advantages, limitations, and strategic implications for the synthetic chemist. This guide provides an in-depth comparison of the three most fundamental and widely employed strategies for synthesizing substituted isoxazoles, offering field-proven insights into mechanism, regiochemical control, and practical application. We will dissect the classic Huisgen 1,3-dipolar cycloaddition, the condensation reaction with 1,3-dicarbonyls, and the reaction with α,β-unsaturated carbonyl systems, supported by experimental data and detailed protocols.

Method 1: The Huisgen 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most powerful and versatile method for constructing the isoxazole ring.[4][5] Developed by Rolf Huisgen, this reaction is a concerted, pericyclic process that offers high levels of control and predictability.[6][7]

Mechanism and Regioselectivity

The reaction proceeds through a concerted mechanism where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition to form the five-membered ring in a single, stereoconservative step.[6] A key challenge and strategic consideration in this synthesis is controlling regioselectivity. When using unsymmetrical alkynes, two regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles) are possible.

The outcome is governed by Frontier Molecular Orbital (FMO) theory. The reaction can be favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of thedipolarophile, or vice versa.[6] Generally, terminal alkynes react with nitrile oxides to regioselectively yield 3,5-disubstituted isoxazoles.[8] However, modern catalysis, particularly with copper(I) and ruthenium, has enabled high regioselectivity, often favoring the 3,5-disubstituted product and broadening the substrate scope.[8][9]

Caption: General mechanism of the [3+2] cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot protocol is adapted from a highly efficient copper-catalyzed procedure that generates the nitrile oxide in situ from an aldoxime.[9]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a 1:1 mixture of t-BuOH/H₂O (4 mL), add sodium ascorbate (0.1 mmol, 10 mol%).

  • Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in H₂O (1 mL). Add this catalyst solution to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours, monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

Performance Comparison: Huisgen Cycloaddition
Parameter Performance & Remarks Citations
Regioselectivity Generally high for 3,5-disubstitution with terminal alkynes, especially when catalyzed. Synthesis of 3,4-isomers can be challenging.[8][9]
Functional Group Tolerance Excellent. Tolerates a wide variety of functional groups due to mild, often aqueous, reaction conditions.[4][9]
Yields Generally good to excellent, often >80%.[9]
Conditions Mild. Often performed at room temperature in aqueous solvent mixtures. Metal-free and microwave-assisted options are also available.[4][10]
Drawbacks Requires synthesis of potentially unstable nitrile oxides (though in situ generation is common). Metal catalysts can require removal.[4][5]

Method 2: Condensation with 1,3-Dicarbonyl Compounds

The reaction of hydroxylamine with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino diketone) is a classic, straightforward, and often high-yielding method for preparing isoxazoles.[3][11]

Mechanism and Regioselectivity

The synthesis proceeds via a two-step condensation-cyclization pathway. First, the more nucleophilic amine group of hydroxylamine attacks one of the carbonyls to form an oxime intermediate.[11][12] Subsequently, the hydroxyl group of the oxime attacks the second carbonyl, leading to an intramolecular cyclization. Dehydration of the resulting hydroxyisoxazoline intermediate furnishes the aromatic isoxazole ring.[12]

A significant drawback of this method when using unsymmetrical 1,3-diketones is the potential for poor regioselectivity, leading to a mixture of two isomeric isoxazoles.[3] The initial nucleophilic attack can occur at either carbonyl group. However, regiochemical control can be achieved by modulating reaction conditions (solvent, catalysts like Lewis acids) or by using substrates with differentiated carbonyl reactivity, such as β-enamino diketones.[13][14]

Diketone Condensation Workflow Workflow for Isoxazole Synthesis from 1,3-Diketones Start 1,3-Diketone + Hydroxylamine HCl Step1 Step 1: Oximation (Solvent, e.g., Ethanol) Start->Step1 Intermediate1 Monoxime Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Heat or Acid/Base Catalyst) Intermediate1->Step2 Intermediate2 5-Hydroxyisoxazoline Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration (Acid Treatment) Intermediate2->Step3 End Substituted Isoxazole Step3->End

Caption: Key stages in the synthesis from 1,3-dicarbonyls.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is a classic example using acetylacetone as the 1,3-dicarbonyl starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water (200 mL).

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure 3,5-dimethylisoxazole.

Performance Comparison: 1,3-Dicarbonyl Condensation
Parameter Performance & Remarks Citations
Regioselectivity Potentially poor with unsymmetrical diketones, often forming mixtures. Can be controlled with specific substrates or conditions.[3][13]
Functional Group Tolerance Moderate. The often acidic or basic conditions and elevated temperatures can be incompatible with sensitive functional groups.[3]
Yields Often good to very high, especially for symmetrical diketones.[12]
Conditions Varies from mild to harsh (reflux, strong acids/bases). Starting materials are generally readily available and inexpensive.[3][11]
Drawbacks The primary drawback is the lack of regiocontrol in many cases, which limits its utility for complex molecule synthesis.[3]

Method 3: Reaction with α,β-Unsaturated Carbonyl Compounds

The reaction of hydroxylamine with α,β-unsaturated aldehydes and ketones (e.g., chalcones) provides a reliable route to 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. This method proceeds through a distinct mechanism involving conjugate addition.

Mechanism and Regioselectivity

This pathway begins with a nucleophilic 1,4-conjugate addition (Michael addition) of hydroxylamine to the β-carbon of the unsaturated system.[15] This is followed by cyclization, where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the isoxazole ring.[16]

This method generally offers excellent regioselectivity. The substitution pattern of the final isoxazole is directly determined by the substitution pattern of the starting α,β-unsaturated carbonyl compound. This predictability is a major advantage over the 1,3-dicarbonyl method when constructing complex isoxazoles.[16]

Caption: Key mechanistic steps from α,β-unsaturated ketones.

Experimental Protocol: One-Pot Synthesis from an α,β-Unsaturated Ketone

This one-pot procedure is adapted from a highly regioselective method using N-hydroxyl-4-toluenesulfonamide as a hydroxylamine surrogate.[16]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (0.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂), add N-hydroxyl-4-toluenesulfonamide (TsNHOH, 1.2 equiv.).

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction (Step 1): Allow the mixture to warm to room temperature and stir for 10 hours. This completes the conjugate addition and elimination of the tosyl group.

  • Reaction (Step 2): Heat the reaction mixture to reflux for 4 hours to drive the cyclization and dehydration. Monitor completion by TLC.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the desired isoxazole.

Performance Comparison: α,β-Unsaturated Carbonyl Reaction
Parameter Performance & Remarks Citations
Regioselectivity Generally excellent and predictable based on the starting material's structure.[16]
Functional Group Tolerance Good. The use of modern hydroxylamine surrogates allows for milder conditions compared to classical methods.[16]
Yields Moderate to excellent, typically in the 60-95% range.[16]
Conditions Can range from mild to basic/reflux conditions. Ultrasound irradiation has been used to accelerate the reaction and improve yields.[15][16]
Drawbacks The synthesis of the requisite α,β-unsaturated carbonyl precursor can sometimes be multi-step.[17]

Comparative Summary and Conclusion

The choice of synthetic route to a substituted isoxazole is a strategic decision dictated by the desired substitution pattern, the availability of starting materials, and the chemical tolerance of the substrate.

Method Key Advantage Primary Limitation Best Suited For...
Huisgen [3+2] Cycloaddition Superb functional group tolerance and high yields under mild conditions.Requires alkyne and nitrile oxide (or precursor) synthesis.Complex molecules, late-stage functionalization, and combinatorial library synthesis.
1,3-Dicarbonyl Condensation Operationally simple, uses inexpensive and readily available starting materials.Poor regioselectivity with unsymmetrical substrates.Simple, symmetrically substituted isoxazoles or when a specific, regiochemically-unambiguous substrate is available.
α,β-Unsaturated Carbonyl Reaction Excellent and predictable regioselectivity.Requires access to the specific unsaturated carbonyl precursor.Targeted synthesis of complex, unsymmetrically substituted isoxazoles where regiochemical purity is critical.

For researchers in drug development, the Huisgen 1,3-dipolar cycloaddition often represents the most robust and versatile strategy, particularly its modern catalyzed variants. Its mild conditions and broad functional group tolerance are ideal for the late-stage modification of complex molecular architectures. The condensation with 1,3-dicarbonyls remains a workhorse for accessing simpler isoxazole cores, while the reaction with α,β-unsaturated carbonyls provides a crucial and highly regioselective alternative for building specific substitution patterns that are otherwise difficult to obtain. A thorough understanding of the causality behind each method's mechanism and limitations is paramount to selecting the optimal path for isoxazole synthesis.

References

A Head-to-Head Comparison of Isoxazole-Based Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse pipeline of isoxazole-containing compounds with potent anticancer activity. This guide provides a comprehensive, head-to-head comparison of prominent isoxazole-based anticancer agents, categorized by their primary molecular targets. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

The Power of the Isoxazole Ring in Oncology

The isoxazole ring is more than just a structural motif; it is a key pharmacophore that imparts favorable physicochemical and pharmacological properties to a molecule. Its features include:

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with key amino acid residues in protein targets.

  • Dipole Moment: The inherent dipole moment of the isoxazole ring can contribute to strong and specific binding interactions.

  • Metabolic Stability: The aromatic nature of the isoxazole ring often confers metabolic stability, a desirable trait for drug candidates.

  • Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, allowing for extensive structure-activity relationship (SAR) studies and optimization of lead compounds.

These characteristics have been exploited to design potent and selective inhibitors for a range of cancer-relevant targets. This guide will focus on a comparative analysis of isoxazole-based agents targeting key oncogenic pathways: Heat Shock Protein 90 (Hsp90), the PI3K/Akt/mTOR signaling cascade, PIM kinases, Cyclin-Dependent Kinases (CDKs), and Acyl-CoA:cholesterol acyltransferase (ACAT).

Targeting the Cellular Chaperone: Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target for cancer therapy.[1] Isoxazole-based compounds have proven to be highly effective Hsp90 inhibitors.

Mechanism of Action:

Isoxazole-based Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins, which include key drivers of cancer progression such as HER2, EGFR, BRAF, and AKT.[2]

Hsp90_Inhibition cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Inhibition by Isoxazole Agent Unfolded Client Protein Unfolded Client Protein Hsp90-Client Complex Hsp90-Client Complex Unfolded Client Protein->Hsp90-Client Complex Binding Hsp90 Hsp90 Hsp90->Hsp90-Client Complex ATP ATP ATP->Hsp90-Client Complex Hydrolysis Folded Client Protein Folded Client Protein Hsp90-Client Complex->Folded Client Protein Folding & Release Proteasomal Degradation Proteasomal Degradation Hsp90-Client Complex->Proteasomal Degradation Degradation of unfolded client Isoxazole Hsp90 Inhibitor Isoxazole Hsp90 Inhibitor Isoxazole Hsp90 Inhibitor->Hsp90 Binds to ATP pocket

Caption: Mechanism of Hsp90 inhibition by isoxazole-based agents.

Head-to-Head Comparison of Isoxazole-Based Hsp90 Inhibitors:
CompoundTargetIC50 (nM)Key Findings & Clinical Status
Luminespib (NVP-AUY922) Hsp90α/β13/21[3][4]Potent inhibitor with broad anti-proliferative activity (GI50: 2.3-50 nM in various cell lines).[4] Has been evaluated in Phase I and II clinical trials for various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[5]
Ganetespib (STA-9090) Hsp90Not explicitly isoxazole-based but a key comparator.A resorcinolic triazolone Hsp90 inhibitor with potent antitumor activity in preclinical models of TNBC and NSCLC.[6][7] Has undergone extensive clinical investigation.
Onalespib (AT13387) Hsp900.7 (Kd)[8]Orally bioavailable small molecule inhibitor. Investigated in Phase I and II clinical trials for advanced solid tumors and castration-resistant prostate cancer (CRPC).[9]

Experimental Insight: The potency of these inhibitors is typically first assessed in cell-free biochemical assays measuring the inhibition of Hsp90 ATPase activity. Subsequent cellular assays are crucial to determine their anti-proliferative effects (e.g., GI50 values) and to confirm the degradation of Hsp90 client proteins via Western blotting.

Disrupting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Mechanism of Action:

Isoxazole-containing compounds have been designed to inhibit key kinases within this pathway, primarily PI3K and mTOR. By binding to the ATP-binding site of these kinases, they block the downstream signaling cascade, leading to the inhibition of cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Isoxazole PI3K/mTOR Inhibitor Isoxazole PI3K/mTOR Inhibitor Isoxazole PI3K/mTOR Inhibitor->PI3K Inhibition Isoxazole PI3K/mTOR Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoxazole-based agents.

Comparative Data for Isoxazole-Based PI3K/mTOR Pathway Inhibitors:

Currently, specific IC50 data for clinically advanced isoxazole-based PI3K/mTOR inhibitors is not as readily available in the public domain as for other classes. However, preclinical studies have demonstrated the potential of this scaffold. For instance, various synthetic isoxazole derivatives have shown potent inhibitory activity against different PI3K isoforms and mTOR. Researchers are actively exploring this chemical space to identify candidates with optimal potency and selectivity.

Targeting the PIM Kinase Family

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and drug resistance. Their overexpression is associated with a poor prognosis in various hematological and solid tumors.

Mechanism of Action:

Isoxazole-based PIM kinase inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates. This leads to the induction of apoptosis and cell cycle arrest.

PIM_Kinase_Inhibition Cytokine/Growth Factor Signal Cytokine/Growth Factor Signal JAK/STAT Pathway JAK/STAT Pathway Cytokine/Growth Factor Signal->JAK/STAT Pathway PIM Kinase PIM Kinase JAK/STAT Pathway->PIM Kinase Upregulation Downstream Substrates Downstream Substrates PIM Kinase->Downstream Substrates Phosphorylation Downstream Substrates\n(e.g., BAD, 4E-BP1) Downstream Substrates (e.g., BAD, 4E-BP1) Cell Survival & Proliferation Cell Survival & Proliferation Isoxazole PIM Inhibitor Isoxazole PIM Inhibitor Isoxazole PIM Inhibitor->PIM Kinase Inhibition Downstream Substrates->Cell Survival & Proliferation

Caption: Mechanism of PIM kinase inhibition by isoxazole-based agents.

Head-to-Head Comparison of Isoxazole-Based PIM Kinase Inhibitors:
CompoundTargetIC50 (nM)Key Findings & Clinical Status
AZD1208 PIM1/2/30.4/5.0/1.9[10]A potent, orally available pan-PIM kinase inhibitor. Demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[11] Underwent Phase I clinical trials, but development was discontinued due to modest clinical activity.[12]
SGI-1776 PIM1/2/37/363/69[13]An imidazo[1,2-b]pyridazine-based inhibitor (not strictly isoxazole, but a key PIM inhibitor). Showed preclinical activity against AML.[14] Clinical development was discontinued due to cardiac toxicity (QTc prolongation).[15]

Expert Insight: The clinical discontinuation of both AZD1208 and SGI-1776 highlights the challenges in translating potent preclinical activity into clinical success. For SGI-1776, off-target effects leading to toxicity were a major hurdle. Future development of isoxazole-based PIM inhibitors will need to focus on achieving high selectivity to minimize adverse events.

Regulating the Cell Cycle: CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation.

Mechanism of Action:

Isoxazole-containing CDK inhibitors competitively bind to the ATP-binding pocket of specific CDK-cyclin complexes, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to a G1 cell cycle arrest.

CDK_Inhibition Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition S-phase Entry S-phase Entry E2F->S-phase Entry Activation Isoxazole CDK Inhibitor Isoxazole CDK Inhibitor Isoxazole CDK Inhibitor->CDK4/6 Inhibition

Caption: Mechanism of CDK4/6 inhibition leading to G1 cell cycle arrest.

Comparative Data for CDK Inhibitors (featuring a key non-isoxazole comparator):
CompoundTargetIC50 (nM)Key Findings & Clinical Status
Palbociclib (Ibrance) CDK4/611/16[16]A non-isoxazole, FDA-approved CDK4/6 inhibitor for the treatment of HR+/HER2- breast cancer. Serves as a benchmark for CDK inhibitor development.
Isoxazole-based CDK inhibitors Various CDKsVariesNumerous isoxazole-containing compounds have been synthesized and evaluated as CDK inhibitors in preclinical studies. For example, certain 4-(trifluoromethyl)isoxazoles have shown potent anti-cancer activity against breast cancer cell lines with low micromolar IC50 values.[17] Further optimization is ongoing to identify clinical candidates.

Research Perspective: While Palbociclib and other approved CDK4/6 inhibitors have transformed the treatment landscape for certain cancers, the development of novel scaffolds like isoxazoles could offer advantages in terms of overcoming resistance, improving selectivity, and reducing toxicity.

Targeting Cholesterol Metabolism: ACAT Inhibitors

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that converts free cholesterol into cholesteryl esters for storage. Cancer cells often exhibit altered cholesterol metabolism, with increased ACAT activity to support their rapid proliferation and membrane synthesis.

Mechanism of Action:

Isoxazole-based ACAT inhibitors block the esterification of cholesterol, leading to an accumulation of free cholesterol. This can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, which are more sensitive to high levels of free cholesterol than normal cells.

ACAT_Inhibition Free Cholesterol Free Cholesterol Cholesteryl Esters\n(Storage) Cholesteryl Esters (Storage) Free Cholesterol->Cholesteryl Esters\n(Storage) Esterification ER Stress & Apoptosis ER Stress & Apoptosis Free Cholesterol->ER Stress & Apoptosis Accumulation leads to ACAT ACAT ACAT->Cholesteryl Esters\n(Storage) Isoxazole ACAT Inhibitor Isoxazole ACAT Inhibitor Isoxazole ACAT Inhibitor->ACAT Inhibition

Caption: Mechanism of ACAT inhibition by isoxazole-based agents.

Head-to-Head Comparison of an Isoxazole-related ACAT Inhibitor:
CompoundTargetIC50 (µM)Key Findings & Clinical Status
Avasimibe ACAT-120.29 (U251 cells), 28.27 (U87 cells)[18]A potent ACAT-1 inhibitor originally developed for atherosclerosis.[18] Has shown promising preclinical anticancer activity in glioblastoma and pancreatic cancer models by inducing apoptosis and cell cycle arrest.[18][19] Its good safety profile from previous clinical trials makes it an attractive candidate for repurposing in oncology.[18]

Clinical Outlook: The repurposing of drugs like Avasimibe for cancer therapy is a promising strategy. Its established safety profile can significantly accelerate the clinical development timeline. Further studies are needed to fully elucidate its efficacy in various cancer types and in combination with other therapies.

Experimental Protocols: A Guide to Evaluation

To facilitate the direct comparison of isoxazole-based anticancer agents in your own research, we provide the following standardized protocols for key in vitro assays.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT/MTS) Cell Viability Assay (MTT/MTS) Compound Treatment->Cell Viability Assay (MTT/MTS) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT/MTS)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical experimental workflow for the in vitro comparison of anticancer agents.

Protocol 1: Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the isoxazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Isoxazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT/MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The choice between MTT and MTS depends on the specific cell line and experimental setup; MTS is generally more soluble and requires fewer steps. A 48-72 hour incubation period is typically sufficient to observe the anti-proliferative effects of the compounds.

Protocol 2: Western Blot Analysis

Objective: To assess the effect of isoxazole compounds on the expression levels of their target proteins and downstream signaling molecules.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Isoxazole compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., Hsp90, p-Akt, total Akt, PIM1, CDK4, etc.) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the isoxazole compounds at the desired concentrations for the specified time. Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Trustworthiness of the Protocol: This protocol includes a loading control (β-actin or GAPDH) to ensure equal protein loading across all lanes, which is essential for accurate quantification and comparison of protein levels. The use of specific primary antibodies allows for the targeted detection of the proteins of interest.

Conclusion and Future Directions

The isoxazole scaffold has unequivocally demonstrated its value in the development of potent and targeted anticancer agents. This guide has provided a comparative overview of isoxazole-based inhibitors targeting Hsp90, the PI3K/Akt/mTOR pathway, PIM kinases, CDKs, and ACAT. The presented experimental data and detailed protocols offer a framework for researchers to conduct their own head-to-head comparisons and advance the field.

Future research in this area should focus on:

  • Improving Selectivity: Designing isoxazole derivatives with higher selectivity for their intended targets to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Investigating the mechanisms of resistance to isoxazole-based inhibitors and developing strategies to overcome them, including combination therapies.

  • Exploring Novel Targets: Expanding the application of the isoxazole scaffold to other emerging cancer targets.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of isoxazole compounds to enhance their bioavailability and in vivo efficacy.

By leveraging the inherent strengths of the isoxazole ring and applying rigorous preclinical evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold in the fight against cancer.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule's ability to interact with its intended biological target while minimally engaging with other proteins is the hallmark of a successful drug. Unintended interactions, known as off-target effects, are a primary driver of adverse drug reactions and a significant contributor to the high attrition rates observed in clinical trials.[1][2][3] The compound at the center of our investigation, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, belongs to the isoxazole class of heterocycles. This scaffold is prevalent in medicinal chemistry and is associated with a wide spectrum of biological activities, from anti-inflammatory to anticancer effects.[4][5][6] This inherent bioactivity underscores the critical need for a rigorous and systematic evaluation of its cross-reactivity profile.

This guide provides a multi-faceted framework for characterizing the selectivity of this compound. We will move from broad, predictive methodologies to highly specific, quantitative biochemical and cell-based assays. The objective is not merely to present protocols, but to elucidate the strategic rationale behind each experimental choice, empowering researchers to build a comprehensive and reliable selectivity profile for this and other novel chemical entities.

The Selectivity Profiling Workflow: A Multi-Tiered Strategy

A robust assessment of cross-reactivity is not a single experiment but a staged campaign. Our approach begins with broad, predictive screening to identify potential areas of concern, followed by progressively more focused assays to confirm and quantify these interactions. This tiered strategy ensures an efficient use of resources while maximizing the depth of understanding.

G cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Biochemical Quantification cluster_2 Tier 3: Cellular & Functional Validation A In Silico Analysis & Database Mining B Broad Target Binding (e.g., Protein Microarray) A->B Hypothesis Generation C Competitive Binding Assays (Ki Determination) B->C Identify Hits D Enzyme Inhibition Assays (IC50 Profiling) B->D Identify Hits E Cell-Based Functional Assays (EC50/IC50 in a Physiological Context) C->E Validate & Quantify D->E Validate & Quantify F Comprehensive Selectivity Profile E->F Synthesize Data

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

Tier 1A: Predictive Analysis via Database Mining

Principle & Rationale: Before initiating wet-lab experiments, a wealth of public data can be leveraged to predict potential off-targets. By searching for compounds structurally similar to this compound in databases like ChEMBL, PubChem, and DrugBank, we can identify their known biological targets.[7][8][9] This bioactivity data provides a logical starting point for selecting relevant protein panels for in vitro screening.

Methodology:

  • Define Structural Similarity: Use a Tanimoto coefficient threshold (e.g., >0.85) on a relevant molecular fingerprint (e.g., ECFP4) to define "similarity."

  • Database Query: Programmatically query databases such as ChEMBL for analogs of the lead compound.

  • Target Aggregation: Collect and consolidate the annotated biological targets for all identified similar compounds.

  • Target Prioritization: Prioritize targets for screening based on the frequency of annotation, the potency of the known ligands, and their physiological relevance (e.g., involvement in common toxicity pathways like hERG, CYPs).

Tier 1B: Broad Panel Target Binding Screen

Principle & Rationale: To cast a wide, unbiased net, high-throughput screening technologies are invaluable. Protein microarrays, which feature thousands of purified, functional human proteins spotted onto a solid surface, allow for a broad assessment of binding interactions in a single experiment.[10][11] This approach can uncover unexpected interactions that would be missed by hypothesis-driven methods.

Experimental Protocol: Protein Microarray Profiling

  • Probe Preparation: A tagged or labeled version of this compound is prepared. If direct labeling is not feasible, a tritiated version can be used for radiometric detection.[10]

  • Array Blocking: The protein microarray is incubated with a blocking buffer (e.g., BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Probe Incubation: The labeled compound is diluted in binding buffer to the desired final concentration (e.g., 1 µM) and incubated with the microarray, typically overnight at 4°C with gentle agitation.

  • Washing: The array is washed extensively with wash buffer (e.g., TBST) to remove unbound probe.

  • Detection: The array is incubated with a detection reagent (e.g., fluorescently-labeled anti-tag antibody or a scintillation fluid for radiometric detection).

  • Imaging & Analysis: The microarray is scanned using an appropriate imager. Signal intensities for each protein spot are quantified, normalized, and compared to controls to identify statistically significant "hits."

Tier 2A: Quantitative Affinity via Competitive Binding Assays

Principle & Rationale: Following the identification of potential off-targets from broad screening, it is crucial to quantify the binding affinity. Competitive binding assays determine the affinity of an unlabeled compound (our test compound) by measuring its ability to displace a labeled ligand with a known affinity for the target protein.[12][13] The resulting inhibition constant (Ki) is a precise measure of affinity, allowing for direct comparison across different targets.[14]

G cluster_0 No Competitor cluster_1 With Competitor T1 Target L1 Labeled Ligand T1->L1 Binding T2 Target C Test Compound (Competitor) T2->C Competition L2 Labeled Ligand L2->T2 Displacement

Caption: Principle of a competitive binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution of purified target receptor (e.g., cell membranes) and a radiolabeled ligand (e.g., ³H-labeled standard) at a concentration near its Kd.

  • Assay Incubation: In a 96-well plate, combine the target receptor, the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled standard).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Normalize the data and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[12]

Comparative Data Table: Affinity Profile

TargetCompoundKi (nM)
Primary Target X This compound 50
Off-Target Kinase AThis compound850
Off-Target GPCR BThis compound1,500
Off-Target Nuclear Receptor CThis compound>10,000
Alternative Compound YPrimary Target X75
Alternative Compound ZPrimary Target X25

Tier 2B: Functional Potency via Enzyme Inhibition Assays

Principle & Rationale: For targets that are enzymes, such as protein kinases, measuring direct inhibition of catalytic activity is a more functional readout than binding alone. Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate.[15] The potency of an inhibitor is determined by its ability to reduce this activity, quantified as an IC50 value.[16][17] Profiling against a panel of kinases is essential, as the ATP binding site is highly conserved across the kinome, making it a frequent source of off-target interactions.

Experimental Protocol: Generic Kinase Activity Assay (ADP-Glo™ Format)

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific peptide substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding an ATP solution at a concentration close to the Km of the kinase. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log concentration of the inhibitor. Fit the data to determine the IC50 value.

Comparative Data Table: Kinase Selectivity Profile

Kinase TargetThis compound (IC50, µM)Reference Inhibitor (IC50, µM)
Primary Target X 0.15 0.08
SRC2.50.01
LCK4.80.02
EGFR>500.05
VEGFR215.20.03

Tier 3: Confirming Physiological Relevance in Cell-Based Assays

Principle & Rationale: Biochemical assays with purified proteins do not fully recapitulate the cellular environment. Cell-based functional assays are essential to confirm that the observed binding or enzyme inhibition translates into a measurable effect in living cells.[18][19] For a G-protein coupled receptor (GPCR) off-target, for example, one would measure the modulation of downstream second messengers like cAMP or intracellular calcium to determine if the compound acts as an agonist, antagonist, or inverse agonist.[20][21][22]

G Ligand Ligand GPCR GPCR (7-TM) Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Response Cellular Response PKA->Response

Caption: A simplified Gs-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay for a Gs-Coupled GPCR

  • Cell Culture: Plate cells engineered to overexpress the off-target GPCR of interest in a 96-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.

  • Agonist Stimulation: To test for antagonist activity, add a known agonist for the GPCR at its EC80 concentration to all wells (except the basal control).

  • Lysis & Detection: After a 30-minute stimulation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured signal against the log concentration of the test compound. For antagonist activity, determine the IC50. For agonist activity, determine the EC50.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity assessment of this compound is a systematic process of elimination and quantification. By integrating predictive computational methods, broad biochemical screens, and targeted cell-based functional assays, a comprehensive profile of its selectivity can be constructed. The data presented in this guide, while illustrative, provides a template for comparing its potency at the intended target versus its activity at unintended off-targets. A significant window between on-target potency and off-target liability (typically >100-fold) is a key indicator of a promising therapeutic candidate. Understanding this profile is not an endpoint but a critical step that informs lead optimization, predicts potential clinical toxicities, and ultimately increases the probability of developing a safe and effective medicine.[23]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is a specialized organic compound utilized in various research and development settings, particularly in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a brominated aromatic ring, an isoxazole heterocycle, and a carboxylic acid functional group, dictates its specific chemical properties and, consequently, the stringent requirements for its safe handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but also constitutes a violation of federal and local regulations.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. It is designed to equip researchers, scientists, and laboratory managers with the necessary information to manage this chemical waste stream responsibly, ensuring safety, compliance, and environmental stewardship. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management regulations.

Part 1: Hazard Assessment and Chemical Profile

The primary hazard associated with this compound is its classification as a halogenated organic compound . Halogenated wastes are treated with a high degree of caution because their incineration can produce acidic gases (like hydrogen bromide) and potentially other toxic byproducts if not performed in a specialized facility.[1][2] Furthermore, many halogenated compounds exhibit environmental persistence.

Table 1: Chemical and Hazard Profile

Property Value / Information Source
Chemical Name This compound -
CAS Number Data not available (Isomer: 91182-58-0) [3]
Molecular Formula C₁₁H₈BrNO₃ [3]
Molecular Weight 282.09 g/mol [3]
Physical Form Solid, Powder [3]
GHS Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3]
Hazard Statement H302: Harmful if swallowed [3][4]

| Primary Disposal Class | Regulated Hazardous Waste (Halogenated Organic Solid) |[1][5] |

Part 2: Mandatory Personal Protective Equipment (PPE)

Due to the compound's nature as a fine powder and its acute oral toxicity, engineering controls and appropriate PPE are essential to prevent exposure through inhalation, ingestion, or skin contact.[3]

  • Engineering Controls: All handling and waste packaging must be conducted in a certified chemical fume hood to contain airborne particles.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[3]

Part 3: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is waste segregation . It must never be mixed with non-hazardous trash, drain-disposed, or combined with non-halogenated chemical waste.[2][6] Mixing waste streams can create dangerous chemical reactions and significantly increases the cost and complexity of disposal.[1]

Step 1: Designate the Correct Waste Stream

This compound must be disposed of as Halogenated Organic Solid Waste . Your institution's Environmental Health & Safety (EHS) department will have a specific waste stream for this category.

Step 2: Select an Appropriate Waste Container
  • Obtain a dedicated hazardous waste container that is compatible with the chemical. A wide-mouth, shatter-resistant plastic (e.g., polyethylene) or glass container with a tightly sealing screw-top cap is ideal.[2]

  • The container must be clean, dry, and in good condition, free from any cracks or defects.[5]

Step 3: Proper Labeling

Accurate labeling is a critical component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Before adding any waste, affix a "Hazardous Waste" tag, available from your EHS department, to the container.[1]

  • Clearly write the full, unabbreviated chemical name: "This compound ".

  • List all constituents and their approximate percentages if it is a mixture.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Fill in the generator's name, lab location, and the date the first waste was added.

Step 4: Waste Accumulation
  • Inside a chemical fume hood, carefully transfer the waste chemical into the labeled container using a spatula or funnel. Avoid creating dust.

  • Securely close the container lid immediately after adding the waste. A hazardous waste container must remain closed at all times except when waste is actively being added. [5]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be clearly marked, away from drains, and in secondary containment to catch any potential leaks.

Step 5: Arranging for Final Disposal
  • Once the container is nearly full (do not overfill; leave at least 10% headspace) or if you are finished with the process, seal the container tightly.

  • Complete the hazardous waste tag with the final accumulation date.

  • Submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management provider.[1] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

  • The standard and required disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers and emission controls to safely neutralize harmful byproducts.[9]

Part 4: Emergency Spill Procedures

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Secure the Area: Restrict access to the spill location.

  • For Small, Manageable Spills:

    • Don the full PPE as described in Part 2.

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the spilled material and absorbent into the designated Halogenated Organic Solid Waste container.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and place all cleanup materials (gloves, wipes, etc.) into the same hazardous waste container.

    • Report the incident to your laboratory supervisor and EHS department, even for small spills.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation (Solid 5-(4-Bromophenyl)-3-methyl- isoxazole-4-carboxylic acid) ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat, N95) gen->ppe spill Spill Occurs gen->spill Potential Event container Select & Label Container (Halogenated Solid Waste) ppe->container Verify correct labeling collect Collect Waste in Fume Hood (Keep Container Closed) container->collect store Store in Designated SAA (Secondary Containment) collect->store When not adding waste request Request EHS Pickup (Complete Waste Tag) store->request When container is full transport Transport by Licensed Contractor request->transport EHS coordinates incinerate Final Disposal (High-Temp Incineration at TSDF) transport->incinerate spill->ppe spill_clean Follow Spill Protocol (Absorb, Collect, Decontaminate) spill_clean->collect Place cleanup debris in waste container

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is paramount in a laboratory setting. This guide provides essential safety and logistical information for the handling of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, a compound of interest in drug development and organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and established best practices for handling halogenated organic compounds and carboxylic acids to provide a robust framework for its safe utilization.

Understanding the Hazards: A Logic-Driven Approach

This compound is a multifaceted molecule, and its potential hazards should be understood by considering its constituent functional groups: the isoxazole ring, the bromophenyl group, and the carboxylic acid moiety.

  • Isoxazole Derivatives: Isoxazoles are a class of heterocyclic compounds with a wide range of biological activities.[1][2][3] While many are explored for their therapeutic potential, some can exhibit toxicity. Structurally similar isoxazole derivatives have been noted to cause skin irritation, serious eye damage, and respiratory irritation.[4][5]

  • Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These substances can be toxic and environmentally hazardous.[6] Proper disposal is critical to prevent environmental contamination.[7][8][9]

  • Carboxylic Acids: The carboxylic acid group imparts acidic properties to the molecule. While generally weak acids, they can be corrosive and should not be stored with incompatible materials such as bases or in metal cabinets that are prone to corrosion.[10]

Based on the hazard profile of a closely related isomer, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, this compound is expected to be harmful if swallowed (Acute Toxicity 4, Oral).[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[13][14]Protects against splashes of solutions or airborne powder, which can cause serious eye irritation or damage.[4][15][16]
Skin Protection Chemical-resistant lab coat. Nitrile or butyl rubber gloves.[14] Fully enclosed shoes made of a chemical-resistant material.[13]Prevents skin contact, which may cause irritation.[4][5][15] Gloves should be inspected before use and changed immediately upon contamination.[13][17]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent the inhalation of dust.[13] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and acid gases should be used.[11][14]Minimizes the risk of respiratory irritation from inhaling fine particles of the compound.[4][15][16]
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the solid compound carefully to avoid dust generation. don_ppe->weigh Proceed to handling dissolve Dissolve the compound by slowly adding the solid to the solvent. weigh->dissolve reaction Perform the reaction within the fume hood. dissolve->reaction decontaminate Decontaminate all surfaces and glassware. reaction->decontaminate After experiment doff_ppe Doff PPE in the correct order to prevent cross-contamination. decontaminate->doff_ppe dispose Dispose of waste in appropriately labeled containers. doff_ppe->dispose

Figure 1: A step-by-step workflow for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[13]

    • Ensure the fume hood is functioning correctly before commencing any work.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Solid Compound:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[13]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[13]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[13]

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15][17]

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[13]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container for halogenated organic liquids.[7][8] Do not mix with non-halogenated waste to facilitate proper disposal and minimize costs.[9]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[7][9]

  • Disposal Method:

    • Waste containing this compound should be disposed of through a licensed hazardous waste disposal company.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for halogenated organic compounds.[18]

    • Under no circumstances should this compound or its solutions be disposed of down the drain.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17][19] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[16][17] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention.

  • Spill:

    • Small Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal.[17] Clean the spill area with an appropriate solvent and then wash with soap and water.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Reactant of Route 2
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.